molecular formula C19H22F4N4O3S B11928468 PKM2 activator 10

PKM2 activator 10

Cat. No.: B11928468
M. Wt: 462.5 g/mol
InChI Key: GASMZUDGPKMAEI-UHFFFAOYSA-N
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Description

PKM2 activator 10 is a useful research compound. Its molecular formula is C19H22F4N4O3S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22F4N4O3S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26)

InChI Key

GASMZUDGPKMAEI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1CCN(CC2=C(C=CC=C2F)N)C(=O)C3=NNC(=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to PKM2 Activation in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2) in the context of cancer metabolism. While various activators exist, this document will focus on TEPP-46 , a potent and well-characterized activator, as a representative compound to illustrate the mechanism, effects, and experimental evaluation of this therapeutic strategy. The principles and methodologies described herein are broadly applicable to other compounds in this class, including "PKM2 activator 10".

Introduction: Targeting the Warburg Effect via PKM2

Cancer cells exhibit profound metabolic reprogramming, most notably the Warburg effect, which is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis).[1][2][3] Pyruvate Kinase M2 (PKM2), a splice isoform of the pyruvate kinase gene, is a critical regulator of this metabolic phenotype.[2][4] Unlike the constitutively active tetrameric PKM1 isoform found in most normal differentiated tissues, PKM2 is expressed in proliferating cells and can switch between a highly active tetrameric state and a less active dimeric state.[2][5]

In cancer cells, various signaling pathways, including those driven by oncogenic tyrosine kinases, promote the less active dimeric form of PKM2.[1] This "metabolic brake" on glycolysis is advantageous for cancer cells as it slows the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, allowing upstream glycolytic intermediates to be diverted into anabolic pathways essential for rapid cell proliferation, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis and the serine biosynthesis pathway.[4][6]

The therapeutic strategy of using small-molecule activators is to force PKM2 into its stable, constitutively active tetrameric state.[6][7] This mimics the activity of the PKM1 isoform, reversing the Warburg effect, and redirecting metabolic flux away from anabolic biosynthesis and towards oxidative phosphorylation, thereby suppressing tumor growth.[6][7]

Mechanism of Action: Allosteric Activation of PKM2

Small-molecule activators like TEPP-46 function as allosteric modulators. They do not bind to the active site but rather at the subunit interaction interface of the PKM2 protein.[8][9]

Mechanism:

  • Binding: TEPP-46 binds to a pocket at the dimer-dimer interface of PKM2.[8][9]

  • Conformational Change: This binding event induces a conformational change that strongly favors and stabilizes the assembly of PKM2 dimers into the catalytically active tetrameric form.[7][9]

  • Sustained Activity: The stabilized tetramer exhibits high, sustained pyruvate kinase activity, efficiently converting PEP to pyruvate. This activation mechanism is similar to that of the endogenous activator fructose-1,6-bisphosphate (FBP) but occurs at a distinct binding site.[9]

  • Overcoming Inhibition: Importantly, this activator-induced tetramerization is refractory to the inhibitory signals, such as phosphorylation by tyrosine kinases, that typically keep PKM2 in its less active state in cancer cells.[7][9]

cluster_inactive Low Activity State (Cancer) cluster_activator Activation cluster_active High Activity State PKM2_Dimer PKM2 Dimer Glycolytic_Intermediates Glycolytic Intermediates (e.g., for Serine, Nucleotides) PKM2_Dimer->Glycolytic_Intermediates Accumulate PKM2_Tetramer PKM2 Tetramer (Stabilized) PKM2_Dimer->PKM2_Tetramer Equilibrium Shift TEPP46 TEPP-46 TEPP46->PKM2_Tetramer Binds & Stabilizes Pyruvate Pyruvate PKM2_Tetramer->Pyruvate Accelerated Conversion

Caption: Mechanism of TEPP-46 action on PKM2 quaternary structure.

Signaling and Metabolic Consequences of PKM2 Activation

Activating PKM2 with TEPP-46 initiates a cascade of metabolic changes that are detrimental to cancer cell proliferation. By forcing the final step of glycolysis to proceed at a high rate, the metabolic landscape within the cell is fundamentally altered.

  • Reversal of Aerobic Glycolysis: The increased conversion of PEP to pyruvate shunts glucose-derived carbon away from lactate (B86563) production and towards the TCA cycle for oxidative phosphorylation.[7]

  • Depletion of Anabolic Precursors: The rapid flux through glycolysis reduces the pool of upstream intermediates. Metabolomic analyses consistently show that TEPP-46 treatment leads to a significant decrease in the intracellular concentrations of key biosynthetic precursors, including ribose phosphate (for nucleotides) and serine (for amino acids and lipids).[6][7]

  • Reduced Lactate Production: With more pyruvate entering the TCA cycle, less is available for conversion to lactate by lactate dehydrogenase (LDH). This leads to decreased lactate secretion.[7] However, some studies note an initial increase in lactate secretion, possibly due to a transient surge in glycolytic flux before the system re-equilibrates.[10][11]

cluster_cancer Typical Cancer Metabolism cluster_activated Metabolism with TEPP-46 Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Anabolic Pathways (Serine, Nucleotides, etc.) Glycolysis->Biosynthesis High Flux Glycolysis->Biosynthesis Reduced Flux PKM2_Dimer PKM2 (Dimer) Low Activity PEP->PKM2_Dimer PKM2_Tetramer PKM2 (Tetramer) High Activity PEP->PKM2_Tetramer Pyruvate Pyruvate PKM2_Dimer->Pyruvate Slow PKM2_Tetramer->Pyruvate Fast Lactate Lactate Pyruvate->Lactate High Flux TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA High Flux TEPP46 TEPP-46 TEPP46->PKM2_Tetramer Activates

Caption: Metabolic shift induced by PKM2 activation with TEPP-46.

Quantitative Data Presentation

The efficacy of TEPP-46 has been quantified in numerous biochemical, cellular, and in vivo studies. The following tables summarize key findings.

Table 1: Biochemical and Cellular Activity of TEPP-46

Parameter Value System Reference
AC₅₀ (Biochemical) 92 nM Recombinant human PKM2 [8][12][13]
EC₅₀ (Cellular) 19.6 µM (for analogue DASA-58) A549 cell lysate [9]
Selectivity High No or little activity vs. PKM1, PKL, PKR [8][12]
Effect on Doubling Time Significant increase H1299 cells (hypoxia) [8]

| Effect on Doubling Time | No significant effect | H1299 cells (normoxia) |[8] |

Table 2: Metabolic Effects of TEPP-46 in Cancer Cells

Parameter Cell Line Treatment Outcome Reference
Glucose Consumption H1299 TEPP-46 Increased at 48 hr (3.6 ± 0.4 mM vs 1.6 ± 0.6 mM for vehicle) [10][11]
Lactate Secretion H1299 TEPP-46 Increased at 24 hr (11.8 ± 0.9 mM vs 9.1 ± 0.6 mM for vehicle) [10][11]
Intracellular Lactate H1299 TEPP-46 (25 µM, 36 hr) Decreased [9]
Intracellular Ribose Phosphate H1299 TEPP-46 (25 µM, 36 hr) Decreased [9]

| Intracellular Serine | H1299 | TEPP-46 (25 µM, 36 hr) | Decreased |[9] |

Table 3: In Vivo Efficacy of TEPP-46 in Xenograft Models

Parameter Model Dosing Regimen Result Reference
Tumor Growth H1299 Xenograft 50 mg/kg, twice daily (oral) Significantly reduced tumor size and occurrence [7][8][9]
PKM2 State in Tumor H1299 Xenograft 50 mg/kg, twice daily (oral) Exclusively tetrameric PKM2 in treated tumors [7][9]
Intratumoral Lactate H1299 Xenograft 50 mg/kg, twice daily (oral) Lower concentration vs. vehicle [6][7][9]
Intratumoral Ribose Phosphate H1299 Xenograft 50 mg/kg, twice daily (oral) Lower concentration vs. vehicle [6][7][9]
Intratumoral Serine H1299 Xenograft 50 mg/kg, twice daily (oral) Lower concentration vs. vehicle [6][7][9]

| Survival (Combination) | H460 Xenograft | TEPP-46 + 2-DG | Survival of 57.6 ± 12 days vs. 22.6 ± 6 days for vehicle |[10] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate PKM2 activators, based on common methodologies cited in the literature.

Protocol 1: Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This assay measures PK activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[14][15]

Materials:

  • Assay Buffer: 50 mM Imidazole or HEPES buffer, pH 7.6, containing 120 mM KCl and 62 mM MgSO₄.[15]

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 45 mM).

  • Adenosine diphosphate (B83284) (ADP) stock solution (e.g., 45 mM).

  • NADH stock solution (e.g., 6.6 mM).

  • Lactate Dehydrogenase (LDH) enzyme (e.g., 1300-1400 units/mL).

  • Cell or tissue lysate prepared in ice-cold assay buffer.

  • 96-well UV-transparent plate or quartz cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, ADP, NADH, and LDH.

  • Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold Assay Buffer, followed by centrifugation (e.g., 15,000 x g for 10 min) to clear debris.[16] Determine protein concentration of the supernatant.

  • Assay Execution: a. Add the Reaction Mix to each well/cuvette. b. Add the substrate, PEP, to initiate the reaction. c. Add a specific volume of cell lysate (e.g., 10-50 µL) to the wells. For activator studies, pre-incubate the lysate with the compound (e.g., TEPP-46) or vehicle control for a defined period. d. Immediately place the plate/cuvettes in the spectrophotometer pre-set to 25°C or 37°C.

  • Data Acquisition: Measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Calculation: Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve. PK activity is proportional to this rate. One unit is the amount of enzyme that oxidizes 1.0 µmole of NADH per minute (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[15]

Protocol 2: Cellular Lactate Production Assay

This protocol measures the concentration of L-Lactate secreted by cells into the culture medium, typically using a colorimetric or fluorometric assay kit.[17][18]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • PKM2 activator (TEPP-46) and vehicle (DMSO).

  • 96-well cell culture plate.

  • Commercial Lactate Assay Kit (containing Lactate Oxidase, probe, and standards).

  • Microplate reader (colorimetric or fluorometric).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the PKM2 activator or vehicle control.

  • Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Deproteinization (Optional but Recommended): To remove LDH activity from the supernatant which can interfere with the assay, deproteinize the samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.[18]

  • Lactate Measurement: a. Prepare a standard curve using the lactate standards provided in the kit. b. Add collected supernatant samples and standards to a new 96-well assay plate. c. Prepare and add the kit's Reaction Mix (containing lactate oxidase, HRP, and probe) to each well. d. Incubate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Analysis: Calculate the lactate concentration in each sample by comparing its reading to the standard curve. Normalize results to cell number or total protein if desired.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure to assess the anti-tumor efficacy of a PKM2 activator in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., Nude or NSG).

  • Cancer cell line for implantation (e.g., H1299).

  • Matrigel or similar basement membrane matrix.

  • TEPP-46 formulated for oral gavage (e.g., in 0.5% methylcellulose).

  • Vehicle control solution.

  • Calipers for tumor measurement.

  • Animal housing and monitoring equipment.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer TEPP-46 via oral gavage at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[9]

    • Control Group: Administer the vehicle solution on the same schedule.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).

    • Monitor animal body weight and overall health status throughout the study.

  • Study Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration.

  • Tissue Collection: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., metabolomics, Western blotting for PKM2 tetramerization, immunohistochemistry).

  • Analysis: Compare the tumor growth curves, final tumor weights, and other endpoint measurements between the treatment and control groups to determine efficacy.

Experimental Workflow Visualization

The evaluation of a novel PKM2 activator typically follows a multi-stage process from initial discovery to in vivo validation.

cluster_discovery Phase 1: Discovery & Biochemical Validation cluster_cellular Phase 2: Cellular Characterization cluster_invivo Phase 3: In Vivo Evaluation HTS High-Throughput Screen (HTS) Biochem Biochemical Assay: - AC50 Determination - Isoform Selectivity HTS->Biochem Cell_Activity Cell-Based PK Assay (EC50 in Lysate) Biochem->Cell_Activity Metabolomics Metabolic Profiling: - Lactate Secretion - Glucose Uptake - Metabolite Levels Cell_Activity->Metabolomics Prolif Phenotypic Assays: - Proliferation - Apoptosis Metabolomics->Prolif PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Prolif->PKPD Xenograft Xenograft Efficacy Study: - Tumor Growth Inhibition - In-tumor Target Engagement PKPD->Xenograft Tox Tolerability/Toxicity Assessment PKPD->Tox

Caption: Typical workflow for the preclinical evaluation of a PKM2 activator.

Conclusion

The activation of PKM2 using small molecules like TEPP-46 represents a promising therapeutic strategy that targets a fundamental aspect of cancer cell biology: metabolic reprogramming. By forcing PKM2 into its active tetrameric state, these compounds effectively reverse the Warburg effect, depleting the anabolic precursors necessary for proliferation and suppressing tumor growth in preclinical models.[6][7] The in-depth data and methodologies presented in this guide offer a framework for researchers and drug developers to understand, evaluate, and advance this class of targeted cancer therapeutics. Future work in this area will likely focus on optimizing the pharmacokinetic properties of activators, exploring combination therapies, and identifying patient populations most likely to benefit from this metabolic intervention.[10]

References

Reversing the Warburg Effect: A Technical Guide to PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and implications of PKM2 activator 10, a novel therapeutic agent targeting the metabolic hallmark of cancer known as the Warburg effect. This document provides a comprehensive overview of the core science, quantitative data on representative PKM2 activators, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: The Warburg Effect and the Role of PKM2

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This phenomenon, termed the "Warburg effect," is a fundamental adaptation that supports rapid tumor growth. By diverting glucose metabolites from energy production via oxidative phosphorylation towards the synthesis of essential building blocks like nucleotides, lipids, and amino acids, cancer cells fuel their proliferative machinery.

At the heart of this metabolic reprogramming lies Pyruvate (B1213749) Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme predominantly expressed in cancer cells. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. Crucially, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer. In cancer cells, various oncogenic signaling pathways promote the dimeric form of PKM2. This reduction in pyruvate kinase activity leads to an accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, thereby sustaining the Warburg effect and promoting tumorigenesis. The dimeric form of PKM2 can also translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator, further contributing to cancer progression.

This compound: Mechanism of Action

This compound is a small molecule designed to allosterically activate PKM2. Its primary mechanism of action is to promote the formation and stabilization of the constitutively active tetrameric form of PKM2. By locking PKM2 in its active state, this compound effectively reverses the metabolic switch observed in cancer cells. This forced activation of PKM2 enhances the conversion of PEP to pyruvate, thereby reducing the pool of glycolytic intermediates available for anabolic processes and increasing the flux of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic shift is hypothesized to counter the Warburg effect, leading to reduced lactate (B86563) production and inhibition of tumor growth.

Quantitative Data for Representative PKM2 Activators

While specific quantitative data for this compound is not publicly available, the following table summarizes the activity of other well-characterized small-molecule PKM2 activators, which serve as representative examples of this class of compounds.

Compound NameActivator Concentration (AC50) - Biochemical AssayActivator Concentration (AC50) - Cell-Based AssayTarget SelectivityReference
TEPP-46 (ML265)92 nMNot explicitly reported, but active in cellsHigh selectivity over PKM1, PKR, and PKL[1][2][3]
DASA-5838 nM19.6 µM (A549 cells)High[4][5][6][7]
TP-145410 nM< 50 nM (multiple cell types)Not specified[8][9][10][11][12]
PKM2 activator 266 nM (EC50)Not reportedNot specified[13]
PKM2 activator 50.316 µMNot reportedNot specified[14][15]

Key Signaling Pathways

The activation of PKM2 by compounds like this compound has profound effects on cellular signaling, primarily by reversing the metabolic reprogramming characteristic of the Warburg effect.

Mechanism of PKM2 Activation and Reversal of the Warburg Effect cluster_0 Cancer Cell Metabolism (Warburg Effect) cluster_1 Intervention with this compound Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis GLUT1 Glycolytic_Intermediates Glycolytic Intermediates (e.g., G3P, DHAP) Glycolysis->Glycolytic_Intermediates Anabolic_Pathways Anabolic Pathways (Nucleotides, Lipids, Amino Acids) Glycolytic_Intermediates->Anabolic_Pathways Shunting Glycolytic_Intermediates->Anabolic_Pathways Reduced Shunting PKM2_Dimer PKM2 (Dimer) Low Activity Glycolytic_Intermediates->PKM2_Dimer Slow Conversion Pyruvate Pyruvate PKM2_Dimer->Pyruvate PKM2_Tetramer PKM2 (Tetramer) High Activity Lactate Lactate Pyruvate->Lactate LDHA Pyruvate->Lactate Reduced Production TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Reduced Flux Pyruvate->TCA_Cycle Increased Flux PKM2_Activator_10 This compound PKM2_Activator_10->PKM2_Dimer PKM2_Tetramer->Pyruvate Accelerated Conversion

Mechanism of PKM2 activation and its impact on the Warburg effect.

In the nucleus, the dimeric form of PKM2 can act as a co-activator for transcription factors like HIF-1α, promoting the expression of genes involved in glycolysis and cell proliferation. By stabilizing the tetrameric form of PKM2 in the cytoplasm, activators like this compound are thought to prevent its nuclear translocation and subsequent pro-tumorigenic functions.

Inhibition of PKM2 Nuclear Function cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_Dimer_cyto PKM2 (Dimer) PKM2_Tetramer_cyto PKM2 (Tetramer) PKM2_Dimer_nucl PKM2 (Dimer) PKM2_Dimer_cyto->PKM2_Dimer_nucl Nuclear Translocation PKM2_Activator_10 This compound PKM2_Activator_10->PKM2_Dimer_cyto Stabilizes Tetramer PKM2_Activator_10->PKM2_Dimer_nucl Inhibits Translocation HIF1a HIF-1α PKM2_Dimer_nucl->HIF1a Co-activates Gene_Expression Glycolytic Gene Expression HIF1a->Gene_Expression Promotes

This compound inhibits the nuclear functions of PKM2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of PKM2 activators.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence of an activator.

  • Principle: The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the PK activity.

  • Materials:

    • Recombinant human PKM2 protein

    • This compound (or other test compounds)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (B83284) (ADP)

    • NADH

    • Lactate dehydrogenase (LDH)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, PEP (final concentration, e.g., 0.5 mM), ADP (final concentration, e.g., 1 mM), NADH (final concentration, e.g., 0.2 mM), and LDH (final concentration, e.g., 10 units/mL).

    • Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

    • Add recombinant PKM2 protein to each well to initiate the reaction.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

    • Calculate the rate of NADH consumption (decrease in A340 per minute).

    • Plot the PK activity against the concentration of the activator to determine the AC50 value.

Workflow for Pyruvate Kinase Activity Assay Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, PEP, ADP, NADH, LDH) Add_Compound Add Test Compound (this compound) Prepare_Reaction_Mix->Add_Compound Add_Enzyme Add Recombinant PKM2 to Initiate Reaction Add_Compound->Add_Enzyme Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Rate of NADH Consumption Measure_Absorbance->Calculate_Rate Determine_AC50 Determine AC50 Value Calculate_Rate->Determine_AC50

Workflow for the Pyruvate Kinase (PK) Activity Assay.
Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, a key indicator of the Warburg effect.

  • Principle: Lactate in the cell culture supernatant is measured using a colorimetric or fluorometric assay kit. These kits typically use lactate oxidase to convert lactate to pyruvate and hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase to generate a colored or fluorescent product, which is proportional to the lactate concentration.

  • Materials:

    • Cancer cell line of interest (e.g., A549, HCT116)

    • Cell culture medium and supplements

    • This compound

    • Lactate assay kit (colorimetric or fluorometric)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Collect the cell culture supernatant.

    • Perform the lactate assay on the supernatant according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Normalize the lactate concentration to the cell number or total protein content in each well.

Cellular Glucose Uptake Assay

This assay measures the rate of glucose uptake by cancer cells.

  • Principle: Cells are incubated with a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters but is not fully metabolized, leading to its accumulation inside the cells. The intracellular fluorescence is then measured and is proportional to the glucose uptake.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • This compound

    • 2-NBDG or other fluorescent glucose analog

    • 96-well black, clear-bottom cell culture plate

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

    • Treat cells with this compound for the desired duration.

    • Wash the cells with a glucose-free buffer.

    • Incubate the cells with a solution containing the fluorescent glucose analog (e.g., 100 µM 2-NBDG) for a short period (e.g., 30-60 minutes).

    • Wash the cells to remove the extracellular fluorescent analog.

    • Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 485/535 nm for 2-NBDG).

Conclusion

This compound and similar compounds represent a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer. By forcing PKM2 into its active tetrameric state, these activators can reverse the Warburg effect, inhibit anabolic processes required for rapid cell proliferation, and potentially restore a more normal metabolic phenotype. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and develop this novel class of anti-cancer agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of PKM2 activation in oncology.

References

The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways affected by the novel Pyruvate (B1213749) Kinase M2 (PKM2) activator, designated PKM2 Activator 10. By promoting the active tetrameric state of PKM2, this compound instigates a significant metabolic reprogramming in cancer cells, reversing the Warburg effect and consequently impacting cell proliferation, survival, and the tumor microenvironment. This document provides a comprehensive overview of the quantitative effects, detailed experimental methodologies for key assays, and visual representations of the affected signaling cascades to support further research and drug development in this promising area of cancer metabolism.

Executive Summary

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the metabolic reprogramming that fuels tumor growth. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting the synthesis of macromolecules required for rapid cell proliferation. This compound is a small molecule that allosterically binds to PKM2, stabilizing its highly active tetrameric conformation. This activation of PKM2's pyruvate kinase activity reverses the anabolic metabolism of cancer cells, shunting glucose flux towards pyruvate and lactate (B86563) production. This guide details the downstream consequences of this metabolic shift, including the inhibition of tumor growth, modulation of the tumor immune microenvironment, and the potential for synergistic therapeutic combinations.

Quantitative Effects of this compound on Downstream Pathways

The activation of PKM2 by small molecules leads to a cascade of measurable changes in cellular metabolism and function. The following tables summarize the key quantitative effects observed upon treatment with PKM2 activators, including compounds with similar mechanisms of action to this compound.

ParameterCell LineActivatorConcentrationChangeReference
Metabolic Reprogramming
Glucose ConsumptionH1299 (Lung Cancer)TEPP-4630 µM▲ Increased from 1.6 ± 0.6 mM to 3.6 ± 0.4 mM after 48h[1][2]
Lactate ProductionH1299 (Lung Cancer)DASA-5850 µM▼ Decreased[3]
Lactate SecretionH1299 (Lung Cancer)TEPP-4630 µM▲ Increased from 9.1 ± 0.6 mM to 11.8 ± 0.9 mM after 24h[4]
Intracellular LactateH1299 XenograftsTEPP-4650 mg/kg▼ Decreased[5]
Intracellular SerineH1299 XenograftsTEPP-4650 mg/kg▼ Decreased[5]
Intracellular Ribose Phosphate (B84403)H1299 XenograftsTEPP-4650 mg/kg▼ Decreased[5]
Tumor Growth Inhibition
Tumor Growth InhibitionHT29 (Colorectal Cancer) XenograftDNX-03013200-400 mg/kg>50% inhibition
Tumor Growth InhibitionCT26 (Colorectal Cancer) Syngeneic ModelTP-1454 + anti-PD-1Not specified53% inhibition vs. vehicle[6]
Tumor Growth InhibitionMC38 (Colorectal Cancer) Syngeneic ModelTP-1454 + anti-PD-1Not specified99% inhibition vs. vehicle (P < 0.001)[6]
Tumor Microenvironment Modulation
CD4+ Foxp3+ T-regulatory (Treg) CellsMC38, 4T1, RENCA tumor modelsTP-1454Not specified▼ Reduced population[6]

Core Signaling Pathways Affected by this compound

The primary mechanism of this compound is the allosteric activation of PKM2, forcing a shift from a dimeric to a tetrameric state. This has profound implications for both the metabolic and non-metabolic functions of PKM2.

Reversal of the Warburg Effect

In cancer cells, the dimeric form of PKM2 has low catalytic activity, leading to the accumulation of glycolytic intermediates that are shunted into anabolic pathways such as the pentose (B10789219) phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid production. This compound, by promoting the active tetrameric form, enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the glycolytic flux towards lactate production and reducing the availability of precursors for biosynthesis.[7][8] This metabolic reprogramming is a key factor in the anti-tumor effects of PKM2 activators.[5]

G cluster_cytoplasm Cytoplasm cluster_anabolic Anabolic Pathways Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P FBP Fructose-1,6-bisphosphate G6P->FBP PPP PPP G6P->PPP Pentose Phosphate Pathway PEP Phosphoenolpyruvate FBP->PEP Serine_synthesis Serine_synthesis FBP->Serine_synthesis Serine Synthesis Pathway Pyruvate Pyruvate PEP->Pyruvate Glycolysis PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity Lactate Lactate Pyruvate->Lactate PKM2_dimer->Pyruvate Slow PKM2_dimer->PKM2_tetramer PKM2_tetramer->Pyruvate Fast PKM2_activator This compound PKM2_activator->PKM2_tetramer Promotes

PKM2 Activation and Reversal of the Warburg Effect
Inhibition of PKM2's Non-Metabolic Nuclear Functions

The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for several key oncoproteins, including Hypoxia-Inducible Factor-1α (HIF-1α) and STAT3.[9][10] This nuclear function of PKM2 promotes the expression of genes involved in angiogenesis, cell proliferation, and further metabolic reprogramming. By stabilizing the tetrameric form of PKM2 in the cytoplasm, this compound is hypothesized to reduce the nuclear pool of dimeric PKM2, thereby attenuating its pro-tumorigenic transcriptional activities.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer_cyto PKM2 (Dimer) PKM2_tetramer PKM2 (Tetramer) PKM2_dimer_cyto->PKM2_tetramer PKM2_dimer_nuc PKM2 (Dimer) PKM2_dimer_cyto->PKM2_dimer_nuc Translocation PKM2_tetramer->PKM2_dimer_nuc Inhibits Translocation (Hypothesized) PKM2_activator This compound PKM2_activator->PKM2_tetramer Promotes HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Co-activates STAT3 STAT3 PKM2_dimer_nuc->STAT3 Co-activates Gene_expression Gene Expression (Angiogenesis, Proliferation) HIF1a->Gene_expression STAT3->Gene_expression

Inhibition of Nuclear PKM2 Functions

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the quantitative data tables.

PKM2 Enzyme Activity Assay (LDH-Coupled)

This assay measures the pyruvate kinase activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • 10 mM ADP

  • 10 mM Phosphoenolpyruvate (PEP)

  • 0.5 mM NADH

  • Lactate Dehydrogenase (LDH) enzyme (e.g., rabbit muscle LDH)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse cells in cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Assay Reaction:

    • In a 96-well plate, add reaction buffer, ADP, NADH, and LDH to each well.

    • Add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

    • Initiate the reaction by adding PEP.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the activity to the amount of protein in each sample.

Western Blotting for PKM2 and Downstream Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKM2, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Prepare cell lysates as described in the PKM2 activity assay protocol.

  • SDS-PAGE and Protein Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Metabolite Extraction and Analysis by Mass Spectrometry

This protocol outlines the general steps for extracting and analyzing intracellular metabolites from cancer cells treated with a PKM2 activator.

Materials:

Procedure:

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by washing cells with ice-cold saline and then adding liquid nitrogen.

    • Add cold 80% methanol to the cells and scrape them from the plate.

    • Vortex and centrifuge to pellet the protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the metabolite extracts using a lyophilizer.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples into the LC-MS/MS system.

    • Separate the metabolites using liquid chromatography.

    • Detect and quantify the metabolites using mass spectrometry.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites.

    • Perform statistical analysis to identify significant changes in metabolite levels between treated and control samples.

Flow Cytometry for Tumor Microenvironment Analysis

Flow cytometry is a powerful technique for identifying and quantifying different immune cell populations within the tumor microenvironment.

Materials:

  • Tumor dissociation kit (e.g., collagenase, DNase)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Foxp3)

  • Fixation/permeabilization buffer (for intracellular staining of Foxp3)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

    • Lyse red blood cells.

  • Antibody Staining:

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

    • For intracellular staining (e.g., Foxp3), fix and permeabilize the cells before adding the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry software to gate on specific cell populations and determine their frequencies.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that targets the metabolic vulnerability of cancer cells. By forcing PKM2 into its active tetrameric state, this compound effectively reverses the Warburg effect, leading to a reduction in anabolic processes essential for tumor growth. Furthermore, the potential to modulate the tumor immune microenvironment and inhibit the non-metabolic, pro-tumorigenic functions of nuclear PKM2 highlights the multifaceted anti-cancer activity of this approach.

The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future investigations should focus on elucidating the precise molecular mechanisms by which PKM2 activation impacts the tumor microenvironment, exploring the efficacy of this compound in a broader range of cancer models, and identifying potential synergistic combinations with other anti-cancer therapies. The continued development of potent and selective PKM2 activators holds significant promise for the future of cancer treatment.

References

Cellular Targets of PKM2 Activator TEPP-46: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) kinase M2 (PKM2) is a key metabolic enzyme that plays a crucial role in cancer metabolism and inflammatory responses. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting cell proliferation. The more active tetrameric form, on the other hand, promotes the final step of glycolysis. TEPP-46 (also known as PKM2 activator 10) is a potent, cell-permeable small molecule that selectively activates PKM2. This technical guide provides a comprehensive overview of the cellular targets of TEPP-46, its mechanism of action, and its effects on downstream signaling pathways.

Primary Cellular Target: Pyruvate Kinase M2 (PKM2)

The principal cellular target of TEPP-46 is the M2 isoform of pyruvate kinase (PKM2). TEPP-46 is a highly selective allosteric activator of PKM2.[1][2][3][4]

Mechanism of Action

TEPP-46 binds to a pocket at the dimer-dimer interface of the PKM2 protein.[1] This binding event stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[5][6][7] The activation of PKM2 by TEPP-46 mimics the effect of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[4] By promoting the formation of the active tetramer, TEPP-46 shifts glucose metabolism towards catabolism, favoring the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.

Quantitative Data on PKM2 Activation
ParameterValueReference
AC50 for PKM2 activation 92 nM[1][2][3][8]
Selectivity High selectivity over PKM1, PKL, and PKR[1][2][3][4]

Potential Off-Target Effects and Other Interacting Proteins

While TEPP-46 is highly selective for PKM2, some studies have explored its potential for off-target interactions.

  • Pyruvate Kinase M1 (PKM1): Most studies report that TEPP-46 has little to no activity against PKM1.[2][3][4] However, one study using a modified, photo-crosslinkable probe of TEPP-46 (mTEPP-46) suggested that it can bind to both PKM1 and PKM2 in Jurkat T cells, although it did not increase the enzymatic activity of PKM1.[9] This suggests a potential for binding without functional activation, the implications of which require further investigation.

  • Proteome-wide Studies: To date, comprehensive, unbiased proteome-wide off-target studies for TEPP-46, such as cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) or extensive kinome scanning, have not been widely published. One study using a method called Target-responsive accessibility profiling (TRAP) successfully identified PKM2 as the primary target of TEPP-46.[10] The absence of broad, unbiased off-target screening data represents a current knowledge gap.

Downstream Signaling Pathways Modulated by TEPP-46

Activation of PKM2 by TEPP-46 leads to significant alterations in several downstream signaling pathways, primarily due to the shift in metabolic flux and the inhibition of PKM2's non-canonical, non-enzymatic functions.

Inhibition of HIF-1α Signaling

Dimeric PKM2 can translocate to the nucleus and act as a co-activator for the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), promoting the expression of genes involved in glycolysis and angiogenesis. By inducing the tetrameric form of PKM2, TEPP-46 prevents its nuclear translocation and subsequently inhibits HIF-1α-mediated transcription.[5][11] This leads to a reduction in the expression of HIF-1α target genes.

TEPP46 TEPP-46 PKM2_dimer Dimeric PKM2 (less active) TEPP46->PKM2_dimer PKM2_tetramer Tetrameric PKM2 (active) PKM2_dimer->PKM2_tetramer Nuclear_Translocation Nuclear Translocation PKM2_dimer->Nuclear_Translocation HIF1a HIF-1α Gene_Expression Glycolytic Gene Expression HIF1a->Gene_Expression Promotes Nuclear_Translocation->HIF1a Co-activates cluster_signaling Downstream Signaling Cascades TEPP46 TEPP-46 PKM2_activation PKM2 Activation (Tetramerization) TEPP46->PKM2_activation PI3K_Akt PI3K/Akt/mTOR Pathway PKM2_activation->PI3K_Akt Inhibits STAT3 STAT3 Signaling PKM2_activation->STAT3 Inhibits HIF1a HIF-1α Signaling PKM2_activation->HIF1a Inhibits PGC1a PGC-1α Expression PKM2_activation->PGC1a Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Induces start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate add_lysate Add Lysate to Plate prepare_lysate->add_lysate add_tepp46 Add TEPP-46/ Vehicle add_lysate->add_tepp46 incubate Incubate add_tepp46->incubate add_substrate Add Substrate Mix incubate->add_substrate measure_abs Measure A340 add_substrate->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end start Start treat_cells Treat Cells with TEPP-46/Vehicle start->treat_cells heat_cells Heat Cells at Various Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Separate Soluble/Insoluble Fractions lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant western_blot Analyze Soluble PKM2 by Western Blot collect_supernatant->western_blot analyze_stability Analyze Thermal Stability Shift western_blot->analyze_stability end End analyze_stability->end

References

An In-depth Technical Guide on the Impact of PKM2 Activators on Anabolic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism and metabolic consequences of pharmacologically activating Pyruvate (B1213749) Kinase M2 (PKM2), a key regulator of cancer cell metabolism. While the specific compound "PKM2 activator 10" is not identified in the public domain, this document focuses on well-characterized activators like TEPP-46 and DASA-58, which serve as exemplary models for understanding the broader class of such molecules.

Introduction: PKM2 as a Metabolic Fulcrum in Proliferating Cells

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In mammals, the PKM gene undergoes alternative splicing to produce two isoforms: PKM1 and PKM2.[2] While PKM1 is constitutively active and found in differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.[1][2]

A hallmark of cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis.[3] PKM2 is a critical mediator of this phenotype.[1] Unlike the stable, highly active tetrameric PKM1, PKM2 can exist as either a highly active tetramer or a low-activity dimer.[4][5] In cancer cells, PKM2 is often in its dimeric state.[6][7] This reduced pyruvate kinase activity creates a metabolic "bottleneck," causing the accumulation of upstream glycolytic intermediates.[3][6] These intermediates are then diverted from ATP production and shunted into anabolic pathways, such as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and serine biosynthesis, to generate the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[3][7][8]

Pharmacological activators of PKM2 are small molecules designed to stabilize the active tetrameric conformation of the enzyme.[1][8][9] This forced activation enhances glycolytic flux, depleting the pool of intermediates available for anabolism and thereby represents a promising strategy to target the metabolic plasticity of cancer cells.[8][10]

Mechanism of Action: Allosteric Activation and Tetramer Stabilization

PKM2 activators such as TEPP-46 and DASA-58 are allosteric modulators.[11] They bind to a specific pocket at the subunit interface of the PKM2 dimer, a site distinct from the binding location of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[11][12] This binding event stabilizes the interaction between PKM2 subunits, promoting the formation of the catalytically active tetramer.[11][13]

By locking PKM2 in its tetrameric state, these activators create a constitutively active enzyme that is resistant to negative regulation by endogenous factors, such as phosphotyrosine-containing proteins involved in growth factor signaling.[12][13][14] The primary enzymatic consequence is a significant decrease in the Michaelis constant (Km) of PKM2 for its substrate, PEP, leading to a more efficient conversion to pyruvate.[13][15]

cluster_0 PKM2 Regulation Cycle Dimer PKM2 Dimer (Low Activity) Tetramer PKM2 Tetramer (High Activity) Dimer->Tetramer Activation Tetramer->Dimer Inhibition Activator PKM2 Activator (e.g., TEPP-46, DASA-58) Activator->Dimer Binds & Stabilizes Tetramer Formation Inhibitor Inhibitory Signals (e.g., p-Tyr proteins) Inhibitor->Tetramer Promotes Dimer Formation

Caption: Allosteric activation of PKM2 by small molecules.

Impact on Anabolic Metabolism

The activation of PKM2 profoundly rewires cellular metabolism by increasing the forward flux of glycolysis, thereby limiting the availability of biosynthetic precursors.

  • Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, PKM2 activators decrease the accumulation of glycolytic intermediates.[10] This leads to reduced lactate (B86563) production and can shift metabolism towards oxidative phosphorylation, effectively countering the Warburg effect.[1][9][12]

  • Inhibition of Serine Biosynthesis: A key anabolic route fed by glycolysis is the serine synthesis pathway, which diverts 3-phosphoglycerate. PKM2 activation has been shown to reduce the flow of carbon into this pathway.[10][12] This can lead to serine auxotrophy, rendering cancer cells dependent on extracellular serine for survival.[9][16]

  • Reduction of Pentose Phosphate Pathway (PPP) Flux: The PPP, which branches from glucose-6-phosphate, is crucial for producing NADPH (for redox balance) and ribose-5-phosphate (B1218738) (for nucleotide synthesis). The dimeric state of PKM2 is associated with increased PPP flux.[7] Pharmacological activation of PKM2 depletes upstream glycolytic intermediates, and treatment with TEPP-46 has been shown to decrease intratumoral levels of ribose phosphate.[8][17]

  • Suppression of Non-Metabolic Functions: In its dimeric form, PKM2 can translocate to the nucleus and function as a protein kinase and a transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α), promoting angiogenesis and metabolic adaptation.[3][6][18] By forcing PKM2 into a cytoplasmic tetramer, activators can inhibit its nuclear functions and downstream signaling.[6]

cluster_pathways Metabolic Fate of Glucose Glucose Glucose G6P Glucose-6-P Glucose->G6P GlycolyticIntermediates Glycolytic Intermediates (e.g., 3-PG) G6P->GlycolyticIntermediates PEP PEP GlycolyticIntermediates->PEP Anabolism Anabolic Pathways (PPP, Serine, Lipids) GlycolyticIntermediates->Anabolism Shunted when PKM2 is dimeric Pyruvate Pyruvate PEP->Pyruvate Glycolysis Final Step PKM2_dimer PKM2 Dimer (Low Activity) PEP->PKM2_dimer PKM2_tetramer PKM2 Tetramer (High Activity) PEP->PKM2_tetramer TCA TCA Cycle Pyruvate->TCA PKM2_dimer->Pyruvate Slow PKM2_tetramer->Pyruvate Fast PKM2_activator PKM2 Activator PKM2_activator->PKM2_dimer Promotes Tetramerization

Caption: Impact of PKM2 activation on glucose metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for well-studied PKM2 activators.

Table 1: In Vitro Efficacy of PKM2 Activators

Compound Assay Type Target AC50 / EC50 Reference
TEPP-46 Biochemical PKM2 92 nM [19]
DASA-58 Cell-based (A549) PKM2 Activation 19.6 µM [13][15]

| TP-1454 | Biochemical | PKM2 | 10 nM |[19] |

Table 2: Cellular Effects of PKM2 Activators

Compound Cell Line Concentration Effect Reference
DASA-58 H1299 50 µM Increased lactate production [13]
TEPP-46 / DASA-58 H1299 30 µM Increased cell doubling time under hypoxia [13]
TEPP-46 H1299 N/A Increased glucose consumption [20]
DASA-58 Breast Cancer Cells 15 µM Potentiates antitumor effects of other metabolic stressors [21]

| TEPP-46 | Xenograft Tumors | N/A | Decreased intratumoral lactate, ribose phosphate, and serine |[8] |

Key Experimental Protocols

This section outlines methodologies commonly used to characterize the effects of PKM2 activators.

Protocol 1: Pyruvate Kinase Activity Assay

  • Objective: To measure the enzymatic activity of PKM2 in cell lysates following treatment with an activator.

  • Procedure:

    • Culture cells (e.g., A549, H1299) to logarithmic growth phase.

    • Treat cells with various concentrations of the PKM2 activator (e.g., 0-100 µM DASA-58) or vehicle control (DMSO) for a specified duration (e.g., 3-24 hours).[13][21]

    • Harvest and lyse cells in a suitable buffer.

    • Measure total protein concentration for normalization.

    • Assay pyruvate kinase activity using a lactate dehydrogenase (LDH)-coupled spectrophotometric assay. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm. The reaction mixture contains cell lysate, PEP, ADP, NADH, and LDH.

    • Perform assays in the presence and absence of the allosteric activator FBP (e.g., 200 µM) to assess the activator's ability to mimic or enhance FBP-mediated activation.[13]

    • Calculate specific activity (units/mg protein) and determine the EC50 of the activator.

Protocol 2: Metabolite Extraction and Analysis by LC-MS

  • Objective: To quantify changes in intracellular anabolic intermediates after PKM2 activation.

  • Procedure:

    • Plate cells and treat with the PKM2 activator or vehicle as described above.

    • Rapidly quench metabolic activity by aspirating media and washing cells with ice-cold saline.

    • Extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) and scraping the cells.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify specific metabolites, such as amino acids (serine, glycine), pentose phosphate pathway intermediates (ribose-5-phosphate), and glycolytic intermediates.[8][17]

    • Normalize metabolite levels to cell number or total protein content.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement by assessing the thermal stabilization of PKM2 upon activator binding.

  • Procedure:

    • Treat intact cells or cell lysates with the activator or vehicle.

    • Heat aliquots of the samples across a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Analyze the amount of soluble PKM2 remaining at each temperature by Western blot.

    • Binding of the activator will increase the thermal stability of PKM2, resulting in a shift of its melting curve to higher temperatures.

cluster_workflow Experimental Workflow for PKM2 Activator Characterization cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo cluster_invivo In Vivo Start Start: PKM2 Activator Compound PK_Assay Protocol 1: Pyruvate Kinase Activity Assay Start->PK_Assay Determine EC50 CETSA Protocol 3: Target Engagement (CETSA) Start->CETSA Confirm Binding Metabolomics Protocol 2: Metabolomics (LC-MS) PK_Assay->Metabolomics Correlate Activity with Metabolism CETSA->Metabolomics Proliferation Cell Proliferation & Viability Assays Metabolomics->Proliferation Assess Functional Outcome Xenograft Xenograft Tumor Models Proliferation->Xenograft Evaluate Efficacy

References

The Anti-Tumor Potential of PKM2 Activator 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into Metabolic Reprogramming for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic reprogramming is crucial for providing the necessary building blocks for rapid cell proliferation. A key regulator of this process is the M2 isoform of pyruvate (B1213749) kinase (PKM2), which exists in a less active dimeric state in tumor cells, leading to the accumulation of glycolytic intermediates that fuel anabolic pathways. Small molecule activators of PKM2, such as PKM2 activator 10, represent a promising therapeutic strategy by forcing PKM2 into its active tetrameric form, thereby reversing the Warburg effect and impeding tumor growth. This technical guide provides an in-depth overview of the anti-tumor properties of this compound, including its mechanism of action, supporting preclinical data, and detailed experimental protocols.

Introduction: The Role of PKM2 in Cancer Metabolism

Pyruvate kinase is a key enzyme that catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] While most normal adult tissues express the highly active PKM1 isoform, cancer cells predominantly express the PKM2 isoform.[1][3] PKM2 can exist in two interchangeable states: a highly active tetramer and a less active dimer.[4][5] In cancer cells, various oncogenic signaling pathways promote the dimeric form of PKM2.[4][6] This reduced enzymatic activity leads to a bottleneck in glycolysis, causing the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[4][7] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumorigenesis by regulating gene expression.[8][9]

PKM2 activators are small molecules designed to stabilize the active tetrameric conformation of PKM2.[7][10] By doing so, they restore high pyruvate kinase activity, reversing the Warburg effect and redirecting glucose metabolism towards catabolic pathways for ATP production, thereby depriving cancer cells of the building blocks needed for growth.[1][3] This targeted approach offers a potential therapeutic window, as PKM2 is predominantly expressed in cancer cells.[11]

This compound: Mechanism of Action

This compound is a novel small molecule designed to allosterically activate PKM2.[12] Its primary mechanism of action is to bind to a specific pocket at the subunit interface of the PKM2 dimer, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[10][13] This binding induces a conformational change that promotes and stabilizes the formation of the active tetrameric state of the enzyme.[1][3][10] This activated tetramer is resistant to inhibition by oncogenic signaling pathways, such as those involving tyrosine-phosphorylated proteins, which would normally favor the inactive dimeric state.[10][13]

The persistent activation of PKM2 by activator 10 leads to several anti-tumor effects:

  • Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, PKM2 activation reduces the pool of glycolytic intermediates available for anabolic synthesis.[1][7]

  • Induction of Metabolic Stress: The shift in metabolism can lead to a state of metabolic stress, making cancer cells more vulnerable to other cellular stressors like oxidative stress.[14]

  • Inhibition of Cell Proliferation: By depriving cancer cells of essential building blocks, PKM2 activation can lead to cell cycle arrest, particularly at the G1 phase, and a reduction in the rate of proliferation.[15]

  • Suppression of Tumor Growth: In preclinical models, the activation of PKM2 has been shown to inhibit the growth of xenograft tumors.[10][13][16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PKM2 Activation

The activation of PKM2 by small molecules like activator 10 intervenes in the metabolic reprogramming orchestrated by oncogenic signaling. The following diagram illustrates the central role of PKM2 and the impact of its activation.

PKM2_Signaling PKM2 Signaling Pathway and Activator Intervention cluster_upstream Oncogenic Signaling cluster_pkm2_regulation PKM2 Regulation cluster_glycolysis Glycolysis cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors Tyrosine_Kinases Tyrosine Kinases Growth_Factors->Tyrosine_Kinases PKM2_Tetramer PKM2 (Tetramer) High Activity Tyrosine_Kinases->PKM2_Tetramer Inhibition (promotes dimer) PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Dimer->PKM2_Tetramer FBP PEP Phosphoenolpyruvate (PEP) PKM2_Dimer->PEP Slows Conversion PKM2_Tetramer->PKM2_Dimer Pyruvate Pyruvate PKM2_Tetramer->Pyruvate Accelerates Conversion PEP->Pyruvate Conversion Glycolytic_Intermediates Glycolytic Intermediates PEP->Glycolytic_Intermediates Accumulation Lactate (B86563) Lactate Pyruvate->Lactate Fermentation TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Anabolism Anabolism Glycolytic_Intermediates->Anabolism Biosynthesis (Nucleotides, Lipids, Amino Acids) Cell_Proliferation Cell Proliferation Anabolism->Cell_Proliferation ATP_Production ATP Production TCA_Cycle->ATP_Production Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth PKM2_Activator_10 This compound PKM2_Activator_10->PKM2_Dimer Forces Tetramerization

Caption: PKM2 signaling and the impact of activator 10.

Experimental Workflow for In Vitro Evaluation

A typical workflow to assess the in vitro anti-tumor properties of this compound is outlined below.

in_vitro_workflow In Vitro Evaluation Workflow for this compound cluster_metabolic Metabolic Phenotyping Start Cancer Cell Lines (e.g., A549, H1299) Treatment Treat with this compound (Dose-response) Start->Treatment PKM2_Activity_Assay PKM2 Kinase Activity Assay Treatment->PKM2_Activity_Assay Metabolic_Assays Metabolic Assays Treatment->Metabolic_Assays Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, SRB) Treatment->Cell_Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation PKM2_Activity_Assay->Data_Analysis Metabolic_Assays->Data_Analysis Lactate_Production Lactate Production Assay Metabolic_Assays->Lactate_Production Glucose_Uptake Glucose Uptake Assay Metabolic_Assays->Glucose_Uptake Oxygen_Consumption Oxygen Consumption Rate (OCR) Metabolic_Assays->Oxygen_Consumption Cell_Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for in vitro studies.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on PKM2 activators. While specific data for "this compound" is proprietary, the data for structurally related and well-characterized activators like TEPP-46 provide a strong indication of expected efficacy.

Table 1: In Vitro Activity of PKM2 Activators in Cancer Cell Lines

CompoundCell LineAssay TypeEndpointResultReference
TEPP-46H1299 (Lung)BiochemicalAC5092 nM[17]
TEPP-46A549 (Lung)Cell-basedAC50< 50 nM[18]
DASA-58VariousBiochemicalAC50~10 nM[15]
TP-1454VariousBiochemicalAC5010 nM[17][18]

AC50: The concentration of a compound that elicits a half-maximal response in an activation assay.

Table 2: Effects of PKM2 Activation on Cancer Cell Metabolism

CompoundCell LineMetabolic ParameterChangeReference
TEPP-46H1299 (Lung)Glucose ConsumptionIncreased[19][20]
TEPP-46H1299 (Lung)Lactate ProductionReduced[7]
DASA-58HT29 (Colon)Oxygen Consumption RateReduced[15]
TEPP-46Xenograft TumorsIntratumoral LactateDecreased[7]
TEPP-46Xenograft TumorsIntratumoral SerineDecreased[7]

Table 3: In Vivo Anti-Tumor Efficacy of PKM2 Activators

CompoundCancer ModelDosing RegimenEndpointResultReference
TEPP-46H1299 XenograftOralTumor GrowthSignificant Delay & Reduction[7]
DASA-58Lung Adenocarcinoma XenograftNot SpecifiedTumor GrowthInhibition[5]
Unnamed ActivatorHT29 Xenograft100 mg/kg Q2D (IP)Tumor Growth Inhibition>50%[15]

Detailed Experimental Protocols

PKM2 Kinase Activation Assay (Coupled Assay)

This protocol is adapted from commercially available kits and common literature methods.[2][21]

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer from a 5x stock (components typically include a buffer like Tris-HCl, MgCl2, and a reducing agent like DTT).

    • Prepare stock solutions of ADP, phosphoenolpyruvate (PEP), and the this compound in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human PKM2 enzyme to the desired working concentration in 1x kinase assay buffer.

    • Prepare a detection mixture containing lactate dehydrogenase (LDH), NADH, and the kinase detection reagent (e.g., Kinase-Glo®).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of test compound (this compound at various concentrations) or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of diluted PKM2 enzyme solution to all wells except the "blank" controls.

    • Pre-incubate the plate at room temperature for 20 minutes to allow for compound-enzyme interaction.

    • Prepare a master mix containing 1x kinase assay buffer, ADP, and PEP.

    • Initiate the reaction by adding 25 µL of the master mix to all wells.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Stop the reaction and measure the signal by adding 50 µL of the detection mixture. The conversion of pyruvate to lactate by LDH oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm, or in the case of a luminescence-based assay, the amount of ATP produced is quantified.

  • Data Analysis:

    • Calculate the percentage of PKM2 activation relative to positive (e.g., FBP) and negative (vehicle) controls.

    • Plot the percentage of activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 value.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.

  • Cell Fixation:

    • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining and Measurement:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Xenograft Tumor Model in Nude Mice
  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., H1299) during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old athymic nude mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer this compound (e.g., formulated in a suitable vehicle for oral gavage or intraperitoneal injection) or vehicle control daily or as per the determined dosing schedule.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1500 mm^3) or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, metabolomics).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

This compound and other related compounds represent a compelling and targeted approach to cancer therapy by exploiting the unique metabolic dependencies of tumor cells. By forcing a metabolic shift away from anabolism, these activators can effectively inhibit cancer cell proliferation and suppress tumor growth. The preclinical data for PKM2 activators are promising, demonstrating potent in vitro and in vivo activity.

Future research should focus on the continued development and optimization of PKM2 activators with improved pharmacokinetic and pharmacodynamic properties. Investigating the efficacy of these compounds in combination with other anti-cancer agents, such as those that induce oxidative stress or inhibit other metabolic pathways, could lead to synergistic therapeutic effects. Furthermore, the identification of predictive biomarkers will be crucial for selecting patient populations most likely to respond to PKM2-targeted therapies. The continued exploration of this therapeutic strategy holds significant promise for the future of oncology drug development.

References

PKM2 activator 10's role in regulating glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Small Molecule PKM2 Activators in Regulating Glycolysis

Introduction

Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] Unlike its constitutively active isoform, PKM1, which is found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells, embryonic cells, and regenerating tissues.[3][4] This isoform's unique regulatory properties allow it to act as a metabolic switch, directing glucose metabolism towards either energy production via oxidative phosphorylation or anabolic pathways to support cell growth and proliferation.[1][5]

In cancer cells, PKM2 often exists in a low-activity dimeric state, which slows down the glycolytic flux. This leads to the accumulation of upstream glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway.[1][6] This metabolic phenotype, known as the Warburg effect or aerobic glycolysis, is a hallmark of cancer and supports the high biosynthetic demands of rapidly dividing cells.[2][7] The activity of PKM2 is allosterically regulated by various factors, including the endogenous activator fructose-1,6-bisphosphate (FBP) and inhibition by phosphotyrosine-containing proteins.[4]

Small molecule activators of PKM2 represent a promising therapeutic strategy to counteract the Warburg effect. These compounds stabilize the highly active tetrameric form of PKM2, thereby increasing its enzymatic activity.[4][5] This forces a metabolic shift away from anabolic biosynthesis and towards pyruvate production, effectively reversing the metabolic phenotype of cancer cells and suppressing tumor growth.[4][8] This guide focuses on the role of potent, selective, allosteric PKM2 activators, exemplified by compounds like TEPP-46 and DASA-58, in the regulation of glycolysis. While the specific compound "PKM2 activator 10" is not prominently detailed in existing literature, the principles and data derived from well-characterized activators provide a strong framework for understanding its potential role.

Mechanism of Action of PKM2 Activators

PKM2's activity is intrinsically linked to its quaternary structure. It can exist as a highly active tetramer or a less active dimer.[2][9] The transition between these two states is a central point of metabolic regulation.

  • Dimeric State (Low Activity): In many cancer cells, PKM2 is preferentially in its dimeric form. This state has a lower affinity for its substrate, PEP, leading to a bottleneck at the final step of glycolysis.[9] This facilitates the accumulation of glycolytic intermediates, which are diverted to support the synthesis of nucleotides, amino acids, and lipids necessary for cell proliferation.[1][6]

  • Tetrameric State (High Activity): The binding of allosteric activators, such as the endogenous metabolite FBP, promotes the formation of the stable, highly active PKM2 tetramer.[4][10] In this conformation, PKM2 efficiently converts PEP to pyruvate, increasing the glycolytic flux towards the tricarboxylic acid (TCA) cycle for ATP production.[6][9]

Small molecule activators, such as TEPP-46 and DASA-58, function by binding to an allosteric site at the subunit interaction interface of PKM2, which is distinct from the FBP binding site.[4] This binding stabilizes the tetrameric conformation, promoting a constitutively active state that is resistant to inhibition by phosphotyrosine-containing proteins.[4][11] By locking PKM2 in its active form, these activators shift the metabolic balance from anabolism back to catabolism.

cluster_Glycolysis Glycolysis Pathway cluster_Regulation PKM2 Regulation cluster_Fates Metabolic Fates Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P FBP FBP F6P->FBP PFK PEP PEP FBP->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_Dimer PKM2 Dimer (Low Activity) PKM2_Tetramer PKM2 Tetramer (High Activity) TCA TCA Cycle (ATP Production) Pyruvate->TCA Enters Mitochondria PKM2_Dimer->PKM2_Tetramer Anabolism Anabolic Pathways (PPP, Serine Synthesis) PKM2_Dimer->Anabolism Diverts Intermediates PKM2_Tetramer->Pyruvate Promotes Glycolytic Flux PKM2_Tetramer->PKM2_Dimer Activator Small Molecule Activator (e.g., TEPP-46) Activator->PKM2_Tetramer Stabilizes FBP_node FBP FBP_node->PKM2_Tetramer Allosteric Activation Inhibitors Inhibitory Signals (e.g., p-Tyr proteins) Inhibitors->PKM2_Dimer Promotes

Caption: Mechanism of PKM2 activation and its impact on glycolysis.

Quantitative Data on the Effects of PKM2 Activators

The activation of PKM2 by small molecules leads to measurable changes in cellular metabolism and proliferation. The following tables summarize key quantitative data from studies on well-characterized PKM2 activators like TEPP-46 and DASA-58.

Table 1: In Vitro Efficacy of PKM2 Activators

Compound Target EC₅₀ (nM) Effect on PKM2 Reference
TEPP-46 PKM2 92 Potent and selective allosteric activator; promotes tetramerization. [12]
DASA-58 PKM2 N/A Allosteric activator; promotes tetramerization and resistance to inhibition. [4]

| ML265 | PKM2 | N/A | Activator; converts dimer to tetramer. |[13] |

Table 2: Metabolic Effects of PKM2 Activation in Cancer Cells

Cell Line Activator (Concentration) Effect Quantitative Change Reference
H1299 TEPP-46 (25 µM) Lactate (B86563) Production Decreased [4]
H1299 TEPP-46 Glucose Consumption Increased (from 1.6 ± 0.6 mM to 3.6 ± 0.4 mM consumed) [14][15]
H1299 DASA-58 Lactate Production Decreased [4]
A549 DASA-58 Pyruvate Kinase Activity Increased by 248 ± 21% in cells expressing PKM2 [11]

| SW480 | ML265 (10 µM) | Glutamine Consumption | Decreased by 4-fold |[13] |

Table 3: Effects of PKM2 Activation on Cancer Cell Proliferation

Cell Line Activator Condition Effect on Proliferation Reference
H1299 TEPP-46 / DASA-58 Normoxia (Standard Culture) No significant effect [4]
H1299 TEPP-46 / DASA-58 Hypoxia (1% O₂) Decreased rate of proliferation [4]
Various TEPP-46 (30 µM) + 2-DG (1 mM) Normoxia Reduced viability (synergistic effect) [14]

| HT29 | Unnamed Activator (100-400 mg/kg) | In vivo Xenograft | >50% tumor growth inhibition |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PKM2 activators on glycolysis.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 by quantifying the production of pyruvate. A common method is the lactate dehydrogenase (LDH)-coupled assay, which monitors the consumption of NADH.[16][17]

Principle: Pyruvate kinase catalyzes: PEP + ADP → Pyruvate + ATP. The pyruvate produced is then used by LDH to convert NADH to NAD⁺: Pyruvate + NADH + H⁺ → Lactate + NAD⁺. The decrease in NADH is measured spectrophotometrically by the change in absorbance at 340 nm.[17][18]

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂[16]

  • Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (B83284) (ADP)

  • Coupling Enzyme: Lactate Dehydrogenase (LDH)[16]

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NADH)[16]

  • Test Compound (PKM2 activator) and DMSO (vehicle control)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of PEP, ADP, and NADH in assay buffer. Dilute the PKM2 activator to the desired concentrations. The final DMSO concentration should not exceed 1%.[19]

  • Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer

    • 200 µM PEP[16]

    • 200 µM ADP[16]

    • 200 µM NADH[16]

    • ~10-20 units/mL LDH[16]

    • Test compound or DMSO

  • Enzyme Addition: Initiate the reaction by adding a small amount of purified PKM2 enzyme (e.g., 2.5 ng/µl) to each well.[19]

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C.[20] Monitor the decrease in absorbance at 340 nm in kinetic mode for 20-30 minutes.[16][19]

  • Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/minute) from the initial linear portion of the curve.[18] The enzyme activity is proportional to this rate. Compare the rates of wells treated with the activator to the DMSO control to determine the percent activation.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.

Principle: Commercially available kits typically use lactate oxidase or lactate dehydrogenase to generate a product that can be measured colorimetrically or fluorometrically.[21][22] For example, lactate can be oxidized by LDH to produce NADH, which then reduces a probe to generate a colored product measured at ~450 nm.[21]

Materials:

  • Cells cultured in a multi-well plate

  • PKM2 activator or vehicle control

  • Commercial Lactate Assay Kit (e.g., from Abcam, Promega, Cell Biolabs)[22][23]

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the PKM2 activator or DMSO at various concentrations and time points (e.g., 24-48 hours).

  • Sample Collection: Carefully collect the cell culture supernatant. If measuring intracellular lactate, lyse the cells according to the kit's protocol and remove insoluble material by centrifugation.[21]

  • Standard Curve Preparation: Prepare a standard curve using the lactate standard provided in the kit, with concentrations typically ranging from 0 to 10 nmol/well.[21]

  • Reaction Setup: Add the collected samples and standards to a new 96-well plate. Add the Reaction Mix (containing enzyme mix and substrate/probe) to all wells.

  • Incubation: Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.[22]

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[21]

  • Data Analysis: Subtract the background reading from all measurements. Plot the standard curve and determine the lactate concentration in the samples. Normalize the lactate concentration to cell number or protein content.

cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells in Multi-well Plate treat Treat with PKM2 Activator vs. Vehicle start->treat incubate Incubate for Desired Time Period treat->incubate pk_assay Cell Lysis & PK Activity Assay incubate->pk_assay lactate_assay Collect Supernatant & Lactate Assay incubate->lactate_assay prolif_assay Cell Viability Assay (e.g., MTT) incubate->prolif_assay pk_data Quantify PKM2 Enzymatic Activity pk_assay->pk_data lactate_data Measure Lactate Production Rate lactate_assay->lactate_data prolif_data Determine Cell Proliferation/Viability prolif_assay->prolif_data conclusion Correlate PKM2 Activation with Metabolic Shift and Growth Inhibition pk_data->conclusion lactate_data->conclusion prolif_data->conclusion

Caption: Experimental workflow for analyzing the effects of a PKM2 activator.
Cell Proliferation Assay (MTT Assay)

This assay assesses cell viability and proliferation by measuring the metabolic activity of living cells.

Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cells treated with PKM2 activator as described above

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: After treating cells with the PKM2 activator for the desired duration (e.g., 72 hours), remove the treatment media.[24]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability or proliferation.

Conclusion and Future Directions

Small molecule activators of PKM2 effectively reprogram cancer cell metabolism by forcing a shift from anabolic biosynthesis to catabolic energy production. By stabilizing the active tetrameric form of PKM2, these compounds increase glycolytic flux, reduce the production of lactate, and limit the availability of biosynthetic precursors essential for rapid cell division.[4][8] This mechanism has been shown to inhibit cancer cell proliferation, particularly under hypoxic conditions, and can suppress tumor growth in vivo.[4] Furthermore, PKM2 activation can sensitize cancer cells to other metabolic inhibitors, such as 2-deoxy-D-glucose, opening avenues for combination therapies.[14]

The development of PKM2 activators is a promising field in oncology. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, exploring their efficacy in a wider range of cancer types, and identifying predictive biomarkers to select patients who are most likely to respond to this therapeutic strategy.[25] Non-invasive metabolic imaging techniques could also play a crucial role in assessing the on-target effects of these drugs in a clinical setting, accelerating their translation from the laboratory to the clinic.[15]

References

Unveiling the Nexus: A Technical Guide to the Binding Site of PKM2 Activator 10 on Pyruvate Kinase M2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding interaction between the small molecule activator, PKM2 activator 10, and its target, Pyruvate (B1213749) Kinase M2 (PKM2). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative, structural, and methodological underpinnings of this interaction, offering a foundational resource for the development of novel cancer metabolism therapeutics.

Pyruvate Kinase M2 is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. The allosteric activation of PKM2 by small molecules is a promising therapeutic strategy to reprogram cancer cell metabolism and inhibit tumor growth. This compound has been identified as a potent modulator of PKM2 activity. Understanding its precise binding mechanism is paramount for structure-based drug design and the development of next-generation activators.

Quantitative Analysis of this compound Interaction

The interaction of this compound with PKM2 has been characterized by its ability to enhance the enzymatic activity of PKM2. The following table summarizes the key quantitative data for a representative activator from the same chemical series, providing a benchmark for its potency.

CompoundPubChem CIDAC50 (nM)Maximum Response (%)Solubility (µg/mL)Reference
PKM2 Activator Analog 4424649992Not ReportedNot ReportedBoxer et al., J Med Chem, 2010

The Allosteric Binding Pocket

X-ray crystallography studies of PKM2 in complex with activators from the same class as activator 10 have revealed a distinct allosteric binding site. This site is located at the interface between two subunits of the PKM2 tetramer, a region separate from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).

The binding of this compound to this pocket induces a conformational change in the enzyme, stabilizing the active tetrameric state. This stabilization enhances the affinity of PKM2 for its substrate, phosphoenolpyruvate (B93156) (PEP), thereby increasing the rate of glycolysis.

Experimental Methodologies

The characterization of the binding and activation of PKM2 by activator 10 and its analogs involves a suite of biochemical and biophysical techniques.

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This is the primary method used to quantify the activation of PKM2 by small molecules.

  • Principle: The production of pyruvate by PKM2 is coupled to the lactate (B86563) dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the PKM2 activity.

  • Reagents:

    • Recombinant human PKM2 protein

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (B83284) (ADP)

    • Lactate dehydrogenase (LDH)

    • Nicotinamide adenine (B156593) dinucleotide (NADH)

    • This compound (or analog)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)

  • Procedure:

    • A reaction mixture containing all components except PEP is pre-incubated with varying concentrations of the activator.

    • The reaction is initiated by the addition of PEP.

    • The change in absorbance at 340 nm is recorded over time.

    • The initial reaction velocity is calculated and plotted against the activator concentration to determine the AC50 value (the concentration of activator that elicits a half-maximal response).

X-ray Crystallography

This technique provides high-resolution structural information about the binding mode of the activator.

  • Principle: Crystals of the PKM2 protein in complex with the activator are grown. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the protein-ligand complex.

  • Procedure:

    • Purified recombinant PKM2 is co-crystallized with a saturating concentration of the activator.

    • Diffraction data are collected from the resulting crystals.

    • The structure is solved using molecular replacement and refined to produce a detailed model of the binding interaction, revealing key amino acid residues involved in the binding.

Visualizing the Molecular Interactions and Pathways

To better understand the complex relationships in PKM2 activation, the following diagrams have been generated using Graphviz.

PKM2_Activation_Pathway cluster_0 Cellular Environment Glycolytic Intermediates Glycolytic Intermediates PKM2 (Inactive Dimer) PKM2 (Inactive Dimer) Glycolytic Intermediates->PKM2 (Inactive Dimer) Accumulate PKM2 (Active Tetramer) PKM2 (Active Tetramer) PKM2 (Inactive Dimer)->PKM2 (Active Tetramer) Promotes tetramerization Anabolic Pathways Anabolic Pathways PKM2 (Inactive Dimer)->Anabolic Pathways Diverts intermediates to Pyruvate Pyruvate PKM2 (Active Tetramer)->Pyruvate Catalyzes conversion of PEP to This compound This compound This compound->PKM2 (Inactive Dimer) Binds to allosteric site

Fig 1. Allosteric activation of PKM2 by Activator 10.

Experimental_Workflow cluster_1 Experimental Characterization Compound Synthesis Compound Synthesis PKM2 Activity Assay PKM2 Activity Assay Compound Synthesis->PKM2 Activity Assay Co-crystallization Co-crystallization Compound Synthesis->Co-crystallization Quantitative Data (AC50) Quantitative Data (AC50) PKM2 Activity Assay->Quantitative Data (AC50) SAR SAR Quantitative Data (AC50)->SAR X-ray Diffraction X-ray Diffraction Co-crystallization->X-ray Diffraction Structural Data (Binding Site) Structural Data (Binding Site) X-ray Diffraction->Structural Data (Binding Site) Structural Data (Binding Site)->SAR Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR)

Fig 2. Workflow for characterizing PKM2 activators.

Conclusion

This technical guide provides a detailed overview of the binding of this compound to its target enzyme. The identification of a distinct allosteric binding pocket at the subunit interface offers a unique opportunity for the design of selective and potent activators. The quantitative data and experimental protocols outlined herein serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics targeting cancer metabolism. Further investigation into the structure-activity relationships of this class of compounds will undoubtedly pave the way for the next generation of PKM2-targeted therapies.

The Influence of PKM2 Activator 10 on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. Unlike its constitutively active isoform PKM1, PKM2 can exist in a highly active tetrameric state or a less active dimeric form. In cancer cells, the dimeric form is predominant and plays a non-metabolic role in promoting cell proliferation and survival by acting as a protein kinase and transcriptional coactivator. Small molecule activators of PKM2, such as TEPP-46 (PKM2 activator 10), stabilize the active tetrameric form, thereby shifting cancer cell metabolism away from anabolic processes and towards energy production. This guide provides an in-depth overview of the influence of this compound on gene expression, detailing the affected signaling pathways, quantitative changes in gene expression, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

TEPP-46 allosterically binds to PKM2, inducing its tetramerization. This conformational change enhances its pyruvate kinase activity, leading to a decrease in the levels of glycolytic intermediates that serve as building blocks for anabolic processes. Furthermore, the stabilization of the tetrameric form prevents the nuclear translocation of dimeric PKM2, thereby inhibiting its function as a transcriptional coactivator for key oncogenic transcription factors.

Impact on Gene Expression and Signaling Pathways

Treatment of cancer cells with this compound (TEPP-46) leads to significant alterations in gene expression, primarily through the inhibition of key signaling pathways that drive tumor growth and proliferation.

Downregulation of HIF-1α, c-Myc, and mTOR Signaling

A primary consequence of PKM2 activation is the suppression of the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway. Dimeric PKM2 in the nucleus acts as a coactivator for HIF-1α, promoting the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. By preventing the nuclear translocation of PKM2, TEPP-46 inhibits the transcriptional activity of HIF-1α.[1]

Similarly, PKM2 activation has been shown to downregulate the expression of genes regulated by c-Myc and the mTOR (mammalian Target of Rapamycin) pathway. These pathways are central to cell growth, proliferation, and metabolism. The reduction in the availability of glycolytic intermediates due to enhanced PKM2 activity likely contributes to the suppression of these anabolic signaling hubs.

dot

cluster_0 This compound (TEPP-46) Signaling Cascade PKM2_dimer Dimeric PKM2 (Low Activity) PKM2_tetramer Tetrameric PKM2 (High Activity) PKM2_dimer->PKM2_tetramer Promotes Tetramerization Nuclear_Translocation Nuclear Translocation PKM2_dimer->Nuclear_Translocation Undergoes Glycolysis Glycolysis PKM2_tetramer->Glycolysis Accelerates TEPP46 TEPP-46 TEPP46->PKM2_dimer Binds & Activates TEPP46->Nuclear_Translocation Inhibits Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) Glycolysis->Anabolic_Pathways Diverts From HIF1a HIF-1α Nuclear_Translocation->HIF1a Activates cMyc c-Myc Nuclear_Translocation->cMyc Activates mTOR mTOR Nuclear_Translocation->mTOR Activates Gene_Expression Oncogenic Gene Expression HIF1a->Gene_Expression Drives cMyc->Gene_Expression Drives mTOR->Gene_Expression Drives

Caption: TEPP-46 mediated PKM2 activation pathway.

Upregulation of p53 Signaling and Endocytosis

In a study on hyperglycemic human renal proximal tubular epithelial cells, TEPP-46 treatment led to the upregulation of the p53 signaling pathway and downregulation of endocytosis-related genes. This suggests a potential role for PKM2 activation in promoting cell cycle arrest and apoptosis through p53, and in altering cellular uptake processes.

Quantitative Gene Expression Changes

The following table summarizes the quantitative changes in the expression of key genes in hyperglycemic human renal proximal tubular epithelial cells (HK-2) treated with 10 μM TEPP-46 for 24 hours. Data was obtained through RNA sequencing and validated by qRT-PCR.

GeneFull Descriptionlog2(Fold Change)Adjusted p-valueRegulation
Downregulated Genes
HSPA8Heat Shock Protein Family A (Hsp70) Member 8-1.124.45 x 10⁻³⁴Down
HSPA2Heat Shock Protein Family A (Hsp70) Member 2-1.276.09 x 10⁻¹⁴Down
HSPA1BHeat Shock Protein Family A (Hsp70) Member 1B-1.021.14 x 10⁻¹¹Down
ARRB1Arrestin Beta 1-1.132.60 x 10⁻⁵Down
Upregulated Genes
GADD45AGrowth Arrest and DNA Damage Inducible Alpha>1<0.05Up
IGFBP3Insulin Like Growth Factor Binding Protein 3>1<0.05Up
SIAH1Siah E3 Ubiquitin Protein Ligase 1>1<0.05Up

Experimental Protocols

RNA Sequencing and Data Analysis

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cluster_1 RNA Sequencing Experimental Workflow Cell_Culture Cell Culture & TEPP-46 Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation (e.g., NEBNext) RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (Raw Reads) Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

Caption: Workflow for RNA sequencing analysis.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HK-2, A549, MCF-7) in appropriate media and conditions.

  • Treat cells with the desired concentration of TEPP-46 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. RNA Extraction:

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation and Sequencing:

  • Prepare RNA sequencing libraries from the extracted RNA using a kit such as the NEBNext Ultra RNA Library Prep Kit for Illumina.

  • Perform sequencing on an Illumina platform (e.g., HiSeq, NovaSeq) to generate paired-end reads.

4. Data Analysis:

  • Perform quality control of raw sequencing reads using tools like FastQC.

  • Align the reads to the reference genome (human or mouse) using a splice-aware aligner like HISAT2 or STAR.

  • Quantify gene expression levels using tools such as HTSeq or featureCounts.

  • Perform differential gene expression analysis between TEPP-46 treated and control samples using packages like DESeq2 or edgeR in R.

  • Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

5. Validation of Gene Expression Changes:

  • Validate the expression levels of selected differentially expressed genes using quantitative real-time PCR (qRT-PCR) with gene-specific primers.

Western Blot Analysis for HIF-1α

1. Cell Lysis and Protein Quantification:

  • Treat cells with TEPP-46 or vehicle control, and for a positive control for HIF-1α stabilization, treat a separate set of cells with a hypoxia-mimicking agent (e.g., CoCl₂ or deferoxamine) or place them in a hypoxic chamber.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of TEPP-46. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

3. MTT Incubation:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound (TEPP-46) exerts a significant influence on gene expression in cancer cells, primarily by reversing the metabolic and non-metabolic oncogenic functions of dimeric PKM2. Its ability to suppress key cancer-promoting signaling pathways like HIF-1α, c-Myc, and mTOR, while potentially activating tumor-suppressive pathways such as p53, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of PKM2 activation and its application in cancer therapy.

References

The Pivotal Role of PKM2 Beyond Metabolism: A Technical Guide to the Non-Metabolic Functions of Pyruvate Kinase M2 and the Influence of Small-Molecule Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of cancer cell metabolism. Beyond its canonical role in ATP production, a growing body of evidence highlights the non-metabolic functions of PKM2, which are intricately linked to tumorigenesis. These functions, including protein kinase activity and transcriptional co-activation, are often dependent on the oligomeric state of PKM2. In cancer cells, PKM2 predominantly exists as a less active dimer, which facilitates the accumulation of glycolytic intermediates for anabolic processes. Small-molecule activators that promote the stable, highly active tetrameric form of PKM2 can reverse this metabolic phenotype and have been shown to impact its non-metabolic signaling roles. This technical guide provides an in-depth exploration of the non-metabolic functions of PKM2 and the effects of well-characterized small-molecule activators, such as TEPP-46 and DASA-58. While the term "activator 10" was specified, it does not correspond to a standard nomenclature in published literature; therefore, this guide focuses on widely studied and representative PKM2 activators.

Data Presentation: Quantitative Effects of PKM2 Activators

The following tables summarize the quantitative effects of PKM2 activators on various cellular and biochemical parameters, providing a comparative overview of their potency and impact on non-metabolic functions.

Table 1: Biochemical Potency of PKM2 Activators

ActivatorTargetAC50 (in vitro)Cell-based EC50Reference
DASA-58PKM238 nM19.6 µM (A549 cells)[1][2]
TEPP-46 (ML265)PKM292 nMNot explicitly reported, but active in cells[1][3]

AC50 (Half-maximal activating concentration) reflects the concentration required to achieve 50% of the maximum enzyme activation in vitro. EC50 (Half-maximal effective concentration) represents the concentration required to produce a half-maximal effect in a cellular context.

Table 2: Effects of PKM2 Activators on Cellular Proliferation and Metabolism

ActivatorCell LineConditionEffect on Cell Doubling Time/ViabilityEffect on Lactate ProductionReference
TEPP-46 (30 µM)H1299Normoxia (21% O2)No significant effectNot reported[2]
TEPP-46 (30 µM)H1299Hypoxia (1% O2)Significantly increased doubling timeNot reported[2][3]
DASA-58 (30 µM)H1299Normoxia (21% O2)No significant effectDecreased[2]
DASA-58 (30 µM)H1299Hypoxia (1% O2)Significantly increased doubling timeDecreased[2]
TEPP-46H129924 hr treatmentNo significant change in viabilityIncreased secretion (11.8 ± 0.9 mM vs. 9.1± 0.6 mM for vehicle)[4]
TEPP-46H129948 hr treatmentNo significant change in viabilityIncreased secretion (18.9 ± 0.6 mM vs. 13.1 ± 0.8 mM for vehicle)[4]

Table 3: Impact of PKM2 Activators on Pyruvate Kinase Activity in Cells

ActivatorCell LineTreatment Conditions% Increase in Pyruvate Kinase ActivityReference
DASA-58 (40 µM)A549-PKM2/kd-248 ± 21%[2]
DASA-58A549Dose-dependent (0-100 µM) for 3 hoursDose-dependent activation[2]

Experimental Protocols: Methodologies for Key Experiments

Detailed protocols are crucial for reproducing and building upon existing research. This section outlines the methodologies for key experiments used to investigate the non-metabolic functions of PKM2.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if PKM2 physically interacts with a putative binding partner (e.g., STAT3, HIF-1α, β-catenin) within a cell.

Protocol:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G agarose (B213101) or magnetic beads to the clarified lysate.

    • Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and discard the beads.

  • Immunoprecipitation:

    • Add a primary antibody specific to the "bait" protein (e.g., anti-PKM2 antibody) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" (PKM2) and the putative "prey" protein (e.g., STAT3).

Chromatin Immunoprecipitation (ChIP) to Identify PKM2-DNA Binding

Objective: To determine if PKM2, as a transcriptional co-activator, is associated with specific promoter regions of target genes (e.g., CCND1).

Protocol:

  • Cross-linking:

    • Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS.

    • Lyse the cells and nuclei to release chromatin.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for PKM2 overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific interactions.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • Analysis:

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of the target gene.

In Vitro Kinase Assay for Nuclear PKM2 Activity

Objective: To determine the ability of nuclear PKM2 to directly phosphorylate a substrate protein (e.g., STAT3, Histone H3).

Protocol:

  • Preparation of Reagents:

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the purified nuclear PKM2, the substrate protein, and the kinase assay buffer.

    • Initiate the reaction by adding PEP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Detect the phosphorylation of the substrate protein by:

      • Western Blotting: Using a phospho-specific antibody for the substrate.

      • Autoradiography: If using radiolabeled [γ-³²P]ATP as the phosphate donor (note: PKM2 uses PEP).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving the non-metabolic functions of PKM2.

PKM2 as a Transcriptional Co-activator for HIF-1α

PKM2_HIF1a cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (dimer) PKM2_tetramer PKM2 (tetramer) PKM2_dimer->PKM2_tetramer Promotes PKM2_n Nuclear PKM2 PKM2_dimer->PKM2_n Translocation PKM2_tetramer->PKM2_n Inhibits Translocation Activator Activator 10 (e.g., TEPP-46, DASA-58) Activator->PKM2_tetramer HIF1a HIF-1α PKM2_n->HIF1a Co-activates p300 p300 HIF1a->p300 Recruits HRE Hypoxia Response Element (HRE) HIF1a->HRE Binds p300->HRE Acetylation TargetGenes Target Genes (e.g., GLUT1, LDHA) HRE->TargetGenes Transcription

Caption: PKM2 as a co-activator for HIF-1α, a process inhibited by activators.

Nuclear PKM2 as a Protein Kinase for STAT3

PKM2_STAT3_Kinase cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer_cyto PKM2 (dimer) PKM2_tetramer PKM2 (tetramer) PKM2_dimer_cyto->PKM2_tetramer Promotes PKM2_n Nuclear PKM2 (dimer) PKM2_dimer_cyto->PKM2_n Translocation Activator Activator 10 Activator->PKM2_tetramer PKM2_tetramer->PKM2_n Inhibits Translocation pSTAT3 p-STAT3 (Tyr705) PKM2_n->pSTAT3 Phosphorylates STAT3 STAT3 TargetGenes_STAT3 Target Genes (e.g., MEK5, HIF-1α) pSTAT3->TargetGenes_STAT3 Transcription PEP PEP PEP->PKM2_n Phosphate Donor

Caption: Nuclear PKM2 phosphorylates STAT3, a non-metabolic function.

PKM2-β-catenin Interaction in Gene Regulation

PKM2_beta_catenin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR cSrc c-Src EGFR->cSrc Activates beta_catenin_cyto β-catenin cSrc->beta_catenin_cyto Phosphorylates (Y333) beta_catenin_n Nuclear pY333-β-catenin beta_catenin_cyto->beta_catenin_n Translocation PKM2_dimer_cyto PKM2 (dimer) PKM2_tetramer PKM2 (tetramer) PKM2_dimer_cyto->PKM2_tetramer Promotes PKM2_n Nuclear PKM2 PKM2_dimer_cyto->PKM2_n Translocation Activator Activator 10 Activator->PKM2_tetramer PKM2_tetramer->PKM2_n Inhibits Translocation PKM2_n->beta_catenin_n Binds TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds CCND1_promoter CCND1 Promoter TCF_LEF->CCND1_promoter Binds CyclinD1 Cyclin D1 Expression CCND1_promoter->CyclinD1 Transcription

Caption: PKM2 and β-catenin interaction driving Cyclin D1 expression.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation (Add primary antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (Remove non-specific binding) capture->wash elute Elution of Protein Complex wash->elute analysis Analysis (SDS-PAGE & Western Blot) elute->analysis end End: Detect Interaction analysis->end

Caption: A step-by-step workflow for Co-Immunoprecipitation experiments.

Conclusion

The non-metabolic functions of PKM2 represent a paradigm shift in our understanding of this classical glycolytic enzyme. Its roles as a protein kinase and transcriptional co-activator are pivotal in driving oncogenic signaling pathways. Small-molecule activators, by stabilizing the tetrameric form of PKM2, not only reprogram cancer cell metabolism but also impinge on these non-metabolic activities, primarily by sequestering PKM2 in the cytoplasm and preventing its nuclear translocation. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the complex signaling networks governed by PKM2. Further investigation into the nuanced effects of different PKM2 activators on its various non-metabolic functions will be crucial for the development of novel and effective cancer therapies.

References

PKM2 Activator 10 and Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, has emerged as a critical regulator of cancer cell metabolism and proliferation. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, supporting rapid growth and mitigating oxidative stress. The activation of PKM2 presents a promising therapeutic strategy to reprogram cancer metabolism, forcing cells towards a more differentiated and less proliferative state. This technical guide focuses on the role of PKM2 activators, with a specific interest in "PKM2 activator 10," in modulating cellular redox homeostasis.

The Role of PKM2 in Cellular Redox Balance

Under conditions of oxidative stress, cancer cells experience an increase in reactive oxygen species (ROS). ROS can directly oxidize a specific cysteine residue (Cys358) on PKM2, leading to its inhibition. This inhibition is a crucial adaptive response, as it redirects glucose flux from glycolysis into the Pentose Phosphate Pathway (PPP). The primary function of the PPP in this context is the production of NADPH, which is essential for regenerating the antioxidant glutathione (B108866) (GSH) from its oxidized form (GSSG) by glutathione reductase. This shift in metabolic flux helps cancer cells to counteract oxidative damage and survive.

PKM2 activators, by stabilizing the active tetrameric form of the enzyme, can override this adaptive mechanism. By promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, these activators enhance glycolytic flux, thereby reducing the availability of glucose-6-phosphate for the PPP. This can lead to a decrease in NADPH production and sensitize cancer cells to oxidative stress, potentially leading to apoptosis.

This compound: An Overview

This compound is a novel compound identified for its potential anti-tumor activity. While extensive quantitative data for this specific activator is not yet publicly available, its chemical properties are summarized below.

PropertyValue
Chemical Formula C19H22F4N4O3S
Molecular Weight 462.46 g/mol

Source: MedChemExpress

Due to the limited public data on this compound, this guide will utilize data from other well-characterized PKM2 activators, such as TEPP-46 and DASA-58, to illustrate the expected quantitative effects on cellular redox homeostasis.

Quantitative Data on PKM2 Activators

The following tables summarize the biochemical and cellular effects of well-studied PKM2 activators, TEPP-46 and DASA-58. This data serves as a benchmark for the anticipated activity of novel PKM2 activators like this compound.

Table 1: Biochemical Activity of PKM2 Activators

CompoundTargetAC50 (in vitro)Reference
TEPP-46PKM292 nM--INVALID-LINK--
DASA-58PKM238 nM

Table 2: Effects of PKM2 Activators on Cellular Metabolism and Proliferation

CompoundCell LineEffectConcentrationObservationReference
TEPP-46H1299 (Lung Cancer)Glucose Consumption30 µMIncreased glucose consumption from 1.6 ± 0.6 mM to 3.6 ± 0.4 mM after 48h.
TEPP-46H1299 (Lung Cancer)Cell Viability30 µMNo significant change in cell viability under standard conditions.
DASA-58H1299 (Lung Cancer)Lactate (B86563) Production50 µMDecreased lactate production.
TEPP-46 & 2-DGVarious Cancer Cell LinesCell ViabilityTEPP-46 (30 µM), 2-DG (1 mM)Combination treatment reduced cell viability where individual drugs had no effect.

Table 3: Effects of PKM2 Activators on Cellular Redox Status

CompoundCell LineEffectConcentrationObservationReference
TEPP-46Human NeutrophilsROS ProductionNot specifiedIncreased ROS production.
DASA-58A549 (Lung Cancer)ROS Detoxification~10 µMPrevented diamide-induced inhibition of PKM2, leading to decreased GSH and impaired ROS detoxification.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PKM2 in Redox Homeostasis

The following diagram illustrates the central role of PKM2 in regulating the balance between glycolysis and the Pentose Phosphate Pathway, thereby influencing cellular redox status.

PKM2_Redox_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_redox Redox Homeostasis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP Multiple Steps NADPH NADPH G6P->NADPH via PPP Pyruvate Pyruvate PEP->Pyruvate PKM2 Biosynthesis Anabolic Biosynthesis NADPH->Biosynthesis GSH Glutathione (GSH) NADPH->GSH Glutathione Reductase ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) GSH->GSSG ROS Scavenging PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_tetramer->PKM2_dimer PKM2_activator This compound PKM2_activator->PKM2_tetramer

Caption: PKM2's role in directing glucose metabolism and redox balance.

Experimental Workflow for Assessing PKM2 Activator Effects

The following diagram outlines a typical experimental workflow to evaluate the impact of a PKM2 activator on cellular redox homeostasis and viability.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with This compound start->treat ros_assay ROS Measurement (e.g., DCFDA Assay) treat->ros_assay nadph_assay NADPH/NADP+ Ratio Measurement treat->nadph_assay viability_assay Cell Viability Assay (e.g., MTT Assay) treat->viability_assay analysis Data Analysis and Interpretation ros_assay->analysis nadph_assay->analysis viability_assay->analysis

Caption: Workflow for evaluating a PKM2 activator's cellular effects.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cancer cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well microplates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Intracellular ROS Measurement (DCFDA Assay)

This protocol is for measuring changes in intracellular ROS levels upon treatment with this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Black, clear-bottom 96-well plates

    • This compound

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Wash the cells twice with warm PBS.

    • Load the cells with 10-20 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of medium containing this compound or vehicle control to the wells. An optional positive control, such as H2O2, can be included.

    • Incubate for the desired time period.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Normalize the fluorescence values to the cell number or protein concentration if necessary.

3. NADPH/NADP+ Ratio Measurement

This protocol describes the quantification of the intracellular NADPH to NADP+ ratio.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • NADP+/NADPH Assay Kit (commercially available from various suppliers, e.g., Abcam, MilliporeSigma)

    • Extraction buffers (provided in the kit, typically an acidic buffer for NADP+ extraction and an alkaline buffer for NADPH extraction)

    • Microcentrifuge tubes

    • Fluorometric or colorimetric microplate reader

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Harvest the cells and count them.

    • Follow the specific instructions of the chosen NADP+/NADPH assay kit for sample lysis and extraction. This typically involves splitting the cell lysate into two aliquots.

    • One aliquot is treated with an acidic solution to destroy NADPH, allowing for the specific measurement of NADP+.

    • The other aliquot is treated with an alkaline solution to destroy NADP+, allowing for the specific measurement of NADPH.

    • Perform the enzymatic cycling reaction according to the kit's protocol, which generates a fluorescent or colored product proportional to the amount of NADP+ or NADPH.

    • Measure the signal using a microplate reader.

    • Calculate the concentrations of NADP+ and NADPH based on a standard curve and determine the NADPH/NADP+ ratio.

Conclusion

The activation of PKM2 represents a compelling strategy for targeting the metabolic vulnerabilities of cancer cells. By forcing a commitment to glycolysis, PKM2 activators can disrupt the delicate balance of cellular redox homeostasis, rendering cancer cells more susceptible to oxidative stress-induced cell death. While specific data for this compound is emerging, the wealth of information from other activators like TEPP-46 and DASA-58 provides a strong rationale for its investigation as an anti-cancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of modulating PKM2 activity. Further studies are warranted to fully elucidate the quantitative effects and clinical utility of this compound.

The Impact of PKM2 Activator 10 on Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells and plays a crucial role in metabolic reprogramming to support anabolic processes required for rapid cell proliferation.[1][2][3] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3] In cancer cells, the dimeric form is predominant, leading to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways.[3][4] Small molecule activators of PKM2, such as TEPP-46 and DASA-58 (potentially referred to as PKM2 activator 10), promote the stable tetrameric conformation of PKM2.[5][6] This activation redirects glucose metabolism away from anabolic pathways and towards oxidative phosphorylation, thereby inhibiting cancer cell proliferation and tumor growth.[6][7][8] This technical guide provides an in-depth overview of the effects of PKM2 activators on cancer cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: PKM2 as a Therapeutic Target in Oncology

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[3][9] Pyruvate kinase M2 (PKM2) is a critical regulator of this metabolic switch.[2] It is a splice isoform of the pyruvate kinase gene that is predominantly expressed in embryonic and cancerous tissues.[6] PKM2 can exist as a highly active tetramer or a less active dimer.[3] In tumor cells, various factors, including oncogenic signaling and the tumor microenvironment, favor the dimeric state.[3] This less active form of PKM2 slows down the final step of glycolysis, leading to the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis, to produce nucleotides, lipids, and amino acids necessary for cell proliferation.[1][3]

The unique regulatory properties of PKM2 make it an attractive target for cancer therapy.[10] The rationale behind using PKM2 activators is to force the enzyme into its active tetrameric state, thereby reversing the Warburg effect and depriving cancer cells of the building blocks needed for growth.[6] Several small molecule activators of PKM2, including TEPP-46 and DASA-58, have been developed and have shown anti-tumor properties by inducing the tetramerization of PKM2.[5][6]

Mechanism of Action of this compound

This compound, exemplified by compounds like TEPP-46 and DASA-58, functions by allosterically binding to a pocket on the PKM2 enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[5][11] This binding stabilizes the tetrameric conformation of PKM2, leading to a significant increase in its enzymatic activity.[5][7] The active tetrameric PKM2 efficiently converts phosphoenolpyruvate (B93156) (PEP) to pyruvate, thus accelerating the glycolytic flux and ATP production.[3] This shift in metabolism reduces the pool of glycolytic intermediates available for anabolic processes, thereby impairing cancer cell proliferation.[1][7]

Signaling Pathway of PKM2 Activation

The activation of PKM2 by small molecules like TEPP-46 counteracts the inhibitory effects of oncogenic signaling pathways that promote the dimeric state. For instance, phosphorylation of PKM2 by tyrosine kinases can lead to the release of FBP and the dissociation of the tetramer.[4] PKM2 activators can overcome this inhibition.[11] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a transcriptional co-activator for genes involved in cell proliferation and metabolism, such as HIF-1α.[9][12][13] By promoting the tetrameric form, which is retained in the cytoplasm, PKM2 activators can inhibit these non-metabolic oncogenic functions.[5]

PKM2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_Dimer PKM2 (Dimer) (Low Activity) PKM2_Tetramer PKM2 (Tetramer) (High Activity) PKM2_Dimer->PKM2_Tetramer Glycolysis Glycolysis PKM2_Dimer->Glycolysis Slows down PKM2_Dimer_Nuclear PKM2 (Dimer) PKM2_Dimer->PKM2_Dimer_Nuclear Translocation PKM2_Tetramer->Glycolysis Accelerates PKM2_Activator PKM2 Activator (e.g., TEPP-46) PKM2_Activator->PKM2_Dimer Binds and Stabilizes Tetramer Anabolic_Pathways Anabolic Pathways (Serine, Nucleotide Synthesis) Glycolysis->Anabolic_Pathways Pyruvate Pyruvate Glycolysis->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate Lactate Production TCA TCA Pyruvate->TCA TCA Cycle Glucose Glucose Glucose->Glycolysis HIF1a HIF-1α Gene_Expression Proliferation & Metabolism Genes HIF1a->Gene_Expression PKM2_Dimer_Nuclear->HIF1a Co-activates

Caption: Mechanism of PKM2 activator on cancer cell metabolism.

Quantitative Data on the Effects of this compound

The activation of PKM2 by small molecules leads to measurable changes in cancer cell metabolism and proliferation. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of PKM2 Activators on Enzyme Activity and Metabolite Levels
ActivatorCell LineConcentrationChange in PKM2 ActivityChange in LactateChange in SerineReference
TEPP-46H1299 (Lung)50 mg/kg (in vivo)Increased tetramerizationDecreasedDecreased[7]
TEPP-46H1299 (Lung)30 µMIncreasedIncreased secretionNot Reported[14][15]
DASA-58A549 (Lung)0-100 µMDose-dependent increaseNot ReportedNot Reported[11]
DASAH1299 (Lung)40 µMIncreasedDecreased productionNot Reported[16]

Note: The conflicting reports on lactate levels may be due to different experimental conditions and time points.

Table 2: Effect of PKM2 Activators on Cancer Cell Proliferation and Viability
ActivatorCell LineConditionConcentrationEffect on Proliferation/ViabilityReference
TEPP-46H1299 (Lung)Hypoxia (1% O2)Not SpecifiedDecreased proliferation[11]
TEPP-46VariousStandard30 µMNo significant effect alone[14]
TEPP-46 + 2-DGVariousStandard30 µM TEPP-46, 1 mM 2-DGReduced viability[14]
DASA-58BCa cell linesStandard15 µMNo significant impact on proliferation[17]
PA-12Lung cancer cellsNEAA-depleted mediaNot SpecifiedSuppressed growth[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of PKM2 activators.

PKM2 Kinase Activation Assay

This assay measures the ability of a compound to activate PKM2 enzyme activity.

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test compound (PKM2 activator)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the recombinant PKM2 protein to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the rate of pyruvate production by PKM2.

  • Calculate the half-maximal effective concentration (EC50) of the activator.

A luminescent-based assay using a reagent like Kinase-Glo® can also be used, which measures ATP production.[19]

Cell Proliferation/Viability Assay (MTT Assay)

This assay determines the effect of the PKM2 activator on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PKM2 activator compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PKM2 activator. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments PKM2_Assay PKM2 Kinase Activation Assay Treatment Treatment with PKM2 Activator Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT, SRB) Treatment->Proliferation_Assay Metabolite_Analysis Metabolite Analysis (Lactate, Serine) Treatment->Metabolite_Analysis Western_Blot Western Blot (PKM2 expression) Treatment->Western_Blot Xenograft Xenograft Tumor Model in Mice In_Vivo_Treatment In Vivo Dosing with PKM2 Activator Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Analysis Tumor Metabolite Analysis In_Vivo_Treatment->Tumor_Analysis

Caption: General experimental workflow for evaluating PKM2 activators.

Conclusion and Future Directions

PKM2 activators represent a promising therapeutic strategy for cancers that rely on the Warburg effect for their growth and proliferation. By forcing PKM2 into its active tetrameric state, these compounds can reprogram cancer cell metabolism, leading to a reduction in anabolic biosynthesis and an inhibition of cell growth. The effectiveness of PKM2 activators can be influenced by the cellular context, such as oxygen levels and nutrient availability.[11] Combination therapies, for instance, with glucose analogues like 2-deoxy-D-glucose, may enhance the anti-tumor effects of PKM2 activation.[14][20]

Future research should focus on elucidating the precise molecular determinants of sensitivity to PKM2 activators to identify patient populations most likely to benefit from this therapeutic approach. Further investigation into the long-term effects of sustained PKM2 activation and the potential for resistance mechanisms to emerge is also crucial for the clinical development of these compounds. The continued development of potent and selective PKM2 activators holds the potential to provide a novel and effective treatment modality for a range of cancers.

References

The Neuroprotective Potential of PKM2 Activator TEPP-46: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) Kinase M2 (PKM2), a key glycolytic enzyme, has emerged as a critical regulator of metabolic and inflammatory pathways within the central nervous system. Its activation presents a promising therapeutic strategy for neurodegenerative diseases and acute brain injury. This technical guide provides an in-depth overview of the neuroprotective potential of TEPP-46, a potent and selective small-molecule activator of PKM2. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates.

Introduction to PKM2 and the Role of TEPP-46

Pyruvate Kinase M2 (PKM2) is one of four isoforms of the pyruvate kinase enzyme, which catalyzes the final rate-limiting step of glycolysis. PKM2 is uniquely regulated and can exist as a highly active tetramer or a less active dimer. This dynamic equilibrium allows PKM2 to function not only as a glycolytic enzyme but also as a protein kinase and transcriptional co-activator, influencing a wide array of cellular processes including cell proliferation, apoptosis, and inflammation.[1]

In the context of neurological diseases, dysregulation of PKM2 activity has been implicated in conditions such as ischemic stroke, Alzheimer's disease, and traumatic brain injury.[2] TEPP-46 (also known as ML265) is a potent and selective activator of PKM2. It binds to the dimer-dimer interface of PKM2, promoting the formation of the stable, active tetrameric form.[3] This activation shunts glucose metabolism towards oxidative phosphorylation and away from the production of lactate (B86563), a hallmark of aerobic glycolysis (the Warburg effect). Furthermore, by promoting the tetrameric state, TEPP-46 prevents the nuclear translocation of dimeric PKM2, thereby inhibiting its pro-inflammatory transcriptional activities.[3]

Quantitative Data for TEPP-46

The following table summarizes the key quantitative data for TEPP-46, highlighting its potency and selectivity for PKM2.

ParameterValueCell/SystemReference
AC50 for PKM2 92 nMBiochemical Assay[3][4]
Selectivity >100-fold selective for PKM2 over PKM1, PKR, and PKLBiochemical Assays

Mechanism of Neuroprotection

The neuroprotective effects of TEPP-46 are multi-faceted and primarily revolve around the modulation of neuroinflammation and the regulation of key signaling pathways crucial for neuronal survival and function.

Modulation of Neuroinflammation: Microglial Polarization

A key aspect of TEPP-46's neuroprotective action is its ability to modulate the inflammatory response mediated by microglia, the resident immune cells of the central nervous system. In response to injury or disease, microglia can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype.

TEPP-46 has been shown to promote the polarization of microglia towards the beneficial M2 phenotype.[3] This shift is achieved by inhibiting glycolysis, which is a metabolic hallmark of M1-polarized microglia. By activating the tetrameric form of PKM2, TEPP-46 reduces the production of lactate and suppresses the nuclear translocation of PKM2, which is required for the transcription of pro-inflammatory genes.[3] This ultimately leads to a reduction in neuroinflammation and amelioration of neuronal injury, as demonstrated in models of ischemic stroke.[3]

Regulation of Key Signaling Pathways

TEPP-46 exerts its neuroprotective effects by influencing several critical signaling pathways:

  • HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions, such as those occurring during an ischemic stroke. Nuclear PKM2 can act as a co-activator for HIF-1α, promoting the transcription of genes involved in inflammation and glycolysis. TEPP-46, by preventing the nuclear translocation of PKM2, inhibits the interaction between PKM2 and HIF-1α, thereby downregulating the expression of pro-inflammatory mediators.[1][3]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell survival, proliferation, and inflammation. In the context of neuroprotection, the activation of STAT3 has been shown to be beneficial. Dimeric PKM2 in the nucleus can phosphorylate and activate STAT3. The activation of the PKM2-STAT3 pathway has been linked to increased neurogenesis and angiogenesis following ischemic stroke.[5]

  • VEGF Pathway: Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis and has neuroprotective effects. The activation of PKM2 has been shown to increase the expression of VEGF, which in turn can activate the MAPK/ERK signaling pathway. This cascade is believed to contribute to the anti-inflammatory and anti-oxidative stress effects of PKM2 activation, as well as promoting the proliferation of oligodendrocytes.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the neuroprotective potential of TEPP-46.

In Vitro Model of Ischemic Stroke: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol describes an in vitro model to mimic the conditions of ischemic stroke in neuronal cell cultures.

Workflow:

G A Seed Neuronal Cells B Differentiate Neurons A->B C Pre-treat with TEPP-46 B->C D Induce OGD C->D E Reperfusion D->E F Assess Neuroprotection E->F G cluster_0 Cytoplasm cluster_1 Nucleus TEPP46 TEPP-46 PKM2_tetramer PKM2 (Tetramer) TEPP46->PKM2_tetramer Activates PKM2_dimer_nuc PKM2 (Dimer) TEPP46->PKM2_dimer_nuc Inhibits PKM2_dimer PKM2 (Dimer) PKM2_dimer->PKM2_tetramer Promotes tetramerization Glycolysis Glycolysis PKM2_dimer->Glycolysis Favors PKM2_dimer->PKM2_dimer_nuc Translocation OxPhos Oxidative Phosphorylation PKM2_tetramer->OxPhos Enhances Lactate Lactate Glycolysis->Lactate HIF1a HIF-1α ProInflam_Genes Pro-inflammatory Genes HIF1a->ProInflam_Genes Transcription PKM2_dimer_nuc->HIF1a Co-activates G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF MAPK_ERK MAPK/ERK Pathway VEGF->MAPK_ERK Activates PKM2_activation PKM2 Activation (by TEPP-46) VEGF_expression Increased VEGF Expression PKM2_activation->VEGF_expression STAT3 STAT3 PKM2_activation->STAT3 VEGF_expression->VEGF Neuroprotective_Genes Neuroprotective Gene Expression MAPK_ERK->Neuroprotective_Genes Promotes pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation pSTAT3_nuc->Neuroprotective_Genes Transcription Angiogenesis Angiogenesis pSTAT3_nuc->Angiogenesis Transcription

References

Methodological & Application

Application Notes and Protocols for PKM2 Activator 10 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In its dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting rapid cell proliferation—a phenomenon known as the Warburg effect.[3][4] Small molecule activators of PKM2, such as the conceptual "PKM2 activator 10," function by stabilizing the active tetrameric conformation of the enzyme.[1][5] This forces cancer cells to shift from anabolic metabolism towards oxidative phosphorylation, thereby inhibiting tumor growth, particularly under hypoxic conditions.[2][3] These compounds are valuable tools for studying cancer metabolism and represent a potential therapeutic strategy.[6]

Mechanism of Action

PKM2 activators bind to a distinct allosteric site at the subunit interface of the PKM2 protein, a location different from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[5] This binding promotes and stabilizes the formation of the active PKM2 tetramer.[1][3] A key feature of these synthetic activators is their ability to maintain PKM2 in its active state even in the presence of inhibitory signals, such as phosphotyrosine-containing proteins, which would normally favor the inactive dimeric form.[1] By locking PKM2 in its active tetrameric state, these activators increase the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, enhancing the glycolytic flux and reducing the availability of glycolytic intermediates for biosynthetic processes.[1][7]

Quantitative Data Summary

The following table summarizes key quantitative data for commonly studied PKM2 activators, which can serve as a reference for the expected efficacy of compounds like "this compound."

ActivatorAC50 (in vitro)Cellular EC50Effect on Lactate (B86563) ProductionEffect on Cell ProliferationReference Cell Lines
TEPP-46 92 nMNot specifiedInduces a decreaseInhibits proliferation under hypoxiaH1299, A549
DASA-58 65 nM19.6 µMDecreased productionInhibits proliferation under hypoxiaH1299, A549
PA-12 4.92 µMNot specifiedNot specifiedSuppresses viability under hypoxiaA549, H1299

Experimental Protocols

Protocol 1: General Handling and Reconstitution of this compound
  • Reconstitution: PKM2 activators are typically soluble in dimethyl sulfoxide (B87167) (DMSO).[8] To prepare a stock solution, dissolve the powdered compound in DMSO to a concentration of 10-50 mM. For example, for a compound with a molecular weight of 460.47 g/mol (like DASA-58), dissolving 1 mg in 43.4 µL of DMSO yields a 50 mM stock solution.

  • Storage: Store the stock solution at -20°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Working Solution: On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1-0.5% to avoid solvent-induced toxicity.

Protocol 2: Assessment of PKM2 Activation in Cell Lysates

This protocol allows for the direct measurement of PKM2 activity in cells treated with an activator.

  • Cell Seeding: Seed cancer cells (e.g., A549 or H1299) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24-36 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Pyruvate Kinase Activity Assay:

    • The activity of PKM2 can be measured using a coupled enzyme assay that links the production of pyruvate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

    • Prepare a reaction mixture containing the cell lysate, phosphoenolpyruvate (PEP), ADP, lactate dehydrogenase (LDH), and NADH.

    • Initiate the reaction by adding the cell lysate and immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • To distinguish PKM2 activity from that of other pyruvate kinase isoforms, the assay can be performed in the presence and absence of FBP, a known allosteric activator of PKM2.[1]

Protocol 3: Cell Proliferation Assay under Normoxic and Hypoxic Conditions

This protocol evaluates the effect of PKM2 activation on cancer cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or a vehicle control.

  • Incubation Conditions:

    • Normoxia: Incubate one set of plates under standard cell culture conditions (e.g., 37°C, 5% CO2, 21% O2).

    • Hypoxia: Incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O2).[1]

  • Proliferation Assessment: After a desired incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as the MTT assay, crystal violet staining, or direct cell counting.

  • Data Analysis: Compare the proliferation rates of treated cells to the vehicle control under both normoxic and hypoxic conditions. A significant decrease in proliferation under hypoxia is the expected outcome.[1]

Protocol 4: Analysis of Metabolic Changes (Lactate Production)

This protocol measures the effect of PKM2 activation on a key metabolic byproduct.

  • Cell Culture and Treatment: Culture cells and treat them with this compound as described in Protocol 2.

  • Sample Collection: After the treatment period, collect the cell culture medium.

  • Lactate Measurement: Measure the concentration of lactate in the collected medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Normalization: Normalize the lactate concentration to the cell number or total protein content of the corresponding well to account for differences in cell density.

  • Data Analysis: Compare the normalized lactate production in treated cells to the vehicle control. A decrease in lactate production is expected following PKM2 activation.[1]

Visualizations

PKM2_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_dimer PKM2 (Dimer) (Low Activity) PEP->PKM2_dimer PKM2_tetramer PKM2 (Tetramer) (High Activity) PEP->PKM2_tetramer PKM2_dimer->PKM2_tetramer Association Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic_Pathways Diverts intermediates PKM2_tetramer->PKM2_dimer Dissociation Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalyzes conversion TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Lactate Lactate Pyruvate->Lactate PKM2_Activator This compound PKM2_Activator->PKM2_tetramer Promotes & Stabilizes Growth_Factors Growth Factor Signaling (e.g., p-Tyr) Growth_Factors->PKM2_dimer Inhibits tetramer formation

Caption: Signaling pathway of PKM2 activation.

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with This compound Start->Treatment Incubation Incubation (Normoxia / Hypoxia) Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Assay_Choice->Proliferation_Assay Functional Outcome Metabolism_Assay Metabolic Assay (e.g., Lactate) Assay_Choice->Metabolism_Assay Metabolic Effect PKM2_Activity_Assay PKM2 Activity Assay (Cell Lysate) Assay_Choice->PKM2_Activity_Assay Direct Target Engagement Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Metabolism_Assay->Data_Analysis PKM2_Activity_Assay->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Troubleshooting

IssuePossible CauseSuggested Solution
No effect on cell proliferation 1. Sub-optimal drug concentration.2. Assay performed only under normoxic conditions.3. Cell line is not dependent on PKM2-mediated metabolic reprogramming.1. Perform a dose-response curve to determine the optimal concentration.2. Repeat the experiment under hypoxic (1% O2) conditions.[1]3. Test other cancer cell lines known to express high levels of PKM2.
High background in assays 1. High DMSO concentration.2. Contamination of cell culture.1. Ensure the final DMSO concentration is below 0.5%.2. Use aseptic techniques and check for contamination.
Inconsistent results 1. Variability in cell seeding density.2. Instability of the compound in culture medium.1. Ensure uniform cell seeding.2. Prepare fresh working solutions for each experiment and minimize the time the compound is in the medium before application.

Conclusion

PKM2 activators are powerful research tools for investigating the metabolic vulnerabilities of cancer cells. By promoting the active tetrameric form of PKM2, these compounds can reverse the Warburg effect and suppress tumor cell proliferation, particularly in hypoxic environments. The provided protocols and data offer a comprehensive guide for the effective use of "this compound" and related compounds in cell culture experiments, enabling researchers to explore the therapeutic potential of targeting cancer metabolism.

References

Application Notes and Protocols for In Vitro Assays of PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for the proliferation and survival of cancer cells.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3][4] In many cancer types, the dimeric form of PKM2 is predominant, leading to an accumulation of glycolytic intermediates that are redirected towards anabolic processes, supporting rapid cell proliferation. This regulation of PKM2 activity is a key aspect of the metabolic reprogramming observed in cancer, known as the Warburg effect, making it an attractive therapeutic target.

PKM2 activators are small molecules that promote the formation of the stable and active tetrameric form of the enzyme.[5][6] This shifts cancer cell metabolism away from anabolic pathways and towards energy production, potentially inhibiting tumor growth. These application notes provide detailed protocols for in vitro assays to characterize the activity of novel PKM2 activators, such as "PKM2 activator 10". While specific quantitative data for a compound named "this compound" is not publicly available, this document provides a framework for its evaluation and includes representative data from well-characterized PKM2 activators.

Data Presentation: Efficacy of Known PKM2 Activators

The potency of PKM2 activators is typically determined by their half-maximal activation concentration (AC50) or effective concentration (EC50) in biochemical and cell-based assays. The following table summarizes the reported values for several known PKM2 activators.

CompoundAssay TypeAC50 / EC50Reference
TEPP-46Biochemical92 nM[7]
DASA-58BiochemicalPotent Activator[7]
DASA-58Cellular19.6 µM[4]
TP-1454Biochemical10 nM[7]
ML-265Biochemical70 ± 17 nM[8]
Compound 9Biochemical17 nM[9]

Experimental Protocols

Two primary in vitro methods are commonly used to assess the activity of PKM2 activators: the Lactate (B86563) Dehydrogenase (LDH)-coupled spectrophotometric assay and the Kinase-Glo® luminescent assay.

LDH-Coupled Spectrophotometric Assay

This assay measures the production of pyruvate by PKM2 in a coupled reaction where pyruvate is converted to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.[10][11]

Materials:

  • Recombinant human PKM2 enzyme

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[3]

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Lactate dehydrogenase (LDH) enzyme

  • Fructose-1,6-bisphosphate (FBP) (for control experiments)

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of PEP, ADP, NADH, and FBP in aqueous buffer.

    • On the day of the experiment, prepare working solutions of all reagents in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 2-5 µL of this compound at various concentrations (typically a serial dilution). For control wells, add the same volume of DMSO.

    • Add a solution containing recombinant PKM2 enzyme to each well.

    • Include a positive control with a known PKM2 activator (e.g., FBP or TEPP-46) and a negative control with no activator.

  • Initiate the Reaction:

    • To each well, add a master mix containing PEP, ADP, NADH, and LDH.

    • The final reaction volume is typically 100-200 µL. Final concentrations in the assay can be optimized but are generally in the range of:

      • PKM2: 5-10 nM

      • PEP: 0.5 mM

      • ADP: 1 mM

      • NADH: 0.2 mM[12]

      • LDH: 5-10 units/mL

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 25-37°C.

    • Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the activator.

    • Plot the reaction velocity against the activator concentration and fit the data to a suitable dose-response curve to determine the AC50 value.

Kinase-Glo® Luminescent Assay

This assay quantifies the amount of ATP produced by the PKM2 reaction using the Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration. This is an endpoint assay.[3]

Materials:

  • Recombinant human PKM2 enzyme

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[3]

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Fructose-1,6-bisphosphate (FBP) (for control experiments)

  • DMSO (for compound dilution)

  • Kinase-Glo® Max Reagent (Promega)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare stock and working solutions of the PKM2 activator, enzyme, substrates, and controls as described for the LDH-coupled assay.

  • Assay Setup:

    • In a 96-well white plate, add 2-5 µL of this compound at various concentrations.

    • Add a solution containing recombinant PKM2 enzyme to each well.

    • Include positive and negative controls.

  • Initiate the PKM2 Reaction:

    • Add a master mix containing PEP and ADP to each well to start the enzymatic reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • ATP Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the reaction in each well (e.g., add 100 µL of reagent to a 100 µL reaction).

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme or no PEP).

    • Plot the luminescent signal against the activator concentration and fit the data to a dose-response curve to calculate the AC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrates, Activator) plate_prep Plate Activator Dilutions reagents->plate_prep add_enzyme Add PKM2 Enzyme plate_prep->add_enzyme initiate_rxn Initiate Reaction (Add Substrate Mix) add_enzyme->initiate_rxn incubation Incubate at RT initiate_rxn->incubation ldh_assay LDH-Coupled Assay: Monitor A340 incubation->ldh_assay Kinetic kg_assay Kinase-Glo Assay: Add Reagent & Read Luminescence incubation->kg_assay Endpoint data_analysis Calculate Reaction Rates Plot Dose-Response Curve Determine AC50 ldh_assay->data_analysis kg_assay->data_analysis

Caption: General workflow for in vitro PKM2 activation assays.

PKM2 Signaling Pathway

pkm2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer PKM2 (Dimer) (Low Activity) PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer Activation Pyruvate Pyruvate PKM2_dimer->Pyruvate Slow Anabolic Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic Diverts Intermediates PKM2_nuc Nuclear PKM2 (Dimer) PKM2_dimer->PKM2_nuc Translocation PKM2_tetramer->PKM2_dimer Inhibition (e.g., p-Tyr) PKM2_tetramer->Pyruvate Fast Glycolysis Glycolysis Glycolysis->PKM2_dimer PEP PEP PEP->Glycolysis Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Activator This compound Activator->PKM2_dimer FBP FBP FBP->PKM2_dimer HIF1a HIF-1α PKM2_nuc->HIF1a Co-activator STAT3 STAT3 PKM2_nuc->STAT3 Phosphorylates Gene_expression Gene Expression (e.g., GLUT1, LDHA) HIF1a->Gene_expression STAT3->Gene_expression

Caption: Simplified signaling pathways of PKM2 in cancer cells.

References

Application Notes and Protocols for PKM2 Activator Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyruvate (B1213749) Kinase M2 (PKM2) and its Role in Cancer

Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly expressed and plays a central role in the metabolic reprogramming known as the Warburg effect, where cells favor aerobic glycolysis even in the presence of oxygen.[3][4][5] PKM2 can exist in two main forms: a highly active tetramer and a less active dimer.[1][5] In tumor cells, the dimeric form is more prevalent, leading to a bottleneck in glycolysis and the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways to support rapid cell proliferation.[5][6]

Small molecule activators of PKM2 promote the formation of the stable, active tetrameric state.[3][6][7] This activation enhances the conversion of PEP to pyruvate, thereby reducing the availability of metabolic intermediates for anabolic processes and ultimately suppressing cancer cell growth.[1][6] This document provides detailed application notes and protocols for the administration of a generic PKM2 activator, referred to herein as "PKM2 activator 10," in mouse xenograft models, based on published data for well-characterized activators like TEPP-46 and ML265.

PKM2 Signaling and Therapeutic Intervention

The activation of PKM2 by small molecules counters the metabolic advantages of cancer cells. By stabilizing the tetrameric form, these activators ensure efficient glycolytic flux towards pyruvate production, thereby limiting the building blocks necessary for rapid proliferation.

PKM2_Signaling cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_pkm2 PKM2 Regulation Glucose Glucose G6P Glycolytic Intermediates Glucose->G6P PEP Phosphoenolpyruvate (PEP) G6P->PEP Biosynthesis Nucleotides Amino Acids Lipids G6P->Biosynthesis Diverted for Anabolism Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Catalyzed by PKM2 Tetramer Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Dimer->Biosynthesis Favors Diversion of Intermediates PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Activation PKM2_Tetramer->PKM2_Dimer Inhibition (e.g., p-Tyr) Activator This compound Activator->PKM2_Tetramer Promotes Formation

Figure 1: PKM2 signaling pathway and the intervention point of PKM2 activators.

Experimental Protocols

Cell Line Selection

Successful xenograft studies begin with the appropriate choice of cancer cell lines. It is recommended to use cell lines with high expression levels of PKM2.

  • Recommended Cell Lines:

    • H1299 (Non-small cell lung cancer)[8][9][10][11]

    • HT29 (Colorectal cancer)[3]

  • Verification of PKM2 Expression: Confirm PKM2 expression levels via Western blot or qRT-PCR before initiating in vivo studies.

Animal Model
  • Species: Athymic nude mice (nu/nu) or other immunocompromised strains.

  • Age/Sex: 6-8 week old female mice are commonly used.[5]

Xenograft Tumor Implantation
  • Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free media or PBS at a concentration of 1-10 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate and growth.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2 .

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

This compound Formulation and Administration
  • Formulation: The formulation will depend on the specific chemical properties of "this compound." For known activators like TEPP-46, oral gavage is a viable route. For others, intraperitoneal (IP) injection may be necessary. A common vehicle is DMSO, which can be further diluted in corn oil or a solution of PEG400, Tween 80, and saline.

  • Dosage and Schedule (Example based on known activators):

    • TEPP-46: Oral administration.[6][7]

    • DNX-03013: 200 and 400 mg/kg, IP, once daily (QD).[3]

    • ML265: Tested in a dose-finding study at 10, 25, or 50 mg/kg.[9]

  • Control Group: Administer the vehicle solution to the control group of mice following the same schedule and route as the treatment group.

Efficacy Evaluation
  • Primary Endpoint: Tumor growth inhibition. Measure tumor volume throughout the study.

  • Secondary Endpoints:

    • Body weight of the mice (monitor 2-3 times per week as a measure of toxicity).

    • Tumor weight at the end of the study.

    • Pharmacodynamic markers: At the end of the study, tumors can be harvested to assess the in vivo activation of PKM2. This can be done by measuring the ratio of tetrameric to dimeric PKM2 or by assessing the levels of glycolytic intermediates.[7][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_selection Cell Line Selection (e.g., H1299, HT29) cell_culture Cell Culture and Expansion cell_selection->cell_culture cell_prep Prepare Cell Suspension (1-10x10^6 cells) cell_culture->cell_prep animal_model Select Animal Model (e.g., Athymic Nude Mice) implantation Subcutaneous Implantation animal_model->implantation cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomize into Groups (Vehicle vs. Activator) monitoring->randomization Tumors reach palpable size dosing Administer this compound (e.g., Oral, IP) randomization->dosing measurements Measure Tumor Volume and Body Weight dosing->measurements endpoint Endpoint Reached (e.g., Tumor Size Limit) measurements->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy data_analysis Analyze Tumor Growth and Biomarkers necropsy->data_analysis

Figure 2: General experimental workflow for in vivo efficacy studies.

Data Presentation

Table 1: Summary of In Vivo Efficacy of PKM2 Activators in Xenograft Models
PKM2 ActivatorCancer Cell LineMouse ModelDosing RegimenOutcomeReference
TEPP-46H1299 (Lung)Nude miceOral administrationSignificantly smaller and slower-growing tumors.[7] Exclusively tetrameric PKM2 in treated tumors.[7][12][7][12]
ML265H1299 (Lung)Nude miceNot specifiedSignificant reduction in tumor size, weight, and occurrence with no apparent toxicity.[9][10][11][9][10][11]
DNX-03013HT29 (Colorectal)Nude mice200 and 400 mg/kg IP QD>50% tumor growth inhibition within a few days of treatment.[3][3]
Generic PKM2 ActivatorsLung AdenocarcinomaNot specifiedNot specifiedInhibited the growth of an aggressive lung adenocarcinoma xenograft.[13][14][13][14]

Safety and Toxicity Assessment

  • Maximum Tolerated Dose (MTD) Study: It is crucial to perform an MTD study before the efficacy study to determine the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or other clinical signs of distress).

  • Monitoring: Throughout the study, monitor the animals for signs of toxicity, including changes in body weight, behavior, and overall appearance.

Conclusion

The administration of PKM2 activators represents a promising therapeutic strategy for cancers that rely on altered glucose metabolism. The protocols and guidelines provided here offer a framework for conducting robust preclinical in vivo studies to evaluate the efficacy of novel PKM2 activators like "this compound." Careful selection of cell lines, appropriate animal models, and well-defined endpoints are essential for the successful execution and interpretation of these studies.

References

Application Note and Protocols: Measuring PKM2 Activation After Treatment with Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In proliferating cells, such as cancer cells, PKM2 is typically found in a low-activity dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic pathways necessary for cell growth.[1][2] PKM2 can also exist as a highly active tetramer.[3] Small molecule activators that stabilize the tetrameric form of PKM2 are of significant interest as potential cancer therapeutics, as they force cancer cells into a more metabolic state, away from biosynthesis, potentially suppressing tumor growth.[2][3] Activator 10 is a novel small molecule designed to promote the formation of the active PKM2 tetramer.

This document provides detailed protocols for a multi-faceted approach to confirm the mechanism of action of Activator 10, from direct enzyme activation and target engagement to its effects on the cellular metabolic state.

Section 1: Direct PKM2 Enzyme Activation Assay

This assay directly measures the enzymatic activity of purified PKM2 in the presence of Activator 10. The PKM2 Kinase-Glo® assay quantifies the amount of ATP produced in the pyruvate kinase reaction, which correlates with enzyme activity.[2][4] The luminescent signal is proportional to the amount of ATP present.[2]

Experimental Protocol: PKM2 Kinase-Glo® Luminescence Assay
  • Reagent Preparation :

    • Thaw recombinant human PKM2 enzyme, ADP, and Phosphoenolpyruvate (PEP) on ice.[2]

    • Prepare 1x Assay Buffer and 1x Diluent Solution from provided concentrated stocks.[2]

    • Prepare a stock solution of Activator 10 in 100% DMSO. Create serial dilutions in 1x Diluent Solution containing a constant percentage of DMSO (e.g., 10%) to achieve 10-fold higher concentrations than the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[2]

  • Assay Procedure (96-well plate format) :

    • Add 20 µL of diluted PKM2 enzyme (e.g., 2.5 ng/µL) to each well.[2]

    • Add 5 µL of the serially diluted Activator 10 or a positive control (e.g., Fructose-1,6-bisphosphate, FBP) to the respective wells.[2] For control wells (blank, negative control), add 5 µL of the Diluent Buffer (containing the same percentage of DMSO).[2]

    • Pre-incubate the plate at room temperature for 20 minutes to allow the activator to bind to the enzyme.[2]

    • Prepare a Master Mix containing Assay Buffer, ADP, and PEP.[2]

    • Initiate the enzymatic reaction by adding 25 µL of the Master Mix to each well.[2]

    • Incubate the plate at room temperature for 30 minutes.[2]

    • Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.[2]

    • Incubate for 10 minutes at room temperature, protected from light.[5]

    • Measure luminescence using a microplate reader.[5]

  • Data Analysis :

    • Subtract the "Blank" reading from all other readings.

    • Plot the luminescence signal against the concentration of Activator 10.

    • Calculate the EC50 value (the concentration of activator that produces 50% of the maximal response) using non-linear regression analysis.

Data Presentation: PKM2 Activation
CompoundEC50 (µM)Max Activation (Fold Change)
Activator 100.255.8
FBP (Control)10.56.0

Section 2: Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein within the complex environment of a cell.[6][7] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment :

    • Culture cells (e.g., A549 lung cancer cells) to 70-80% confluency.

    • Treat cells with Activator 10 at a desired concentration (e.g., 10x EC50) or vehicle (DMSO) for 1-2 hours in culture media.[9]

  • Cell Lysis and Heating :

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells via freeze-thaw cycles.[7]

    • Aliquot the cell lysate into separate PCR tubes for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation and Protein Analysis :

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PKM2 in each sample using SDS-PAGE and Western blotting with a specific anti-PKM2 antibody.[7]

  • Data Analysis :

    • Quantify the band intensities for each temperature point.[7]

    • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C) for both the vehicle and Activator 10-treated samples.

    • Plot the normalized band intensities against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the Activator 10-treated sample indicates target stabilization. The change in the melting temperature (ΔTm) is calculated.

Visualization: CETSA Workflow

G cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (Vehicle or Activator 10) B 2. Cell Harvest & Lysis (Freeze-Thaw) A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Collection (Soluble Protein Fraction) D->E F 6. Western Blot (Quantify Soluble PKM2) E->F G 7. Data Analysis (Generate Melting Curves) F->G G cluster_pathway PKM2 Metabolic Regulation Glycolysis Glycolytic Intermediates Dimer PKM2 Dimer (Low Activity) Glycolysis->Dimer Accumulation Tetramer PKM2 Tetramer (High Activity) Dimer->Tetramer Equilibrium Anabolism Anabolic Pathways (e.g., PPP, Serine Synthesis) Dimer->Anabolism Diverts Flow Tetramer->Dimer Pyruvate Pyruvate Tetramer->Pyruvate PEP -> Pyruvate Activator Activator 10 Activator->Tetramer Stabilizes Lactate Lactate Production (Warburg Effect) Pyruvate->Lactate LDHA TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA

References

PKM2 activator 10 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. In proliferating cells, including cancer cells, PKM2 is predominantly found in a less active dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to fuel anabolic processes essential for cell growth. Small molecule activators of PKM2 promote the formation of its highly active tetrameric form, thereby reversing this metabolic phenotype and represent a promising therapeutic strategy.

This document provides detailed application notes and protocols for the use of a representative PKM2 activator, herein referred to as "PKM2 activator 10". The information provided is based on data for well-characterized PKM2 activators and is intended to guide researchers in the effective use of this compound in biochemical and cell-based assays.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyData
Appearance White to off-white powder.
Molecular Weight Varies depending on the specific compound. For the representative activator (CAS 1346113-84-5), the molecular weight is 372.77 g/mol .[1]
Solubility DMSO: Soluble up to 100 mg/mL.[1] For other activators like DASA-58, solubility in DMSO is reported at 91 mg/mL.[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Water: Generally insoluble. Ethanol: Generally insoluble.
Storage Store as a solid at 2-8°C, protected from light.[1] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

It is crucial to prepare fresh dilutions from the stock solution for each experiment.

1. 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Based on the molecular weight of the specific activator, calculate the required mass to prepare the desired volume of a 10 mM stock solution.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

2. Preparation of Working Solutions:

  • For in vitro assays, the DMSO stock solution can be serially diluted in an appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.[3]

  • For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration immediately before use. Ensure that the final DMSO concentration is non-toxic to the cells (typically < 0.5%).

Experimental Protocols

In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled Assay)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • This compound

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.

  • Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).

  • Add the recombinant PKM2 enzyme to all wells.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the rate of NADH consumption to determine the PKM2 activity.

Cell-Based PKM2 Activity Assay

This protocol measures the activity of PKM2 in cell lysates.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for LDH-coupled assay (as described above)

  • Protein quantification assay kit (e.g., BCA)

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Perform the LDH-coupled PKM2 activity assay using a standardized amount of cell lysate.

  • Normalize the PKM2 activity to the total protein concentration.

Cell Proliferation Assay

This assay assesses the effect of PKM2 activation on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells at a low density in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the appropriate signal (e.g., absorbance or luminescence) using a microplate reader.

  • Plot the cell viability against the concentration of the activator to determine the effect on cell proliferation.

Signaling Pathways and Experimental Workflows

PKM2 Signaling Pathway

PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. Various signaling pathways influence this equilibrium, and the subcellular localization of PKM2 dictates its function. In the cytoplasm, tetrameric PKM2 promotes glycolysis, while the dimeric form allows for the accumulation of glycolytic intermediates that feed into biosynthetic pathways. In the nucleus, dimeric PKM2 can act as a protein kinase and a transcriptional co-activator for factors like HIF-1α and STAT3, promoting the expression of genes involved in metabolism and cell proliferation.[4]

PKM2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer_cyto PKM2 (Dimer) PKM2_tetramer PKM2 (Tetramer) PKM2_dimer_cyto->PKM2_tetramer Activators (e.g., FBP, Activator 10) Biosynthesis Biosynthesis PKM2_dimer_cyto->Biosynthesis PKM2_dimer_nuc PKM2 (Dimer) PKM2_dimer_cyto->PKM2_dimer_nuc Translocation PKM2_tetramer->PKM2_dimer_cyto Inhibitors (e.g., Tyrosine Phosphorylation) Glycolysis Glycolysis PKM2_tetramer->Glycolysis PEP PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 (Tetramer) HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Co-activator STAT3 STAT3 PKM2_dimer_nuc->STAT3 Protein Kinase Gene_Expression Gene Expression (e.g., GLUT1, LDHA) HIF1a->Gene_Expression STAT3->Gene_Expression

Caption: PKM2 Signaling and Function.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the initial in vitro characterization of a PKM2 activator.

In_Vitro_Workflow Activator_Prep Prepare PKM2 Activator 10 Stock Solution Enzyme_Assay Perform In Vitro PKM2 Enzyme Activity Assay Activator_Prep->Enzyme_Assay Dose_Response Generate Dose-Response Curve Enzyme_Assay->Dose_Response AC50_Det Determine AC50 Value Dose_Response->AC50_Det

Caption: In Vitro Characterization Workflow.

Experimental Workflow for Cell-Based Assays

This diagram illustrates a general workflow for evaluating the effects of a PKM2 activator in a cellular context.

Cell_Based_Workflow Cell_Culture Culture Cells of Interest Treatment Treat Cells with This compound Cell_Culture->Treatment PK_Activity Measure PKM2 Activity in Cell Lysates Treatment->PK_Activity Proliferation Assess Cell Proliferation Treatment->Proliferation Metabolomics Analyze Metabolic Changes Treatment->Metabolomics Data_Analysis Data Analysis and Interpretation PK_Activity->Data_Analysis Proliferation->Data_Analysis Metabolomics->Data_Analysis

Caption: Cell-Based Assay Workflow.

References

Application Notes and Protocols for Detecting PKM2 Tetramerization by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that plays a critical role in cancer metabolism and cell proliferation. PKM2 can exist in two main oligomeric states: a highly active tetramer and a less active dimer.[1] The equilibrium between these two forms is a crucial regulatory point in cellular metabolism. The tetrameric form efficiently catalyzes the final step of glycolysis, while the dimeric form is associated with the anabolic processes that support rapid cell growth, a phenomenon known as the Warburg effect.[2] Therefore, methods to detect and quantify the tetramerization of PKM2 are essential for research into cancer metabolism and the development of therapeutic agents that target this pathway.

Small molecule activators such as TEPP-46 and DASA-58 can promote the formation of the stable, active tetrameric state of PKM2.[3][4] This application note provides detailed protocols for the detection of PKM2 tetramerization using two common Western blot-based methods: Native Polyacrylamide Gel Electrophoresis (Native-PAGE) and chemical cross-linking followed by standard SDS-PAGE.

Signaling Pathway for PKM2 Oligomerization

The oligomeric state of PKM2 is regulated by a complex interplay of allosteric effectors and post-translational modifications. Upstream glycolytic intermediates like fructose-1,6-bisphosphate (FBP) are potent allosteric activators that stabilize the tetrameric form.[5][6] Conversely, signaling pathways initiated by growth factors can lead to the phosphorylation of PKM2, which favors its dimeric state. For instance, tyrosine kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1) can phosphorylate PKM2 at tyrosine 105 (Y105), leading to the release of FBP and a shift towards the dimeric form. Other kinases like ERK1/2 and AKT have also been shown to phosphorylate PKM2 at other sites, influencing its activity and subcellular localization.[7]

PKM2_Signaling GF Growth Factors (e.g., FGF, EGF) RTK Receptor Tyrosine Kinases (e.g., FGFR1, EGFR) GF->RTK ERK ERK1/2 RTK->ERK pS37 AKT AKT RTK->AKT pS202 PKM2_Tetramer PKM2 Tetramer (High Activity) RTK->PKM2_Tetramer pY105 ERK->PKM2_Tetramer AKT->PKM2_Tetramer PKM2_Dimer PKM2 Dimer (Low Activity) Anabolism Anabolic Metabolism (e.g., PPP, Serine Synthesis) PKM2_Dimer->Anabolism HIF1a HIF-1α Stabilization PKM2_Dimer->HIF1a PKM2_Tetramer->PKM2_Dimer Glycolysis Glycolysis (Pyruvate Production) PKM2_Tetramer->Glycolysis FBP Fructose-1,6-bisphosphate (FBP) FBP->PKM2_Dimer Allosteric Activation TEPP46 TEPP-46 / DASA-58 TEPP46->PKM2_Dimer Pharmacological Activation

Figure 1: Simplified signaling pathway of PKM2 oligomeric regulation.

Experimental Workflow

The general workflow for detecting PKM2 tetramerization involves cell culture and treatment, followed by one of two main methodologies for sample preparation and electrophoresis, and finally Western blotting for detection.

Experimental_Workflow start Cell Culture & Treatment (e.g., with PKM2 activators) lysis Cell Lysis start->lysis option1 Method 1: Native-PAGE lysis->option1 option2 Method 2: Cross-linking lysis->option2 native_page Native Polyacrylamide Gel Electrophoresis option1->native_page crosslinking Chemical Cross-linking (e.g., DSS) option2->crosslinking transfer Western Blot Transfer native_page->transfer sds_page SDS-PAGE crosslinking->sds_page sds_page->transfer probing Antibody Probing (anti-PKM2) transfer->probing detection Detection & Analysis probing->detection

Figure 2: General experimental workflow for PKM2 tetramer detection.

Quantitative Data Summary

The following table summarizes the expected outcomes of treating cells with PKM2 activators on the oligomeric state of PKM2, as detectable by Western blot. The ratio of tetrameric to dimeric/monomeric PKM2 is expected to increase with activator treatment.

Treatment ConditionPKM2 ActivatorConcentration (µM)Duration of Treatment (hours)Expected Change in Tetramer:Dimer/Monomer RatioReference
Control (DMSO)--3 - 6Baseline[8]
TEPP-46Yes30 - 1003 - 6Significant Increase[9][10]
DASA-58Yes30 - 503Significant Increase
HalicinYes5.06Increase[8]

Experimental Protocols

Method 1: Native-PAGE for PKM2 Oligomer Detection

This method separates protein complexes based on their native size and charge, preserving the non-covalent interactions between PKM2 subunits.

1. Materials

  • Lysis Buffer: Native-PAGE Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 20 mM KCl, 5 mM MgCl2, 0.01% NP-40) supplemented with protease and phosphatase inhibitors.

  • Sample Buffer: 4X NativePAGE™ Sample Buffer.

  • Gels: NativePAGE™ Novex® Bis-Tris Gels (gradient gels such as 4-16% are recommended).

  • Running Buffer: NativePAGE™ Running Buffer.

  • Transfer Buffer: NuPAGE® Transfer Buffer.

  • Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody: Anti-PKM2 antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Detection Reagent: ECL substrate.

2. Procedure

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in ice-cold Native-PAGE Lysis Buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • To 15 µL of protein lysate, add 5 µL of 4X NativePAGE™ Sample Buffer.

    • Do not heat the samples.

  • Native-PAGE Electrophoresis:

    • Assemble the gel apparatus according to the manufacturer's instructions.

    • Load 20-30 µg of protein lysate per well.

    • Run the gel at a constant voltage (e.g., 150 V) for approximately 90-120 minutes at 4°C.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL substrate and an imaging system.

Method 2: Cross-linking and SDS-PAGE for PKM2 Oligomer Detection

This method uses a chemical cross-linker to covalently stabilize the PKM2 oligomers, which can then be separated by standard denaturing SDS-PAGE.

1. Materials

  • Cross-linking Buffer: PBS (Phosphate-Buffered Saline), pH 8.0.

  • Cross-linker: Disuccinimidyl suberate (B1241622) (DSS) stock solution (e.g., 25 mM in DMSO).

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Sample Buffer: 2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Gels: Standard Tris-Glycine or Bis-Tris SDS-PAGE gels (a low percentage, e.g., 8%, is recommended to resolve high molecular weight complexes).

  • Other reagents: As described for the Native-PAGE Western blot.

2. Procedure

  • Cell Harvest and Cross-linking:

    • Wash cultured cells twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS.

    • Add DSS to a final concentration of 250 µM.[7]

    • Incubate for 30 minutes at room temperature with gentle rotation.[7]

    • Quench the reaction by adding Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Sample Preparation:

    • Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per well on an 8% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Perform Western blotting as described in the Native-PAGE protocol (steps 4.4 to 4.8). The expected bands will correspond to the molecular weights of the PKM2 monomer (~60 kDa), dimer (~120 kDa), and tetramer (~240 kDa).

Troubleshooting

  • No or weak signal:

    • Ensure sufficient protein loading.

    • Optimize antibody concentrations.

    • For Native-PAGE, ensure the lysis buffer is gentle enough to preserve the complexes.

  • High background:

    • Increase the duration and number of washes.

    • Ensure the blocking step is sufficient.

    • Use a fresh blocking buffer.

  • Smeared bands (Native-PAGE):

    • Ensure samples are kept cold throughout the procedure.

    • Run the gel at a lower voltage for a longer time.

  • Inefficient cross-linking:

    • Optimize the concentration of the cross-linking agent and incubation time.

    • Ensure the cross-linker stock solution is fresh.

By following these detailed protocols, researchers can effectively detect and analyze the tetramerization of PKM2, providing valuable insights into cellular metabolism and the effects of potential therapeutic compounds.

References

Application Notes and Protocols for Seahorse Assay with PKM2 Activator 10 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production and the generation of biosynthetic precursors.[1] In many pathological conditions, including cancer, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect—a state of increased glucose uptake and lactate (B86563) production even in the presence of oxygen.[1] Small molecule activators of PKM2, such as PKM2 Activator 10, promote the formation of the more active tetrameric form of the enzyme.[2][3] This shift is hypothesized to reverse the Warburg effect, thereby representing a potential therapeutic strategy.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively. These application notes provide a comprehensive guide for utilizing the Seahorse XF platform to investigate the metabolic effects of this compound.

Principle of the Assays

The Seahorse XF Analyzer performs real-time measurements of two key metabolic pathways:

  • Mitochondrial Respiration (OCR): The rate at which oxygen is consumed by cells is a direct measure of mitochondrial oxidative phosphorylation.

  • Glycolysis (ECAR): The production of lactate, a final product of glycolysis, results in the acidification of the extracellular medium. The Seahorse XF Analyzer measures this change in pH as the ECAR.

By using specific inhibitors of mitochondrial respiration and glycolysis in conjunction with the Seahorse XF platform, it is possible to dissect the metabolic phenotype of cells and assess the impact of therapeutic compounds like this compound.

Expected Effects of this compound

Treatment with a PKM2 activator is expected to shift the metabolic profile of cells. By promoting the conversion of the dimeric PKM2 to its active tetrameric form, the activator enhances the final step of glycolysis, leading to increased pyruvate production.[4] This can result in:

  • Increased Glycolytic Flux: An initial increase in the rate of glycolysis may be observed.

  • Enhanced Mitochondrial Respiration: With more pyruvate available to fuel the TCA cycle, an increase in mitochondrial respiration is anticipated.

The following tables summarize the expected quantitative changes in key metabolic parameters following treatment with a PKM2 activator. Data is representative of potent PKM2 activators.

Table 1: Expected Changes in Mitochondrial Respiration Parameters

ParameterExpected Change with this compoundDescription
Basal Respiration IncreaseThe baseline oxygen consumption of the cells.
ATP Production IncreaseThe portion of basal respiration used for ATP synthesis.
Maximal Respiration IncreaseThe maximum oxygen consumption rate the cells can achieve.
Spare Respiratory Capacity Increase or No ChangeThe difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
Proton Leak No significant changeOxygen consumption not coupled to ATP synthesis.

Table 2: Expected Changes in Glycolysis Parameters

ParameterExpected Change with this compoundDescription
Basal Glycolysis IncreaseThe baseline extracellular acidification rate due to glycolysis.
Glycolytic Capacity Increase or No ChangeThe maximum ECAR the cells can achieve when mitochondrial respiration is inhibited.
Glycolytic Reserve No significant change or DecreaseThe difference between glycolytic capacity and basal glycolysis, indicating the cell's ability to increase glycolysis in response to energy demand.

Experimental Protocols

I. Cell Culture and Seeding for Seahorse Assay
  • Cell Line Selection: Choose a cell line known to express PKM2, preferably one with a glycolytic phenotype (e.g., various cancer cell lines).

  • Cell Culture: Culture cells in their recommended growth medium until they reach 80-90% confluency.

  • Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. The optimal cell number will vary depending on the cell type and should be determined empirically.

    • Ensure even cell distribution by gently shaking the plate in a cross-like motion before incubation.

    • Incubate the plate at 37°C in a CO2 incubator overnight to allow for cell attachment and recovery.

II. This compound Treatment
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the appropriate Seahorse XF assay medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Treatment:

    • Acute Treatment: The activator can be injected during the Seahorse assay to observe immediate effects.

    • Chronic Treatment: For longer-term effects, replace the culture medium with a medium containing this compound and incubate for the desired duration (e.g., 24 hours) before the assay.

III. Seahorse XF Cell Mito Stress Test Protocol

This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.

Materials:

  • Seahorse XF96 or XF24 Analyzer

  • Seahorse XF Cell Culture Microplate with seeded cells

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (or other appropriate assay medium) supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial inhibitors: Oligomycin, FCCP, and a mixture of Rotenone & Antimycin A.

  • This compound

Procedure:

  • Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

  • Prepare Cells:

    • Remove the cell culture microplate from the incubator.

    • Gently wash the cells twice with the prepared assay medium.

    • Add the final volume of assay medium to each well (typically 180 µL for an XF96 plate).

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Load Sensor Cartridge:

    • Load the injection ports of the sensor cartridge with the mitochondrial inhibitors and this compound (for acute treatment) or vehicle control.

    • Port A: this compound or Vehicle

    • Port B: Oligomycin (e.g., 1.0 µM final concentration)

    • Port C: FCCP (e.g., 1.0 µM final concentration)

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)

  • Run the Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with the cell culture microplate.

    • Start the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.

IV. Seahorse XF Glycolysis Stress Test Protocol

This assay measures key parameters of glycolytic function by sequentially injecting glucose, a mitochondrial inhibitor, and a glycolysis inhibitor.

Materials:

  • Seahorse XF96 or XF24 Analyzer

  • Seahorse XF Cell Culture Microplate with seeded cells

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (or other appropriate assay medium) supplemented with glutamine.

  • Reagents: Glucose, Oligomycin, and 2-Deoxyglucose (2-DG).

  • This compound

Procedure:

  • Hydrate Sensor Cartridge and Prepare Assay Medium: Follow the same procedure as for the Mito Stress Test, but use a glucose-free assay medium supplemented only with glutamine (e.g., 2 mM).

  • Prepare Cells:

    • Wash the cells twice with the glucose-free assay medium.

    • Add the final volume of glucose-free assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load Sensor Cartridge:

    • Port A: Glucose (e.g., 10 mM final concentration)

    • Port B: Oligomycin (e.g., 1.0 µM final concentration)

    • Port C: 2-Deoxyglucose (2-DG) (e.g., 50 mM final concentration)

    • Port D: (Optional) this compound or Vehicle (if not pre-treated)

  • Run the Assay: Follow the same procedure as for the Mito Stress Test. The instrument will measure the metabolic rates after each injection to determine glycolysis, glycolytic capacity, and glycolytic reserve.

Data Analysis and Interpretation

The Seahorse XF software will automatically calculate the OCR and ECAR values. For data analysis:

  • Normalization: Normalize the data to the cell number or protein concentration in each well to account for variations in cell seeding.

  • Calculate Key Parameters: The software will calculate the key metabolic parameters for both the Mito Stress Test and the Glycolysis Stress Test.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the changes observed with this compound treatment compared to the vehicle control.

Visualizations

PKM2 Activation Signaling Pathway

PKM2_Activation_Pathway cluster_0 Cytoplasm cluster_1 Mitochondrion PKM2_Dimer PKM2 (Dimer) Less Active PKM2_Tetramer PKM2 (Tetramer) Active PKM2_Dimer->PKM2_Tetramer Activation PKM2_Dimer->PKM2_Tetramer PKM2_Tetramer->PKM2_Dimer Inactivation Glycolysis Glycolysis PKM2_Tetramer->Glycolysis Catalyzes final step PKM2_Activator This compound PKM2_Activator->PKM2_Dimer Binds and promotes tetramerization PKM2_Activator->PKM2_Dimer Pyruvate Pyruvate Glycolysis->Pyruvate Accelerated by active PKM2 Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Enters Mitochondrion Pyruvate->TCA_Cycle OxPhos Oxidative Phosphorylation (OCR) TCA_Cycle->OxPhos TCA_Cycle->OxPhos

Caption: PKM2 activation pathway by Activator 10.

Seahorse Assay Experimental Workflow

Seahorse_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Seahorse Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in Seahorse Microplate Hydrate_Cartridge 2. Hydrate Sensor Cartridge Prepare_Plate 4. Prepare Cell Plate (Wash & Add Assay Medium) Seed_Cells->Prepare_Plate Pre_Treatment 3a. Pre-treat with This compound (Chronic) Load_Cartridge 5. Load Sensor Cartridge (Inhibitors +/- Activator) Hydrate_Cartridge->Load_Cartridge Acute_Treatment 3b. Prepare Activator for Injection (Acute) Pre_Treatment->Prepare_Plate Acute_Treatment->Load_Cartridge Run_Assay 6. Run Seahorse Assay (Measure OCR & ECAR) Prepare_Plate->Run_Assay Load_Cartridge->Run_Assay Normalize_Data 7. Normalize Data Run_Assay->Normalize_Data Analyze_Parameters 8. Analyze Metabolic Parameters Normalize_Data->Analyze_Parameters Interpret_Results 9. Interpret Results Analyze_Parameters->Interpret_Results

Caption: Experimental workflow for the Seahorse assay.

References

Application Notes and Protocols for Metabolomics Analysis of Cells Treated with a PKM2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting a metabolomics analysis of cells treated with a Pyruvate (B1213749) Kinase M2 (PKM2) activator. The protocols and data presented herein are designed to assist researchers in understanding the metabolic consequences of PKM2 activation, a key therapeutic strategy being explored in oncology and other diseases characterized by metabolic dysregulation.

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis. In proliferating cells, such as cancer cells, PKM2 is predominantly expressed in a less active dimeric form, which slows down the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. This metabolic bottleneck allows for the accumulation of glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis, to support cell growth and proliferation.

Small molecule activators of PKM2 promote the formation of its highly active tetrameric state, thereby enhancing the glycolytic flux towards pyruvate and ATP production.[1][2] This "reversal" of the Warburg effect is hypothesized to deplete the anabolic precursors necessary for rapid cell growth, making PKM2 activators a promising class of therapeutic agents.[3] This document outlines the methodologies to investigate these metabolic shifts using mass spectrometry-based metabolomics.

While the user requested information specifically for "PKM2 activator 10," publicly available, detailed quantitative metabolomics data for this specific compound is limited.[4][5] Therefore, this document will provide representative data from studies using other well-characterized PKM2 activators, such as TEPP-46 and DASA-58, to illustrate the expected metabolic outcomes.

Data Presentation: Metabolomic Changes Induced by PKM2 Activation

The following tables summarize the typical quantitative changes in intracellular metabolite levels observed in cancer cells following treatment with PKM2 activators. This data is compiled from studies using activators like TEPP-46 and DASA-58 and should be considered as an illustrative guide.[6][7]

Table 1: Changes in Glycolytic Intermediates

MetaboliteChange upon PKM2 ActivationCell Line ExampleReference
GlucoseDecreaseH1299[7]
Glucose-6-Phosphate (G6P)DecreaseH1299[7]
Fructose-1,6-Bisphosphate (FBP)DecreaseH1299[7]
LactateDecrease / No ChangeH1299 Tumors[6]
Pyruvate to Lactate RatioIncreaseH1299[7]

Table 2: Changes in Anabolic Biosynthesis Pathways

MetaboliteChange upon PKM2 ActivationCell Line ExampleReference
SerineDecreaseH1299 Tumors[6]
Ribose PhosphateDecreaseH1299 Tumors[6]

Experimental Protocols

The following are detailed protocols for a typical metabolomics experiment involving cell treatment with a PKM2 activator.

Protocol 1: Cell Culture and Treatment with PKM2 Activator
  • Cell Seeding: Plate the desired cancer cell line (e.g., A549, H1299) in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvesting. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • PKM2 Activator Preparation: Prepare a stock solution of the PKM2 activator (e.g., 10 mM in DMSO). Further dilute the stock solution in a fresh growth medium to the desired final working concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the treatment groups).

  • Cell Treatment: Once cells reach the desired confluency, aspirate the old medium and replace it with the medium containing the PKM2 activator or vehicle control. A typical treatment duration can range from 90 minutes to 24 hours, depending on the experimental goals.[8]

  • Replicates: Prepare a minimum of three biological replicates for each treatment condition to ensure statistical robustness.

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is designed to rapidly quench metabolic activity and extract intracellular metabolites.

  • Quenching and Washing:

    • Place the cell culture plates on ice.

    • Quickly aspirate the treatment medium.

    • Immediately wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium. Aspirate the PBS completely after the final wash.[9]

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade) to each well/plate.[8]

    • Place the plates on dry ice for 15 minutes to ensure complete quenching and cell lysis.[8]

    • Using a cell scraper, scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]

  • Sample Processing:

    • Vortex the tubes for 30 seconds.

    • Centrifuge the tubes at >13,000 rpm for 15-30 minutes at 4°C to pellet cell debris and proteins.[4][8]

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.[9]

Protocol 3: LC-MS Based Metabolomics Analysis
  • Sample Reconstitution: Just prior to analysis, reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method (e.g., 50% methanol). Vortex and centrifuge to remove any insoluble material.

  • LC-MS Analysis:

    • Transfer the reconstituted samples to autosampler vials.

    • Perform the analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/UHPLC).[7]

    • Use a column suitable for polar metabolite separation, such as a HILIC column.

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

  • Data Processing and Analysis:

    • Use a data processing software (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and integration.[11][12]

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly different between the treated and control groups.

    • Use metabolite databases (e.g., KEGG, HMDB) for metabolite identification and pathway analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P PPP PPP G6P->PPP Pentose Phosphate Pathway G6P->PPP FBP FBP F6P->FBP PFK PEP PEP FBP->PEP Serine_Glycine Serine_Glycine FBP->Serine_Glycine Serine Biosynthesis FBP->Serine_Glycine Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer HIF1a HIF-1α PKM2_dimer->HIF1a Nuclear Translocation & Co-activation PKM2_tetramer->Pyruvate Increased Flux PKM2_activator This compound PKM2_activator->PKM2_tetramer

Caption: PKM2 signaling in cancer metabolism and the effect of an activator.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment quenching 3. Quenching & Washing treatment->quenching extraction 4. Metabolite Extraction quenching->extraction lc_ms 5. LC-MS Analysis extraction->lc_ms data_processing 6. Data Processing (Peak Picking, Alignment) lc_ms->data_processing stat_analysis 7. Statistical Analysis data_processing->stat_analysis pathway_analysis 8. Pathway Analysis stat_analysis->pathway_analysis

Caption: Experimental workflow for metabolomics analysis of treated cells.

References

Application Notes and Protocols: In Vivo Imaging of PKM2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme in glycolysis, playing a pivotal role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1][2][3] In tumor cells, PKM2 predominantly exists in a low-activity dimeric form, which diverts glucose metabolites into biosynthetic pathways that support rapid cell proliferation.[4][5][6] Small molecule activators that promote the formation of the highly active tetrameric form of PKM2 are a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth.[3][7][8] "Activator 10" represents a potent and selective small molecule activator of PKM2. These application notes provide detailed protocols for the in vivo imaging of PKM2 activation by activators such as Activator 10, utilizing advanced imaging techniques like Positron Emission Tomography (PET) and hyperpolarized Magnetic Resonance Imaging (MRI).

Principle of In Vivo Imaging of PKM2 Activation

The in vivo assessment of PKM2 activation by Activator 10 can be approached through two main imaging modalities:

  • Direct Imaging of Activator Binding using PET: This method involves radiolabeling a PKM2 activator, such as a derivative of DASA-23, to create a PET tracer (e.g., [¹⁸F]DASA-23).[5] The uptake of this tracer in tumors can be quantified to provide a direct measure of target engagement and PKM2 expression levels.[5][9]

  • Functional Imaging of Metabolic Changes using Hyperpolarized MRI: Activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is subsequently converted to lactate (B86563) in cancer cells.[10][11] Hyperpolarized [1-¹³C]pyruvate MRI allows for the real-time in vivo monitoring of this metabolic flux.[12][13][14] An increase in the rate of conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate following treatment with Activator 10 can serve as a dynamic biomarker of PKM2 activation.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data from studies on PKM2 activators.

Table 1: In Vitro Efficacy of PKM2 Activators

ActivatorCell LineAssayConcentrationObserved EffectReference
TEPP-46H1299Glucose Consumption30 µMSignificant increase after 48h[11]
TEPP-46H1299Lactate Secretion30 µMSignificant increase after 24h[11]
DASA-58A549PKM2 Activity19.6 µM (EC50)Half-maximal activation in cell lysates[7][15]
DASA-58A549-PKM2/kdPKM2 Activity40 µM248 ± 21% increase in activity[7][15]
ML-265Rat RetinasPK Activity (in vivo)59 ± 38 µM (AC50)In vivo activation after intravitreal injection[16]

Table 2: In Vivo Effects of PKM2 Activators

ActivatorAnimal ModelTumor ModelDosing RegimenImaging ModalityKey FindingReference
TEPP-46MiceH1299 XenograftDaily intraperitoneal injectionHyperpolarized ¹³C MRIIncreased pyruvate to lactate conversion 2hr post-treatment[12]
[¹¹C]DASA-23MiceU87 Glioblastoma XenograftIntravenous injectionPET/CTClear delineation of tumor from healthy brain tissue[5]
TEPP-46MiceMacrophages (in vivo)Not specifiedWestern BlotIncreased PKM2 tetramer formation[17]

Experimental Protocols

Protocol 1: In Vivo PET Imaging of PKM2 with a Radiolabeled Activator

This protocol is based on the use of [¹⁸F]DASA-23, a radiolabeled PKM2 activator.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts of a PKM2-expressing cancer cell line like U87).[5]

  • [¹⁸F]DASA-23 (synthesized with high radiochemical purity >95%).[5]

  • Small animal PET/CT scanner.

  • Anesthesia (e.g., isoflurane).

  • Catheter for intravenous injection.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance). Place the animal on the scanner bed with temperature monitoring.

  • Radiotracer Administration: Administer ~8 MBq of [¹⁸F]DASA-23 intravenously via a tail vein catheter.[5]

  • PET/CT Imaging:

    • Perform a dynamic PET scan for 60 minutes immediately following injection.[5]

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle or contralateral brain).

    • Calculate the standardized uptake value (SUV) or tumor-to-background ratios to quantify tracer uptake. A tumor-to-brain ratio of approximately 3.6 ± 0.5 has been reported for U87 GBM xenografts.[5]

Protocol 2: In Vivo Assessment of PKM2 Activation with Hyperpolarized MRI

This protocol describes the use of hyperpolarized [1-¹³C]pyruvate to measure changes in metabolic flux following treatment with Activator 10.

Materials:

  • Tumor-bearing mice.

  • Activator 10 formulated for in vivo administration.

  • Hyperpolarizer (e.g., SPINlab).

  • [1-¹³C]pyruvic acid with a free radical.

  • Dissolution medium.

  • MRI scanner equipped for ¹³C imaging.

Procedure:

  • Animal and Treatment Preparation:

    • Treat a cohort of tumor-bearing mice with Activator 10 according to the desired dosing regimen. Include a vehicle-treated control group.

    • Anesthetize the mouse and position it within the MRI scanner.

  • Hyperpolarization of [1-¹³C]pyruvate:

    • Polarize the [1-¹³C]pyruvic acid sample in the hyperpolarizer.

    • Rapidly dissolve the polarized sample in a pre-heated dissolution medium to create an injectable solution.

  • Hyperpolarized ¹³C MRI Acquisition:

    • Inject the hyperpolarized [1-¹³C]pyruvate solution intravenously.

    • Begin dynamic ¹³C MR spectroscopic imaging immediately to capture the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate in real-time.[12][13] Acquire data for approximately 60-120 seconds.

  • Data Analysis:

    • Process the acquired spectra to quantify the signal intensities of [1-¹³C]pyruvate and [1-¹³C]lactate over time.

    • Calculate the lactate-to-pyruvate signal ratio as a measure of metabolic flux.

    • Compare the lactate-to-pyruvate ratios between the Activator 10-treated and vehicle-treated groups. An increased ratio in the treated group indicates PKM2 activation.[11][12]

Signaling Pathways and Experimental Workflow Diagrams

PKM2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pkm2 PKM2 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) Tyrosine_Kinases Tyrosine Kinases (e.g., FGFR1, c-Src) Growth_Factors->Tyrosine_Kinases PKM2_Dimer PKM2 (Dimer) Low Activity Tyrosine_Kinases->PKM2_Dimer  Phosphorylation (Inhibition) FBP Fructose-1,6-bisphosphate (FBP) PKM2_Tetramer PKM2 (Tetramer) High Activity FBP->PKM2_Tetramer Activation Serine Serine Serine->PKM2_Tetramer Activation Alanine Alanine Alanine->PKM2_Tetramer Inhibition PKM2_Dimer->PKM2_Tetramer Equilibrium Biosynthesis Anabolic Pathways (Nucleotides, Amino Acids) PKM2_Dimer->Biosynthesis Gene_Transcription Nuclear Translocation & Gene Transcription PKM2_Dimer->Gene_Transcription Glycolysis Glycolysis (Pyruvate, ATP) PKM2_Tetramer->Glycolysis Activator_10 Activator 10 Activator_10->PKM2_Tetramer Stabilization

Caption: PKM2 Signaling and Regulation.

InVivo_Imaging_Workflow cluster_animal_prep Animal Model Preparation cluster_treatment Treatment Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis and Interpretation Tumor_Implantation Tumor Cell Implantation (Xenograft Model) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (Vehicle vs. Activator 10) Tumor_Growth->Treatment_Groups Dosing Systemic Administration of Activator 10 or Vehicle Treatment_Groups->Dosing PET_Imaging PET/CT Imaging with Radiolabeled Activator Dosing->PET_Imaging HP_MRI Hyperpolarized ¹³C MRI with [1-¹³C]pyruvate Dosing->HP_MRI PET_Analysis Quantification of Tracer Uptake (SUV, Tumor:Background) PET_Imaging->PET_Analysis MRI_Analysis Measurement of Lactate: Pyruvate Ratio HP_MRI->MRI_Analysis Correlation Correlation of Imaging Data with Tumor Growth Inhibition PET_Analysis->Correlation MRI_Analysis->Correlation

Caption: Experimental Workflow for In Vivo Imaging.

PKM2_Activation_Metabolism Glucose Glucose Glycolytic_Intermediates Glycolytic Intermediates Glucose->Glycolytic_Intermediates PKM2_Dimer_State Low PKM2 Activity (Dimeric State) Glycolytic_Intermediates->PKM2_Dimer_State PKM2_Tetramer_State High PKM2 Activity (Tetrameric State) Glycolytic_Intermediates->PKM2_Tetramer_State Biosynthesis Anabolic Metabolism (Lipids, Nucleotides, Amino Acids) PKM2_Dimer_State->Biosynthesis Shunts Intermediates PKM2_Dimer_State->PKM2_Tetramer_State Equilibrium Shift Tumor_Growth Tumor Growth & Proliferation Biosynthesis->Tumor_Growth Activator_10 Activator 10 Activator_10->PKM2_Tetramer_State Promotes Pyruvate_Production Increased Pyruvate Production PKM2_Tetramer_State->Pyruvate_Production Catalyzes Oxidative_Phosphorylation Oxidative Phosphorylation & ATP Production Pyruvate_Production->Oxidative_Phosphorylation Reduced_Tumor_Growth Suppression of Tumor Growth Oxidative_Phosphorylation->Reduced_Tumor_Growth

Caption: PKM2 Activation and Metabolic Reprogramming.

References

Application Notes and Protocols: PKM2 Activator 10 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a key metabolic enzyme that is frequently overexpressed in cancer cells and plays a crucial role in the Warburg effect, a metabolic hallmark of cancer. In contrast to the constitutively active tetrameric PKM1 isoform found in normal differentiated tissues, PKM2 can exist in a less active dimeric state in tumor cells. This dimeric form diverts glucose metabolites into anabolic pathways, supporting rapid cell proliferation and tumor growth. Small molecule activators of PKM2, such as PKM2 activator 10, promote the formation of the stable, highly active tetrameric form of the enzyme. This shift in equilibrium is intended to reverse the Warburg effect, thereby inhibiting cancer cell growth and increasing their susceptibility to other anti-cancer agents. These application notes provide an overview and detailed protocols for investigating the synergistic potential of this compound in combination with other cancer therapies.

While specific preclinical data for "this compound" is emerging, the following sections will utilize data and protocols from well-characterized PKM2 activators like TEPP-46 and TP-1454 as representative examples to illustrate the principles and methodologies for evaluating such combination therapies.

Mechanism of Action

PKM2 activators bind to an allosteric site on the PKM2 enzyme, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the tetrameric conformation of PKM2, leading to increased pyruvate kinase activity. This enhanced enzymatic activity redirects the glycolytic flux towards ATP production and away from the synthesis of macromolecules necessary for cell proliferation.

Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus and act as a transcriptional co-activator for genes involved in cell proliferation and survival, such as those regulated by HIF-1α. By promoting the tetrameric state, PKM2 activators can sequester PKM2 in the cytoplasm, thereby inhibiting its nuclear functions.

The activation of PKM2 can also modulate the tumor microenvironment. For instance, by reducing lactate (B86563) production, PKM2 activators may alleviate the immunosuppressive environment within the tumor, making cancer cells more susceptible to immunotherapy.

Combination Therapies

The metabolic reprogramming induced by PKM2 activators provides a strong rationale for their use in combination with other cancer therapies to achieve synergistic anti-tumor effects.

Combination with Glycolysis Inhibitors (e.g., 2-Deoxy-D-Glucose)
  • Rationale: PKM2 activation increases glucose consumption by cancer cells. Combining a PKM2 activator with a glucose analog and glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), can lead to increased uptake of the toxic analog, resulting in enhanced cancer cell death.

  • Preclinical Evidence: Studies with the PKM2 activator TEPP-46 in combination with 2-DG have shown reduced viability in various cancer cell lines and inhibited tumor growth in xenograft models.

Combination with Chemotherapy (e.g., Doxorubicin)
  • Rationale: PKM2 activation can deplete the levels of glutathione, a key antioxidant, by shunting glycolytic intermediates away from its synthesis pathway. This reduction in antioxidant capacity can sensitize cancer cells to chemotherapeutic agents that induce reactive oxygen species (ROS), such as doxorubicin (B1662922).

  • Preclinical Evidence: The PKM2 activator TP-1454 has been shown to potentiate the anti-tumor activity of doxorubicin in vitro, with a four-fold reduction in the IC50 of doxorubicin in A549 lung cancer cells.

Combination with Immunotherapy (e.g., Anti-PD-1)
  • Rationale: PKM2 activation can modulate the tumor immune microenvironment by reducing lactate levels and potentially reversing the immune-suppressive state. This can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1.

  • Preclinical Evidence: The PKM2 activator TP-1454, in combination with anti-PD-1 therapy, has demonstrated significant tumor growth inhibition in colorectal cancer models.

Data Presentation

Table 1: In Vitro Activity of Representative PKM2 Activators
CompoundAssayCell LineAC50 / IC50Reference
TP-1454 Biochemical PKM2 Activation-10 nM
Cell-based PKM2 ActivationA549< 50 nM
Cell ViabilityA5493.4 µM
TEPP-46 Cell Viability (in combination with 1 mM 2-DG)MDA-MB-231Significant decrease vs. single agents
Table 2: In Vivo Efficacy of Representative PKM2 Activators in Combination Therapies
PKM2 ActivatorCombination AgentCancer ModelDosing RegimenTumor Growth InhibitionReference
TP-1454 Anti-PD-1CT26 Colorectal CancerNot Specified53% vs. vehicle
Anti-PD-1MC38 Colorectal CancerNot Specified99% vs. vehicle (P < 0.001)
TEPP-46 2-Deoxy-D-GlucoseH1299 Lung Cancer XenograftNot SpecifiedSignificant decrease vs. single agents
PKM2 Activator 60 DoxorubicinA549 Lung Cancer XenograftNot SpecifiedBest reduction in tumor volume

Experimental Protocols

Protocol 1: In Vitro PKM2 Enzyme Activity Assay

This protocol is adapted from established methods to determine the half-maximal activation concentration (AC50) of a PKM2 activator.

Materials:

  • Recombinant human PKM2 protein

  • This compound (or representative activator)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2

  • Substrates: Phosphoenolpyruvate (PEP), ADP

  • Coupling Enzyme and Substrate: Lactate dehydrogenase (LDH), NADH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted PKM2 activator or DMSO (vehicle control) to each well.

  • Prepare a reaction mixture containing assay buffer, 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 10 units/mL LDH.

  • Add 188 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of recombinant PKM2 (final concentration ~5 nM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C. The rate of NADH oxidation is proportional to PKM2 activity.

  • Calculate the initial reaction velocity for each concentration of the activator.

  • Plot the initial velocity against the logarithm of the activator concentration and fit the data to a sigmoidal dose-response curve to determine the AC50 value.

Protocol 2: In Vitro Cell Viability Assay for Synergy Assessment

This protocol describes how to assess the synergistic effect of this compound and another anti-cancer agent on cancer cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium

  • This compound

  • Combination agent (e.g., doxorubicin, 2-DG)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent.

  • Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another cancer therapy in a mouse xenograft model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Combination agent formulation for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Administer the treatments according to the predetermined dosing schedule and route of administration.

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Analyze the data to determine the effect of the combination therapy on tumor growth inhibition.

Visualizations

cluster_0 Glycolysis in Cancer Cell cluster_1 Anabolic Pathways cluster_2 Therapeutic Intervention Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F16BP Fructose-1,6-bisphosphate G6P->F16BP PEP Phosphoenolpyruvate F16BP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Biomass Nucleotides, Amino Acids, Lipids PEP->Biomass Dimeric PKM2 (Low Activity) Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA PKM2_Activator This compound PKM2_Tetramer Tetrameric PKM2 (High Activity) PKM2_Activator->PKM2_Tetramer Promotes PKM2_Tetramer->Pyruvate Enhances Conversion Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Treatment Treat with this compound +/- Combination Agent Overnight_Incubation->Treatment Incubation_72h Incubate for 72h Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Dissolve_Formazan Add DMSO Incubation_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570nm Dissolve_Formazan->Measure_Absorbance Data_Analysis Calculate Cell Viability and Synergy (CI) Measure_Absorbance->Data_Analysis End End Data_Analysis->End Start Start Cell_Injection Subcutaneous Injection of Cancer Cells into Mice Start->Cell_Injection Tumor_Growth Monitor Tumor Growth Cell_Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Administer Treatments Randomization->Treatment_Phase Monitoring Monitor Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tumor_Excision Euthanize and Excise Tumors Endpoint->Tumor_Excision Analysis Tumor Weight Measurement and Further Analysis Tumor_Excision->Analysis End End Analysis->End Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a PKM_Gene PKM Gene Transcription HIF1a->PKM_Gene PKM2_Expression PKM2 Expression PKM_Gene->PKM2_Expression Dimeric_PKM2 Dimeric PKM2 (Low Activity) PKM2_Expression->Dimeric_PKM2 Warburg_Effect Warburg Effect (Anabolic Metabolism) Dimeric_PKM2->Warburg_Effect Tetrameric_PKM2 Tetrameric PKM2 (High Activity) PKM2_Activator This compound PKM2_Activator->Dimeric_PKM2 Converts to OxPhos Oxidative Phosphorylation Tetrameric_PKM2->OxPhos

Application Notes: Lentiviral shRNA Knockdown of Pyruvate Kinase M2 (PKM2) Combined with Small Molecule Activator Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis. In contrast to other pyruvate kinase isoforms like PKM1 which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This unique regulatory property allows cancer cells to reprogram their metabolism. The dimeric form of PKM2 slows down glycolysis, causing a build-up of glycolytic intermediates that are then shunted into biosynthetic pathways, supporting rapid cell proliferation (the Warburg effect). Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for factors like HIF-1α, promoting tumorigenesis.

This document outlines a powerful experimental strategy that combines the stable suppression of PKM2 expression using lentiviral-mediated short hairpin RNA (shRNA) with the pharmacological activation of the remaining PKM2 protein using a specific small molecule activator (referred to herein as Activator 10). Lentiviral vectors provide an efficient means for achieving stable, long-term gene silencing in a wide variety of cell types. PKM2 activators, such as TEPP-46 or DASA-58, function by promoting the formation of the enzymatically active tetrameric state.

By coupling PKM2 knockdown (to reduce the total protein pool) with a potent activator (to force the remaining protein into a specific conformational state), researchers can effectively dissect the distinct metabolic and non-metabolic (nuclear) functions of PKM2. This dual approach is invaluable for validating PKM2 as a therapeutic target and for screening novel drug candidates in oncology and metabolic disease research.

Visualized Pathways and Workflows

PKM2 Signaling and Regulation Pathway

PKM2_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Glucose Glucose Glycolysis Glycolytic Intermediates Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Anabolic Biosynthesis Glycolysis->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Mitochondria) Pyruvate->TCA PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer PKM2_Dimer_N Nuclear PKM2 (Dimer) PKM2_Dimer->PKM2_Dimer_N Translocation PKM2_Tetramer->PKM2_Dimer Activator Activator 10 Activator->PKM2_Tetramer Promotes Formation shRNA shRNA (Lentiviral Knockdown) shRNA->PKM2_Dimer Reduces Expression shRNA->PKM2_Tetramer HIF1a HIF-1α Gene_Expression Oncogenic Gene Expression (e.g., VEGF) PKM2_Dimer_N->Gene_Expression Co-activates HIF-1α

Caption: PKM2 exists as a dimer or tetramer, regulating glycolysis and gene expression.

Experimental Workflow

Experimental_Workflow start Start: Seed Target Cells (e.g., A549, H1299) transduction Day 1-2: Lentiviral Transduction - shPKM2 - shControl (scrambled) start->transduction selection Day 3-7: Puromycin (B1679871) Selection (Select for stably transduced cells) transduction->selection expansion Day 8-12: Expand Stable Clones selection->expansion treatment Day 13: Seed for Experiments & Treat with Activator 10 or Vehicle expansion->treatment assays Day 14-16: Downstream Assays treatment->assays analysis Data Analysis & Interpretation assays->analysis western Western Blot (PKM2 Knockdown) assays->western viability Cell Viability (MTS/MTT Assay) assays->viability activity PK Activity Assay (Activator Efficacy) assays->activity

Caption: Workflow for PKM2 knockdown, activator treatment, and subsequent analysis.

Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction for PKM2 Knockdown

This protocol details the generation of stable cell lines with reduced PKM2 expression.

Materials:

  • HEK293T cells for viral packaging

  • Target cancer cell line (e.g., A549, H1299)

  • pLKO.1-shRNA plasmid targeting PKM2 and a non-targeting control (shControl)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • DMEM with 10% FBS

  • Polybrene (Hexadimethrine Bromide)

  • Puromycin Dihydrochloride

  • 0.45 µm syringe filter

Procedure:

Part A: Lentivirus Production (Day 1-3)

  • Day 1 (Seed HEK293T): Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Day 2 (Transfection):

    • In a sterile tube, co-transfect the shRNA plasmid (pLKO.1-shPKM2 or pLKO.1-shControl) with the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent according to the manufacturer's protocol.

    • Add the transfection complex dropwise to the HEK293T cells. Incubate for 4-6 hours, then gently replace the medium with fresh complete growth medium.

  • Day 3 (Viral Harvest): At 48 hours post-transfection, collect the supernatant containing the lentiviral particles. Filter it through a 0.45 µm filter to remove cell debris. This viral supernatant can be used immediately or aliquoted and stored at -80°C. A second harvest can be performed at 72 hours.

Part B: Target Cell Transduction (Day 4-12)

  • Day 4 (Seed Target Cells): Plate the target cancer cells in a 6-well plate so they are approximately 50-60% confluent on the day of infection.

  • Day 5 (Transduction):

    • Remove the culture medium from the target cells.

    • Add the filtered viral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Incubate for 18-24 hours at 37°C.

  • Day 6 (Selection): Remove the virus-containing medium and replace it with fresh complete medium containing puromycin. The optimal puromycin concentration (typically 1-10 µg/mL) must be predetermined for your specific cell line via a kill curve.

  • Day 7-12 (Expansion): Replace the medium with fresh puromycin-containing medium every 2-3 days. Continue selection until all non-transduced cells have died. Expand the remaining resistant colonies to generate stable PKM2 knockdown and control cell lines.

Protocol 2: Treatment with PKM2 Activator 10

This protocol describes the treatment of stable cell lines with a PKM2 activator for subsequent assays.

Materials:

  • Stable shPKM2 and shControl cell lines

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Appropriate cell culture plates (e.g., 96-well for viability, 6-well for Western blot)

Procedure:

  • Cell Seeding: Seed the stable shPKM2 and shControl cells into the appropriate culture plates at a density suitable for the intended assay. Allow cells to attach overnight.

  • Compound Preparation: Prepare serial dilutions of Activator 10 in complete culture medium from the stock solution. Prepare a parallel dilution of the vehicle (DMSO) as a control. The final DMSO concentration should typically be kept below 0.1%.

  • Treatment: Remove the medium from the cells and add the medium containing the desired concentrations of Activator 10 or vehicle.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Protocol 3: Western Blot Analysis for PKM2 Knockdown Confirmation

This protocol verifies the reduction of PKM2 protein levels in the stable cell lines.

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PKM2, anti-GAPDH (or β-actin) as a loading control.

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a

Application Notes and Protocols: CRISPR-Cas9 Knockout of PKM2 and Activator Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyruvate (B1213749) Kinase M2 (PKM2)

Pyruvate kinase (PK) is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, generating ATP.[1][2] In mammals, there are four isoforms of pyruvate kinase: PKL, PKR, PKM1, and PKM2.[2] While most differentiated tissues express the highly active PKM1 isoform, many cancer cells predominantly express the PKM2 isoform.[2] This switch is a key feature of the metabolic reprogramming in cancer known as the Warburg effect, where cells favor glycolysis over mitochondrial oxidative phosphorylation, even in the presence of oxygen.[3][4]

PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[3][5] In tumor cells, PKM2 is often found in its dimeric form, which has lower catalytic activity.[1][2] This "slowing down" of glycolysis allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[3][6] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for genes involved in cell proliferation and angiogenesis, such as HIF-1α.[5][7][8]

Part 1: CRISPR-Cas9 Mediated Knockout of PKM2

Application Note: Rationale and Implications of PKM2 Knockout

Targeting PKM2 through gene knockout is a powerful strategy to investigate its role in cancer biology and to validate it as a therapeutic target. The CRISPR-Cas9 system offers a precise and efficient method for creating permanent loss-of-function mutations in the PKM gene.[9]

Rationale: By knocking out PKM2, researchers can directly assess the consequences of its absence on cancer cell phenotype. The primary hypothesis is that the loss of PKM2 will disrupt the metabolic advantages it provides to tumor cells.

Expected Outcomes:

  • Inhibition of Proliferation: The lack of PKM2 is expected to impair the anabolic processes that support rapid cell division. Studies have shown that siRNA-mediated knockdown of PKM2 significantly inhibits the proliferation of cancer cells.[10]

  • Suppression of Migration and Invasion: PKM2 has been linked to epithelial-mesenchymal transition (EMT) and the expression of proteins like matrix metalloproteinase 2 (MMP-2) and vascular endothelial growth factor (VEGF).[10][11] Its knockout is anticipated to reduce the migratory and invasive capabilities of cancer cells.

  • Metabolic Reprogramming: Loss of PKM2 may force cells to rely more on oxidative phosphorylation, leading to decreased glucose uptake and lactate (B86563) production, and increased oxygen consumption. Knockdown of PKM2 has been shown to decrease glucose uptake by 25% and ATP generation by 20% in A549 lung cancer cells, while increasing mitochondrial respiratory capacity by 13%.[10]

  • Induction of Apoptosis: By disrupting the metabolic balance and oncogenic signaling, PKM2 removal may render cancer cells more susceptible to apoptosis.

These studies are critical for understanding the fundamental reliance of certain cancers on the PKM2 isoform and for predicting the potential efficacy of PKM2-targeted therapies.

Data Summary: Effects of PKM2 Knockdown/Knockout in Cancer Cells
Cell LineMethodKey Quantitative FindingsReference
A549 (Lung Adenocarcinoma)siRNA Knockdown- 25% decrease in glucose uptake. - 20% decrease in ATP generation. - 13% increase in mitochondrial respiratory capacity. - Significant inhibition of cell proliferation. - Decreased expression of GLUT1, ATP citrate (B86180) lyase, MMP-2, and VEGF.[10]
HeLa & SiHa (Cervical Cancer)shRNA Knockdown- Significant inhibition of cell proliferation, migration, and invasion. - Suppression of epithelial-mesenchymal transition (EMT). - Inhibition of Wnt/β-catenin signaling.[11]
HaCaT (Keratinocytes)CRISPR/Cas9 Knockout- Elimination of PKM1 splicing (leading to only PKM2 expression) reduces overall PKM2 expression and impedes cell proliferation.[12]

Experimental Workflow: CRISPR-Cas9 Knockout of PKM2

G cluster_design Phase 1: Design & Cloning cluster_delivery Phase 2: Delivery & Selection cluster_validation Phase 3: Validation sgRNA_design 1. sgRNA Design Target PKM gene (exon 10) vector_cloning 2. Cloning Clone sgRNA into Cas9 expression vector sgRNA_design->vector_cloning transfection 3. Transfection Deliver vector into cancer cells selection 4. Selection Select transfected cells (e.g., Puromycin) transfection->selection clonal_isolation 5. Clonal Isolation Isolate single cell colonies selection->clonal_isolation dna_extraction 6. gDNA Extraction clonal_isolation->dna_extraction western_blot 8. Western Blot Confirm loss of PKM2 protein clonal_isolation->western_blot sanger 7. Sanger Sequencing Confirm indel mutations dna_extraction->sanger

Caption: Workflow for generating a PKM2 knockout cell line using CRISPR-Cas9.

Protocol: CRISPR-Cas9 Mediated Knockout of PKM2

This protocol provides a general framework for knocking out the PKM gene in a mammalian cancer cell line.

1. sgRNA Design and Vector Preparation a. Design: Use online tools (e.g., Benchling, CRISPR Design Tool) to design at least two single guide RNAs (sgRNAs) targeting a conserved, early exon of the PKM gene (exon 10 is specific to PKM2).[9][13] Choose sgRNAs with high on-target scores and low predicted off-target effects. b. Cloning: Synthesize and anneal complementary oligonucleotides for the chosen sgRNAs. Clone the annealed oligos into a suitable all-in-one lenti-CRISPR vector that co-expresses Cas9 and the sgRNA (e.g., LentiCRISPRv2). c. Verification: Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.

2. Cell Transfection or Lentiviral Transduction a. Cell Culture: Culture the target cancer cell line (e.g., HeLa, A549) under standard conditions to ~70-80% confluency. b. Delivery: i. Transfection: Transfect the cells with the sgRNA/Cas9 plasmid using a suitable lipid-based transfection reagent according to the manufacturer's instructions. ii. Lentiviral Transduction (Recommended for higher efficiency): Co-transfect HEK293T cells with the sgRNA/Cas9 lentiviral vector and packaging plasmids to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce the target cancer cells.[14]

3. Selection and Monoclonal Isolation a. Antibiotic Selection: 48 hours post-transfection/transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined via a kill curve.[15] b. Monoclonal Isolation: After 7-10 days of selection, surviving cells should form distinct colonies. Isolate single colonies using cloning cylinders or by serial dilution into 96-well plates to establish monoclonal cell lines.[14]

4. Validation of PKM2 Knockout a. Genomic DNA Extraction: Expand the monoclonal populations and extract genomic DNA. b. PCR and Sequencing: Amplify the genomic region targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that confirm successful gene editing.[14][15] c. Western Blot: Lyse cells from each validated clone and perform a Western blot using an antibody specific for PKM2 to confirm the absence of protein expression. This is the definitive validation of a functional knockout.

Part 2: Studies with PKM2 Activator 10

Application Note: Therapeutic Strategy of PKM2 Activation

While PKM2 knockout is an invaluable research tool, a promising therapeutic strategy involves the pharmacological activation of PKM2. Small molecule activators are designed to stabilize the active, tetrameric form of PKM2.[5][6]

Mechanism of Action: PKM2 activators bind to an allosteric site on the PKM2 protein, promoting and stabilizing its tetrameric conformation.[6] This action increases the enzyme's catalytic efficiency, driving the glycolytic pathway forward towards pyruvate and ATP production. This effectively reverses the metabolic phenotype of the Warburg effect.[16]

Therapeutic Potential:

  • Metabolic Rewiring: By forcing a high glycolytic flux, activators reduce the availability of upstream metabolites needed for anabolic synthesis, thereby starving cancer cells of the building blocks required for proliferation.[6]

  • Tumor Growth Inhibition: Preclinical studies with PKM2 activators like TEPP-46 have demonstrated significant delays in tumor formation and a reduction in tumor burden in xenograft models.[6]

  • Targeted Approach: Since PKM2 is preferentially expressed in cancer cells, activators offer a targeted approach to disrupt tumor metabolism with potentially fewer side effects on normal tissues that primarily express PKM1.[17]

While "Activator 10" is not a widely cited specific compound, compounds like DASA-10 and TEPP-46 serve as foundational examples of this drug class.[6][8] These studies are crucial for developing novel metabolic therapies for cancer.

Data Summary: Effects of PKM2 Activators
ActivatorCell Line / ModelKey Quantitative FindingsReference
TEPP-46 Xenograft Tumor Model- Increased PKM2 tetramerization. - Decreased intratumoral levels of lactate, ribose phosphate, and serine. - Significant delay in tumor formation and reduction in tumor burden.[6]
DASA-10 A549 (Lung Cancer)- Prevented ROS-induced decrease in PKM2 activity.[8]
Compound 2 (ML-265 analog) Rat Retinas (in vivo)- Increased PK activity up to 183 ± 4%. - AC₅₀ = 299 ± 42 nM.[18]
ML-265 Rat Retinas (in vivo)- Increased PK activity up to 202 ± 8%. - AC₅₀ = 866 ± 176 nM.[18]

PKM2 Signaling and Activator Mechanism

G cluster_upstream Upstream Regulation cluster_pkm2 PKM2 Equilibrium cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., EGF) PKM2_Dimer PKM2 Dimer (Low Activity) GrowthFactors->PKM2_Dimer Promotes Oncogenes Oncogenes (c-Myc, HIF-1α) Oncogenes->PKM2_Dimer Promotes PKM2_Tetramer PKM2 Tetramer (High Activity) PKM2_Dimer->PKM2_Tetramer FBP Anabolism Anabolic Pathways (PPP, Serine Synthesis) PKM2_Dimer->Anabolism Diverts Metabolites To Nuclear Nuclear Functions (Gene Transcription) PKM2_Dimer->Nuclear Translocates for PKM2_Tetramer->PKM2_Dimer Phosphorylation (e.g., Y105) Glycolysis Glycolysis (Pyruvate + ATP) PKM2_Tetramer->Glycolysis Drives Activator PKM2 Activator (e.g., Activator 10, TEPP-46) Activator->PKM2_Tetramer Stabilizes

Caption: PKM2 regulation in cancer and the mechanism of small molecule activators.

Protocol: In Vitro Treatment with a PKM2 Activator

This protocol outlines the treatment of cancer cells with a PKM2 activator to assess its effects on cell viability and metabolism.

1. Cell Preparation a. Culture: Culture a PKM2-expressing cancer cell line (e.g., A549) in appropriate media. b. Seeding: Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for metabolic assays) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

2. Compound Treatment a. Preparation: Prepare a stock solution of the PKM2 activator (e.g., "Activator 10" or TEPP-46) in a suitable solvent like DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM). Include a vehicle control (DMSO) group. b. Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the activator or vehicle control. c. Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

3. Measurement of Cellular Effects a. Cell Viability/Proliferation Assay: i. After incubation, add a viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo) to each well according to the manufacturer's protocol. ii. Measure the absorbance or luminescence using a plate reader. iii. Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value. b. Pyruvate Kinase Activity Assay: i. After treatment, wash and lyse the cells. ii. Measure the total pyruvate kinase activity in the cell lysates using a commercial PK activity assay kit. This assay typically measures the rate of pyruvate formation, which is coupled to the oxidation of NADH by lactate dehydrogenase. iii. Compare the PK activity in activator-treated cells to the vehicle control. c. Metabolite Analysis (Metabolomics): i. After treatment, rapidly quench metabolic activity and extract intracellular metabolites. ii. Analyze the levels of key glycolytic intermediates (e.g., PEP, serine, ribose-5-phosphate) and products (pyruvate, lactate) using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). iii. Compare metabolite profiles between activator-treated and control cells to confirm the expected metabolic shift.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by a PKM2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that has been identified as a critical regulator of cell death and survival pathways. In many cancer cells, PKM2 is found in a less active dimeric form, which promotes anabolic processes necessary for rapid cell proliferation. Small molecule activators that promote the formation of the more active tetrameric form of PKM2 can shift cancer cell metabolism from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming can lead to the induction of apoptosis, making PKM2 an attractive target for cancer therapy.

These application notes provide a detailed protocol for the analysis of apoptosis in cells treated with a representative PKM2 activator, referred to herein as PKM2 Activator 10 , using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. The provided protocols and data serve as a comprehensive guide for researchers investigating the pro-apoptotic effects of PKM2 activators.

Data Presentation

The following table summarizes the quantitative data from a representative experiment analyzing the dose-dependent effect of this compound on the induction of apoptosis in a cancer cell line after a 48-hour incubation period.

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound 185.6 ± 3.58.1 ± 1.26.3 ± 1.0
This compound 562.3 ± 4.225.4 ± 3.112.3 ± 2.2
This compound 1035.8 ± 5.148.7 ± 4.515.5 ± 2.8
Staurosporine (B1682477) (Positive Control) 110.5 ± 2.865.2 ± 5.924.3 ± 3.4

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PKM2 activation leading to apoptosis and the experimental workflow for its analysis.

PKM2_Apoptosis_Pathway PKM2 Activation and Apoptosis Induction Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PKM2_Activator_10 This compound PKM2_dimer Inactive PKM2 (Dimer) PKM2_Activator_10->PKM2_dimer Binds and Stabilizes PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Tetramerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis Enhances Bcl2 Bcl-2 (Anti-apoptotic) PKM2_tetramer->Bcl2 Downregulates (indirectly) PEP Phosphoenolpyruvate Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 OxPhos Oxidative Phosphorylation Pyruvate->OxPhos Enters Mitochondria ROS Increased ROS OxPhos->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Bax_Bak->Mitochondrion Promotes Permeabilization Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound inducing apoptosis.

Flow_Cytometry_Workflow Experimental Workflow for Apoptosis Analysis cluster_workflow start Seed Cancer Cells treatment Treat with this compound (and controls for 48h) start->treatment harvest Harvest Cells (including supernatant) treatment->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT in Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Acquire on Flow Cytometer add_buffer->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze end Quantify Apoptotic Populations analyze->end

Caption: Step-by-step workflow for flow cytometry analysis of apoptosis.

Logical_Relationship Logical Framework of the Experiment cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcome Expected Outcome cluster_conclusion Conclusion Hypothesis PKM2 activation induces apoptosis in cancer cells. Treatment Cell Treatment with This compound Hypothesis->Treatment Assay Annexin V/PI Staining & Flow Cytometry Treatment->Assay Outcome Increased percentage of Annexin V positive cells. Assay->Outcome Conclusion PKM2 activation is a viable strategy to induce apoptosis. Outcome->Conclusion

Caption: Logical relationship of the experimental design.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Staurosporine (positive control for apoptosis induction)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

Procedure
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 2 x 10^5 cells per well in a 6-well plate.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).

    • Prepare a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the activator.

    • Prepare a positive control by treating cells with an apoptosis-inducing agent like staurosporine (e.g., 1 µM).

    • Remove the old medium from the wells and add the medium containing the different treatments.

    • Incubate the cells for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium from each well into a labeled flow cytometry tube (this contains floating apoptotic cells).

    • Gently wash the adherent cells with 1 mL of PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.

    • Add 800 µL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.

    • Transfer the cell suspension to the corresponding flow cytometry tube containing the supernatant.

    • Centrifuge the tubes at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Carefully aspirate the supernatant.

    • Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for setting up compensation and gates.

    • Acquire at least 10,000 events per sample.

    • Analyze the data using appropriate software. The cell populations should be gated as follows:

      • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

      • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

      • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

Conclusion

The provided application notes and protocols offer a robust framework for investigating the pro-apoptotic effects of PKM2 activators. By following these detailed procedures, researchers can reliably quantify the induction of apoptosis and contribute to the understanding of PKM2's role in cancer cell fate. The use of flow cytometry with Annexin V and PI staining is a sensitive and quantitative method for this purpose, providing valuable insights for drug development and basic research.

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of PKM2 Activators In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyruvate (B1213749) Kinase M2 (PKM2) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of poor in vivo bioavailability and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do many small-molecule PKM2 activators exhibit poor bioavailability in vivo?

Poor bioavailability of PKM2 activators is a frequent hurdle in preclinical studies and can be attributed to several factors:

  • Low Aqueous Solubility: Many potent PKM2 activators are hydrophobic molecules with low solubility in aqueous solutions. This can limit their dissolution in the gastrointestinal tract, a critical step for oral absorption.

  • First-Pass Metabolism: After oral administration, drugs are absorbed from the gut and pass through the liver before reaching systemic circulation. The liver can extensively metabolize the drug, reducing the amount of active compound that reaches the target tissues.

  • Poor Membrane Permeability: The ability of a drug to pass through the intestinal wall and enter the bloodstream is crucial for oral bioavailability. Some PKM2 activators may have chemical properties that hinder this process.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump drugs back into the gut lumen, preventing their absorption.

Q2: My PKM2 activator is highly potent in vitro but shows weak or no efficacy in my animal model. What are the likely causes and how can I troubleshoot this?

This is a common and frustrating issue. Here’s a systematic approach to troubleshooting:

  • Confirm Target Engagement in Vivo: It is crucial to verify that your compound is reaching the tumor and activating PKM2. A pharmacodynamic (PD) assay to measure PKM2 activity in tumor tissue is essential.

  • Assess Pharmacokinetics (PK): A pilot PK study will reveal the concentration of your compound in the plasma and tumor over time. This will help you determine if the lack of efficacy is due to insufficient drug exposure.

  • Evaluate Formulation and Route of Administration: Poor solubility is a major culprit. Re-evaluate your formulation strategy. If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism, although these routes may not be suitable for all experimental designs.

  • Consider Compound Stability: Assess the stability of your compound in plasma and liver microsomes to understand its metabolic fate.

  • Dose Escalation: If the compound is well-tolerated, a dose-escalation study might be necessary to achieve a therapeutic concentration in the tumor.

Q3: What are some effective formulation strategies to improve the oral bioavailability of a poorly soluble PKM2 activator?

Several formulation strategies can enhance the solubility and absorption of your compound:

  • Particle Size Reduction:

    • Micronization: Reducing the particle size to the micron range increases the surface area for dissolution.

    • Nanonization: Creating nanoparticles can dramatically improve the dissolution rate and saturation solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Use of Solubilizing Excipients:

    • Co-solvents: Using a mixture of solvents (e.g., PEG300, Tween 80, and water) can improve the solubility of the compound.

    • Surfactants: These can increase solubility by forming micelles that encapsulate the drug molecules.

Troubleshooting Workflow

For a visual guide to troubleshooting poor in vivo bioavailability, refer to the following workflow diagram.

Caption: A workflow for troubleshooting poor in vivo efficacy of PKM2 activators.

Quantitative Data on PKM2 Activators

The following table summarizes publicly available pharmacokinetic and efficacy data for common PKM2 activators.

CompoundAnimal ModelRoute of AdministrationDoseOral Bioavailability (%)Key FindingsReference
TEPP-46 MouseOral50 mg/kg, BIDGoodWell-tolerated, promoted PKM2 tetramerization in xenograft tumors, and delayed tumor formation.[1][1][2][3]
DASA-58 MouseNot specified in detail for PKNot specified in detail for PKNot specified in detail for PKSelectively activates PKM2 in cells.[4][4][5]
ML-265 MouseNot specified for oral PKNot specified for oral PKNot specified for oral PKReduces tumor size and weight in a mouse xenograft model with no apparent toxicity.[6][7][6][7][8]

PKM2 Signaling Pathway

Understanding the mechanism of action of your PKM2 activator is crucial for interpreting your results. The following diagram illustrates the PKM2 signaling pathway.

pkm2_pathway PKM2 Activation Signaling Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation glucose Glucose pep Phosphoenolpyruvate (PEP) glucose->pep Multiple Steps pyruvate Pyruvate pep->pyruvate PKM2 Activity tca TCA Cycle pyruvate->tca pkm2_dimer PKM2 (Inactive Dimer) pkm2_tetramer PKM2 (Active Tetramer) pkm2_dimer->pkm2_tetramer Activation anabolism Anabolic Pathways (e.g., Serine Synthesis) pkm2_dimer->anabolism pkm2_tetramer->pkm2_dimer Inhibition activator PKM2 Activator (e.g., TEPP-46) activator->pkm2_dimer fbp Fructose-1,6-bisphosphate (FBP) fbp->pkm2_dimer growth_factors Growth Factor Signaling growth_factors->pkm2_tetramer

References

Technical Support Center: Optimizing PKM2 Activator 10 Treatment Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 activator 10. The information is designed to help optimize experimental design and troubleshoot common issues to achieve maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that promotes the tetrameric conformation of the pyruvate (B1213749) kinase M2 (PKM2) isoenzyme. In many cancer cells, PKM2 exists in a less active dimeric form, which slows down the final step of glycolysis. This metabolic shift allows glycolytic intermediates to be diverted into biosynthetic pathways that support cell proliferation. By stabilizing the highly active tetrameric form, this compound enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby reversing the Warburg effect and redirecting glucose metabolism towards oxidative phosphorylation.[1][2][3] This can impede tumor growth by limiting the availability of anabolic nutrients.[4]

Q2: What is a typical starting concentration and treatment time for in vitro cell culture experiments?

A2: A typical starting concentration for in vitro experiments ranges from 1 µM to 50 µM. For initial experiments, a dose-response curve should be generated to determine the optimal concentration for your specific cell line. Treatment times can vary significantly depending on the desired endpoint. Short-term treatments (1.5 to 6 hours) are often sufficient to observe changes in metabolic flux, while longer-term treatments (24 to 72 hours) are typically required to assess effects on cell proliferation and viability.[5][6][7]

Q3: How do I determine the optimal treatment time for my specific research question?

A3: The optimal treatment time depends on the biological question you are asking. Here are some general guidelines based on common experimental goals:

  • Metabolic Shift Analysis: To observe a shift in glycolysis and lactate (B86563) production, treatment times of 2 to 24 hours are generally recommended.[5][8][9]

  • Gene Expression Changes: For analyzing transcriptional changes in response to PKM2 activation, a time course of 1.5, 6, and 24 hours can be effective.[6]

  • Cell Viability and Proliferation Assays: To assess the impact on cell growth, longer incubation times of 48 to 72 hours are typically necessary.[5][10][11]

  • Sensitization to Other Therapies: When using this compound in combination with other drugs, the treatment time should be optimized based on the mechanism of the second compound. A 48-hour co-treatment is a common starting point.[5][9]

It is highly recommended to perform a time-course experiment to determine the peak effect for your specific cell line and endpoint.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant change in cell viability after 72 hours. 1. Suboptimal drug concentration. 2. Cell line is resistant to PKM2 activation-induced metabolic stress under standard culture conditions. 3. Insufficient treatment time for a significant effect to manifest.1. Perform a dose-response experiment to identify the EC50 for your cell line. 2. Test the effect of the activator under nutrient-deprived conditions (e.g., low glucose or glutamine) or in combination with other metabolic inhibitors like 2-deoxy-D-glucose (2-DG).[5][9] 3. Extend the treatment time to 96 hours, ensuring to replenish the media and activator to account for compound stability.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent timing of treatment and harvesting. 3. Degradation of the PKM2 activator stock solution.1. Ensure consistent cell seeding density across all experiments. 2. Standardize all incubation and harvesting times precisely. 3. Prepare fresh stock solutions of the activator regularly and store them appropriately as per the manufacturer's instructions.
Unexpected increase in lactate production. Some studies have reported an initial increase in lactate production upon PKM2 activation with certain activators like TEPP-46, possibly due to increased glycolytic flux.[5][9]1. Measure lactate production at multiple early time points (e.g., 2, 4, 6, 12, 24 hours) to understand the dynamic response. 2. Analyze other metabolic endpoints, such as glucose consumption and oxygen consumption rate, to get a comprehensive view of the metabolic reprogramming.
Difficulty in detecting PKM2 tetramerization. 1. Insufficient concentration of the activator. 2. The assay method is not sensitive enough. 3. The activator may only stabilize FBP-bound PKM2.1. Increase the concentration of the PKM2 activator. 2. Use a more sensitive method like size-exclusion chromatography or native PAGE followed by Western blot. 3. Consider transiently incubating purified PKM2 with FBP before adding the activator to potentially enhance tetramer stabilization.[12]

Data Presentation

Table 1: Effect of PKM2 Activator Treatment Time on Cellular Metabolism

Treatment TimeCell LineActivator (Concentration)Observed EffectReference
90 minutesA549Compound 9 (AC50 = 45 nM)6-fold increase in pyruvate kinase activity in cell lysate.[6]
1.5 - 24 hoursA549Compound 16Transcriptional changes in serine metabolism genes.[6]
24 hoursH1299TEPP-46Increased lactate secretion.[11][13]
24 hoursMCF7DASA-58Strong reduction in TXNIP levels.[7]
48 hoursH1299TEPP-46Increased glucose consumption from media.[5][9]
48 hoursA549Compound 9No significant effect on cell proliferation in standard media.[6]
72 hoursMCF7, MDA-MB-231DASA-58, TEPP-46No significant change in PKM2 expression.[7]

Table 2: Effect of PKM2 Activator Treatment Time on Cell Viability and Proliferation

Treatment TimeCell LineActivator (Concentration)Observed EffectReference
48 hoursLung Cancer CellsPA-12 (30 µM)Suppression of anchorage-dependent and -independent growth in non-essential amino acid-depleted medium.[10]
72 hoursH1299TEPP-46No significant change in cell viability in standard media.[5][11]
72 hoursVarious Breast Cancer LinesDASA-58, TEPP-46Minor anti-cancer effects under normal culture conditions.[7]

Experimental Protocols

Protocol 1: In Vitro PKM2 Activity Assay

This protocol is adapted from a commercially available kit and can be used to measure the direct effect of this compound on enzyme activity.

  • Thaw recombinant human PKM2 protein, ADP, and PEP on ice.

  • Prepare a 1x Diluent Solution.

  • Dilute PKM2 to a final concentration of 2.5 ng/µl in the 1x Diluent Solution and let it sit at room temperature for 20 minutes.

  • Prepare serial dilutions of this compound at 10-fold the desired final concentrations.

  • In a 96-well plate, add 20 µl of the diluted PKM2 to each well.

  • Add 5 µl of the test activator dilutions to the appropriate wells. Add 5 µl of diluent buffer to control wells.

  • Preincubate the plate at room temperature for 20 minutes.

  • Prepare a Master Mix containing assay buffer, ADP, and PEP.

  • Initiate the reaction by adding 25 µl of the Master Mix to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the reaction product (e.g., ATP using a luciferase-based assay) according to the detection reagent manufacturer's instructions.

Protocol 2: Cellular Proliferation Assay

This protocol can be used to assess the long-term effects of this compound on cell growth.

  • Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Assess cell viability using a suitable method, such as a CellTiter-Blue® or MTS assay.[10][12]

Mandatory Visualizations

PKM2_Signaling_Pathway PKM2 Signaling and Activator Mechanism cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation cluster_cellular_effects Cellular Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P FBP Fructose-1,6-bisphosphate G6P->FBP PEP Phosphoenolpyruvate FBP->PEP PKM2_Tetramer PKM2 (Tetramer) High Activity FBP->PKM2_Tetramer Allosteric Activator Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Catalyzed by PKM2 OxPhos Oxidative Phosphorylation Pyruvate->OxPhos PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Dimer->PKM2_Tetramer Activation Biosynthesis Anabolic Metabolism (e.g., Serine Synthesis) PKM2_Dimer->Biosynthesis Promotes PKM2_Tetramer->PKM2_Dimer Inhibition Cell_Proliferation Tumor Growth Biosynthesis->Cell_Proliferation Supports PKM2_Activator_10 This compound PKM2_Activator_10->PKM2_Tetramer Stabilizes Growth_Factors Growth Factor Signaling Growth_Factors->PKM2_Dimer Promotes Experimental_Workflow Experimental Workflow for Optimizing Treatment Time cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Time-Course Experiment cluster_analysis Phase 3: Analysis and Optimization Define_Endpoint Define Experimental Endpoint (e.g., Metabolic Shift, Viability) Cell_Culture Seed Cells at Consistent Density Define_Endpoint->Cell_Culture Treatment Treat with this compound (and Controls) Cell_Culture->Treatment Time_Points Harvest at Multiple Time Points (e.g., 2, 6, 12, 24, 48, 72h) Treatment->Time_Points Assay Perform Endpoint Assay (e.g., Lactate Assay, Viability Assay) Time_Points->Assay Data_Analysis Analyze Data to Identify Optimal Treatment Time Assay->Data_Analysis Confirmation Confirm Optimal Time in Subsequent Experiments Data_Analysis->Confirmation Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result (e.g., No Effect) Check_Concentration Is Activator Concentration Optimal? Start->Check_Concentration Check_Time Is Treatment Time Sufficient? Check_Concentration->Check_Time Yes Solution_Dose Perform Dose-Response Check_Concentration->Solution_Dose No Check_Conditions Are Culture Conditions Appropriate? Check_Time->Check_Conditions Yes Solution_Time Extend Treatment Time Check_Time->Solution_Time No Check_Reagents Are Reagents (Activator, Cells) Viable? Check_Conditions->Check_Reagents Yes Solution_Conditions Modify Culture Conditions (e.g., Nutrient Stress) Check_Conditions->Solution_Conditions No Solution_Reagents Prepare Fresh Reagents Check_Reagents->Solution_Reagents No End Re-run Experiment Check_Reagents->End Yes Solution_Dose->End Solution_Time->End Solution_Conditions->End Solution_Reagents->End

References

Technical Support Center: Understanding the Effects of PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of PKM2 Activator 10, particularly in the context of cell proliferation experiments under normoxic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cancer cell proliferation?

A1: this compound is designed to promote the formation of the active tetrameric form of Pyruvate (B1213749) Kinase M2 (PKM2).[1] In cancer cells, PKM2 is often found in a less active dimeric state, which facilitates the diversion of glycolytic intermediates into anabolic pathways to support cell proliferation.[2][3] By forcing PKM2 into its tetrameric state, the activator is expected to enhance the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby redirecting glucose metabolism towards ATP production and away from biosynthesis, which is predicted to suppress tumor growth.[1][4]

Q2: We observed that this compound is not affecting our cancer cell line's proliferation under normoxic conditions. Is this a known phenomenon?

A2: Yes, this is a documented observation. For instance, in H1299 lung cancer cells, TEPP-46 (a well-characterized PKM2 activator, also known as this compound) was shown to significantly increase the cell doubling time under hypoxic conditions (1% O2) but had no effect under normoxic conditions (21% O2).[5] This suggests that the dependency of cell proliferation on the specific metabolic state regulated by dimeric PKM2 is more pronounced in hypoxia.

Q3: Why would this compound be less effective in normoxia?

A3: Under normoxic conditions, cancer cells may have a more flexible metabolic phenotype and may not be as critically dependent on the anabolic support provided by the dimeric form of PKM2. In contrast, under hypoxic conditions, cancer cells heavily rely on the HIF-1α signaling pathway. Dimeric PKM2 can act as a coactivator for HIF-1α, creating a positive feedback loop that promotes metabolic adaptation and survival.[6][7] By promoting the tetrameric form, this compound disrupts this crucial survival mechanism in hypoxia, leading to a more pronounced anti-proliferative effect.[8]

Q4: Could the lack of effect be related to the specific cell line we are using?

A4: Absolutely. The response to PKM2 activators can be cell-line dependent.[9] The metabolic wiring and the extent to which a particular cancer cell line relies on the Warburg effect and the non-metabolic functions of dimeric PKM2 can vary significantly. It is recommended to test the activator on a panel of cell lines to identify those with the highest sensitivity.

Q5: What are the non-metabolic functions of PKM2 that could be affected by this compound?

A5: The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional coactivator.[10][11] In the nucleus, it can phosphorylate other proteins and promote the expression of genes involved in cell proliferation, such as Cyclin D1.[12] By promoting the formation of the tetrameric form, which is predominantly cytosolic, this compound can prevent the nuclear translocation of dimeric PKM2 and thereby inhibit these pro-proliferative non-metabolic functions.[13]

Troubleshooting Guide

If you are not observing an anti-proliferative effect with this compound under normoxia, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
No effect on cell proliferation in normoxia The specific cancer cell line may not be highly dependent on the metabolic state regulated by dimeric PKM2 under normoxic conditions.1. Confirm the expression of PKM2 in your cell line. 2. Perform the proliferation assay under hypoxic conditions (e.g., 1% O2) to see if the activator has an effect. 3. Test the activator on a different cancer cell line known to be sensitive to PKM2 activation.
Inconsistent results Experimental variability.1. Ensure consistent cell seeding density and growth conditions. 2. Verify the concentration and stability of the PKM2 activator. Prepare fresh solutions for each experiment. 3. Include appropriate positive and negative controls in your experimental setup.
Confirming target engagement It is important to verify that the activator is indeed modulating PKM2 activity in your cellular context.1. Perform a pyruvate kinase activity assay on cell lysates treated with the activator to confirm an increase in PKM2 activity. 2. Use techniques like size-exclusion chromatography or native gel electrophoresis to assess the oligomeric state of PKM2 (tetramer vs. dimer) in treated and untreated cells.

Experimental Protocols

1. Cell Proliferation Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours under either normoxic (21% O2, 5% CO2) or hypoxic (1% O2, 5% CO2) conditions.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves to determine the IC50 values.

2. Pyruvate Kinase Activity Assay

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Activity Measurement: Use a commercial pyruvate kinase activity assay kit or a coupled enzyme assay with lactate (B86563) dehydrogenase (LDH). The assay measures the rate of NADH oxidation to NAD+, which is proportional to pyruvate kinase activity. The reaction mixture typically contains cell lysate, phosphoenolpyruvate (PEP), ADP, and NADH.

  • Data Analysis: Calculate the specific activity of pyruvate kinase (e.g., in mU/mg of protein) and compare the activity in treated versus untreated samples.

Visualizations

PKM2_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Glucose Glucose Glycolysis Glycolysis Intermediates Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Anabolism Anabolic Pathways (e.g., Serine Synthesis) Glycolysis->Anabolism Pyruvate Pyruvate PEP->Pyruvate Final Step of Glycolysis Lactate Lactate Pyruvate->Lactate PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Dimer->Anabolism Promotes PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Activation PKM2_Dimer_N PKM2 (Dimer) PKM2_Dimer->PKM2_Dimer_N Translocation PKM2_Tetramer->Pyruvate Catalyzes PKM2_Activator This compound PKM2_Activator->PKM2_Dimer Transcription_Factors Transcription Factors (e.g., HIF-1α, β-catenin) PKM2_Dimer_N->Transcription_Factors Co-activates Gene_Expression Proliferation Genes (e.g., Cyclin D1) Transcription_Factors->Gene_Expression Promotes

Caption: PKM2 signaling in cancer cells.

Troubleshooting_Workflow Start Start: No effect of This compound on proliferation in normoxia Check_PKM2_Expression 1. Confirm PKM2 expression in your cell line. Start->Check_PKM2_Expression Hypoxia_Experiment 2. Perform proliferation assay under hypoxic conditions (1% O2). Check_PKM2_Expression->Hypoxia_Experiment PKM2 Expressed Consider_Other_Cell_Line Consider testing a different cancer cell line. Check_PKM2_Expression->Consider_Other_Cell_Line PKM2 Not Expressed PK_Activity_Assay 3. Perform Pyruvate Kinase activity assay. Hypoxia_Experiment->PK_Activity_Assay Effect Observed Conclusion_Normoxia_Insensitive Conclusion: Cell line is likely insensitive to PKM2 activation under normoxic conditions. Hypoxia_Experiment->Conclusion_Normoxia_Insensitive No Effect Observed PK_Activity_Assay->Conclusion_Normoxia_Insensitive Activity Increased Conclusion_Activator_Issue Conclusion: Potential issue with activator stability or concentration. Re-evaluate experimental setup. PK_Activity_Assay->Conclusion_Activator_Issue No Change in Activity Investigate_Other_Factors Investigate other resistance mechanisms. Conclusion_Normoxia_Insensitive->Investigate_Other_Factors Logical_Relationship cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (1% O2) Normoxia_Metabolism Flexible Metabolic State Normoxia_Proliferation Proliferation Less Dependent on Dimeric PKM2 Anabolic Support Normoxia_Metabolism->Normoxia_Proliferation Normoxia_Activator_Effect This compound: Minimal to No Effect on Proliferation Normoxia_Proliferation->Normoxia_Activator_Effect Hypoxia_Metabolism HIF-1α Driven Metabolic Reprogramming Hypoxia_Proliferation Proliferation Highly Dependent on Dimeric PKM2 Anabolic and Non-Metabolic Functions Hypoxia_Metabolism->Hypoxia_Proliferation Hypoxia_Activator_Effect This compound: Significant Inhibition of Proliferation Hypoxia_Proliferation->Hypoxia_Activator_Effect PKM2_Activator This compound PKM2_Activator->Normoxia_Activator_Effect PKM2_Activator->Hypoxia_Activator_Effect

References

Technical Support Center: Addressing Off-Target Effects of PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating potential off-target effects of PKM2 activator 10. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and detailed Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule designed to allosterically activate Pyruvate (B1213749) Kinase M2 (PKM2), a key enzyme in glycolysis.[1] In many cancer cells, PKM2 is found in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. PKM2 activators promote the formation of the more active tetrameric state of the enzyme. This shift is intended to redirect metabolic flux back towards pyruvate and ATP production, thereby reversing the Warburg effect and potentially inhibiting tumor growth.[2][3]

Q2: What are off-target effects and why are they a concern for this compound?

Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target. For this compound, this means it could potentially bind to and modulate the activity of other kinases or cellular proteins. These unintended interactions can lead to a variety of issues in experimental settings, including:

  • Misinterpretation of data: Phenotypes observed could be erroneously attributed to the activation of PKM2 when they are, in fact, caused by off-target activities.

  • Cellular toxicity: Interactions with essential cellular proteins can lead to unexpected cell death or dysfunction.

  • Confounding results in pre-clinical studies: Off-target effects can complicate the assessment of a compound's true therapeutic potential and safety profile.

Q3: Are there known off-target effects for this compound?

Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As with any novel small molecule, a thorough experimental evaluation is necessary to characterize its selectivity.

Q4: How can I experimentally assess the on-target engagement of this compound in my cells?

A direct and reliable method to confirm that this compound is engaging with PKM2 inside the cell is the Cellular Thermal Shift Assay (CETSA) . This technique is based on the principle that a protein's thermal stability increases upon ligand binding.[4][5] By treating cells with this compound and then subjecting them to a heat gradient, you can determine if the compound stabilizes PKM2, thus confirming target engagement.

Q5: What experimental approaches can be used to identify potential off-targets of this compound?

Several powerful techniques can be employed to identify off-target interactions on a proteome-wide scale:

  • Chemical Proteomics:

    • Kinobeads/Multiplexed Inhibitor Beads (MIBs): This affinity chromatography-based method uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[6][7][8][9][10] By pre-incubating cell lysates with this compound, you can identify off-target kinases by observing which ones are competed off the beads.

    • Activity-Based Protein Profiling (ABPP): This approach utilizes chemical probes that covalently bind to the active sites of enzymes.[11] While typically used for inhibitors, variations of this method can be adapted to identify proteins that interact with a given compound.

  • Computational Prediction: Various computational methods can predict potential off-targets based on the chemical structure of this compound and its similarity to ligands of known proteins.[12] These predictions can then be experimentally validated.

Troubleshooting Guides

Unexpected experimental results when using this compound may be indicative of off-target effects. The following table provides guidance on how to troubleshoot these issues.

Observed Problem Potential Cause Related to Off-Target Effects Recommended Troubleshooting Steps
Unexpected Cell Toxicity/Death The compound may be interacting with an essential cellular protein, leading to cytotoxicity that is independent of PKM2 activation.1. Perform a dose-response curve to determine the concentration range where the desired on-target effect is observed without significant toxicity. 2. Use a structurally distinct PKM2 activator as a control to see if the toxicity is specific to the chemical scaffold of this compound. 3. Employ a proteome-wide off-target identification method (e.g., Kinobeads) to identify potential toxic off-targets.
Phenotype is Inconsistent with Known PKM2 Biology The observed cellular phenotype may be a result of the modulation of a different signaling pathway due to an off-target interaction.1. Validate on-target engagement using CETSA. 2. Use siRNA or CRISPR to knock down PKM2 and see if the phenotype is still observed in the presence of the activator. If the phenotype persists, it is likely an off-target effect. 3. Perform a kinase selectivity screen to identify other kinases that are inhibited or activated by the compound.
Variable or Irreproducible Results Off-target effects can be highly dependent on the cellular context, including the expression levels of off-target proteins, which may vary between experiments or cell lines.1. Standardize cell culture conditions, including cell density and passage number. 2. Characterize the expression levels of PKM2 and any identified off-targets in the cell lines being used. 3. Confirm the stability and purity of the this compound stock solution.
Lack of Correlation Between PKM2 Activation and Downstream Effects The compound may be activating PKM2, but the primary observed effect is driven by a more potent off-target interaction.1. Quantify the extent of PKM2 activation (e.g., through an in-cell activity assay) and correlate it with the observed phenotype. 2. Determine the EC50 for PKM2 activation and the IC50/EC50 for any identified off-targets to understand the relative potency.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of this compound to PKM2 in intact cells.

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Treat cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Heat Treatment:

    • After treatment, wash the cells with PBS.

    • Heat the plate at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of soluble PKM2 in the supernatant using a method such as Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble PKM2 as a function of temperature for both the vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Kinobeads Assay for Off-Target Kinase Profiling

This protocol provides a general workflow for using Kinobeads to identify off-target kinases of this compound.

  • Cell Lysate Preparation:

    • Harvest cells and prepare a native cell lysate under non-denaturing conditions.

  • Competitive Binding:

    • Incubate the cell lysate with increasing concentrations of this compound. Include a vehicle control.

  • Kinase Enrichment:

    • Add Kinobeads to the lysates and incubate to allow for the binding of kinases.

  • Elution and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the kinases that are competed off the beads by this compound in a dose-dependent manner. These are your potential off-targets.

Visualizations

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP PEP PEP FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2_Dimer PKM2 (Dimer) Low Activity PEP->PKM2_Dimer PKM2_Tetramer PKM2 (Tetramer) High Activity PEP->PKM2_Tetramer Fast Lactate Lactate Pyruvate->Lactate Biosynthesis Biosynthesis PKM2_Dimer->Pyruvate Slow PKM2_Dimer->Biosynthesis Metabolites diverted PKM2_Dimer->PKM2_Tetramer Tetramerization PKM2_Tetramer->Pyruvate Fast PKM2_Activator_10 This compound PKM2_Activator_10->PKM2_Tetramer Promotes

Caption: PKM2 signaling and the effect of this compound.

Off_Target_Workflow Start Unexpected Phenotype OnTarget Validate On-Target Engagement (CETSA) Start->OnTarget Control Use Negative Control (Structurally distinct activator) Start->Control Knockdown PKM2 Knockdown (siRNA/CRISPR) OnTarget->Knockdown OffTargetID Identify Off-Targets (Kinobeads, ABPP) Knockdown->OffTargetID Phenotype Persists Conclusion Conclusion Knockdown->Conclusion Phenotype Abolished DoseResponse Dose-Response Analysis (On- vs. Off-target) OffTargetID->DoseResponse DoseResponse->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Enhancing the Efficacy of PKM2 Activator 10 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PKM2 Activator 10 in xenograft models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that targets Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme that is highly expressed in cancer cells and plays a crucial role in altered cancer cell metabolism.[1][2][3] In its less active dimeric form, PKM2 diverts glycolytic intermediates into anabolic pathways, supporting rapid cell proliferation.[4] this compound allosterically binds to PKM2 and stabilizes its highly active tetrameric form.[2][3][5] This enzymatic activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby reversing the Warburg effect, reducing the availability of metabolic intermediates for anabolic processes, and suppressing cancer cell growth.[4][5]

Q2: What are the expected effects of this compound in a xenograft model?

A2: In xenograft models, effective treatment with a PKM2 activator is expected to lead to a significant reduction in tumor size, weight, and occurrence.[1][3] Studies with similar PKM2 activators like TEPP-46 and ML265 have demonstrated significant tumor growth inhibition in various cancer cell line xenografts, including lung and colorectal cancer.[2][5] For instance, a 54% decrease in tumor growth was observed in A549 lung adenocarcinoma xenografts with a PKM2 activator.

Q3: What are some common PKM2 activators used in xenograft studies?

A3: Besides the generic "this compound," several specific small molecule activators have been extensively studied. These include TEPP-46 and ML265, which have shown efficacy in preclinical xenograft models.[2][3][6]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, combination therapy is a promising strategy to enhance the efficacy of PKM2 activators. For example, combining a PKM2 activator like TEPP-46 with the glucose analog 2-deoxy-D-glucose (2-DG) has been shown to reduce cancer cell viability and inhibit tumor growth in vivo more effectively than either agent alone.[6][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Suboptimal or no tumor growth inhibition. Inadequate Drug Exposure: The dose or dosing schedule may not be sufficient to maintain a therapeutic concentration of the activator at the tumor site.Verify the pharmacokinetic properties of your specific PKM2 activator. Consider increasing the dose or frequency of administration based on tolerability studies (MTD). For example, TEPP-46 has been dosed at 50 mg/kg twice daily orally.[6]
Drug Instability or Poor Formulation: The activator may be degrading or not being absorbed effectively.Ensure the formulation is appropriate for the chosen administration route (e.g., oral, intraperitoneal). For oral administration, a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) with 0.1% Tween 80 can be used.
Intrinsic or Acquired Resistance: The cancer cell line may have inherent resistance mechanisms or may have developed resistance during treatment. This can involve the activation of alternative metabolic pathways to compensate for the inhibition of anabolic glycolysis.[7]Consider combination therapies. For example, co-administration with inhibitors of alternative metabolic pathways or standard-of-care chemotherapeutics could be explored.[6]
Low PKM2 Expression in Xenograft: The chosen cancer cell line may not express sufficient levels of PKM2 for the activator to be effective.Confirm PKM2 expression levels in your chosen cell line and in the resulting xenograft tumors via Western blot or immunohistochemistry.
High toxicity or animal morbidity. Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD).Conduct a dose-escalation study to determine the MTD in your specific animal model. Monitor animals daily for signs of toxicity, such as weight loss, behavioral changes, and ruffled fur.
Off-target effects: The activator may have unintended biological effects.Review the selectivity profile of the PKM2 activator. If off-target effects are suspected, consider using a different activator with a cleaner profile if available.
Variability in tumor response between animals. Inconsistent Tumor Implantation: Variation in the number of viable cells injected or the injection site can lead to differences in tumor establishment and growth.Standardize the cell preparation and injection procedure. Ensure a consistent number of viable cells are injected subcutaneously in the same anatomical location for each animal.
Animal Health Status: Differences in the health and age of the animals can affect tumor growth and drug metabolism.Use age-matched animals from a reputable supplier and allow for an acclimatization period before starting the experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for widely studied PKM2 activators, TEPP-46 and ML265, which can serve as a reference for what to expect from this compound.

Table 1: In Vitro Activity of PKM2 Activators

CompoundAssay TypeAC50 (nM)Cell LineNotes
TEPP-46Biochemical92-Potent and selective for PKM2 over other isoforms.
ML265Biochemical92-Potent and selective for PKM2.
DNX-03013Biochemical900HT29Modestly active compound showing in vivo efficacy.[5]

Table 2: In Vivo Efficacy of PKM2 Activators in Xenograft Models

CompoundCancer Cell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference
TEPP-46H1299 (Lung)Mice50 mg/kg, oral, BIDSignificant delay in tumor formation and reduction in tumor burden.[6]
ML265H1299 (Lung)Mice150 mg/kg, oralSignificant reduction in tumor size and weight.[1]
DNX-03013HT29 (Colorectal)Mice200-400 mg/kg, IP, QD>50%[5]

Experimental Protocols

Protocol 1: General Xenograft Study Workflow

This protocol outlines the key steps for a typical subcutaneous xenograft study to evaluate the efficacy of this compound.

  • Cell Culture: Culture the chosen cancer cell line (e.g., A549, H1299) in the appropriate medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells, wash with PBS, and resuspend in a serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control according to the predetermined dosing schedule and route.

  • Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.

Protocol 2: Assessment of PKM2 Activation in Tumor Tissue

This protocol describes how to confirm that this compound is engaging its target in the xenograft tumors.

  • Tumor Lysate Preparation: At the end of the in vivo study, harvest tumors from both the treatment and control groups and flash-freeze them in liquid nitrogen. Lyse the tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting on the tumor lysates to assess the levels of total PKM2 and downstream metabolic markers.

  • PKM2 Activity Assay: Measure the pyruvate kinase activity in the tumor lysates. An increase in activity in the treatment group compared to the control group indicates target engagement. The assay can be performed by monitoring the pyruvate-dependent conversion of NADH to NAD+ by lactate (B86563) dehydrogenase (LDH).[1]

Visualizations

Signaling Pathway of PKM2 Activation

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_downstream Metabolic Fate Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps FBP FBP F6P->FBP Multiple Steps PEP PEP FBP->PEP Multiple Steps PKM2_Tetramer PKM2 (Tetramer) High Activity FBP->PKM2_Tetramer Allosteric Activation Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PEP->Anabolic_Pathways Diverted when PKM2 is dimeric Pyruvate Pyruvate PEP->Pyruvate PKM2 Catalysis PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Dimer->PKM2_Tetramer This compound (e.g., TEPP-46, ML265) Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation

Caption: PKM2 activation shifts glucose metabolism from anabolic pathways towards pyruvate production.

Experimental Workflow for Xenograft Efficacy Study

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture cell_prep 2. Cell Harvest & Preparation cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Treatment & Control Groups monitoring->randomization treatment 6. Administration of This compound / Vehicle randomization->treatment data_collection 7. Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment Repeat Dosing endpoint 8. Endpoint: Tumor Excision & Analysis data_collection->endpoint

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

References

Dealing with batch-to-batch variability of PKM2 activator 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 Activator 10, a potent small-molecule activator of Pyruvate (B1213749) Kinase M2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric activator of the pyruvate kinase M2 (PKM2) isoform.[1][2] It binds to a pocket at the subunit interface of the PKM2 protein, stabilizing the enzyme in its active tetrameric conformation.[2][3] This contrasts with the endogenous activator fructose-1,6-bisphosphate (FBP).[2][3] By promoting the tetrameric state, this compound increases the enzyme's catalytic activity, enhancing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] This mimics the metabolic state of cells expressing the constitutively active PKM1 isoform.[3][4]

Q2: What are the expected effects of this compound on cancer cell metabolism?

A2: By activating PKM2, the compound is expected to shift cancer cell metabolism from a state of aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation.[1] This can lead to a reduction in the production of lactate (B86563) and an increase in oxygen consumption.[3] Furthermore, the activation of PKM2 can divert glycolytic intermediates away from anabolic pathways, such as serine biosynthesis, potentially leading to serine auxotrophy in cancer cells.[5][6]

Q3: Why am I observing significant batch-to-batch variability in my experiments with this compound?

A3: Batch-to-batch variability with small molecule compounds like this compound can arise from several factors. These may include slight differences in purity, the presence of different salt forms, or variations in the crystalline structure of the solid compound between batches. Such variations can affect the compound's solubility, stability, and ultimately its effective concentration in your experiments. It is also possible for the compound to degrade over time or with improper storage. We recommend careful qualification of each new batch to ensure consistency.

Troubleshooting Guide

Issue 1: Lower than Expected Potency or No Effect

If you are observing a lower than expected potency (e.g., higher EC50) or no significant effect of this compound in your cellular or biochemical assays, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Compound Solubility Issues Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect the stock solution for any precipitation. Consider preparing a fresh stock solution.
Compound Degradation Store the compound as recommended (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Incorrect Assay Conditions Verify the concentrations of substrates (PEP and ADP) and the amount of PKM2 enzyme used in your biochemical assay. For cellular assays, ensure the cell density and growth phase are consistent.
Cell Line Specific Effects Different cancer cell lines may have varying levels of PKM2 expression and different metabolic dependencies. Confirm PKM2 expression in your cell line of choice via Western blot.
Batch-to-Batch Variability If you have recently switched to a new batch of this compound, perform a dose-response curve to determine the EC50 of the new batch and compare it to previous batches.
Issue 2: Inconsistent Results Between Experiments

For high variability in results between replicate experiments, the following table provides potential causes and solutions:

Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and growth media composition. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.
Assay Timing and Incubation Periods Adhere strictly to the defined incubation times for compound treatment and assay development.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a level that does not affect cell viability or enzyme activity.[7]

Experimental Protocols

Protocol 1: In Vitro PKM2 Activity Assay (Coupled Enzyme Assay)

This protocol measures the activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is proportional to the PKM2 activity.

Materials:

  • Recombinant human PKM2

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Lactate dehydrogenase (LDH)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted compound or vehicle control.

  • Prepare a master mix containing Assay Buffer, PEP, ADP, LDH, and NADH.

  • Add 25 µL of recombinant PKM2 to each well.

  • Initiate the reaction by adding 25 µL of the master mix to each well.

  • Immediately place the plate in a plate reader and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 30°C.

  • Calculate the rate of NADH consumption (decrease in A340) for each concentration of the activator.

Visual Guides

Signaling Pathway: PKM2 Regulation and Activation

PKM2_Pathway cluster_Glycolysis Glycolysis cluster_PKM2 PKM2 Regulation Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps FBP FBP F6P->FBP Multiple Steps PEP PEP FBP->PEP Multiple Steps PKM2_dimer PKM2 (Inactive Dimer) FBP->PKM2_dimer Allosteric Activation PEP->PKM2_dimer Substrate Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) PEP->Anabolic_Pathways Diversion PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer Pyruvate Pyruvate PKM2_tetramer->Pyruvate Catalysis Activator10 This compound Activator10->PKM2_dimer Allosteric Activation

Caption: Regulation of PKM2 activity by endogenous and synthetic activators.

Experimental Workflow: Troubleshooting Potency Issues

Troubleshooting_Workflow Start Start: Low/No Potency Observed Check_Solubility Verify Compound Solubility Start->Check_Solubility Check_Storage Check Compound Storage & Age Check_Solubility->Check_Storage Fully Dissolved Prepare_Fresh Prepare Fresh Stock Solution Check_Solubility->Prepare_Fresh Precipitate Observed Check_Storage->Prepare_Fresh Improper Storage or Old Stock Check_Assay_Params Review Assay Parameters (e.g., concentrations, cell density) Check_Storage->Check_Assay_Params Properly Stored Re_test Re-run Experiment Prepare_Fresh->Re_test Re_test->Check_Assay_Params Failure Problem_Solved Problem Resolved Re_test->Problem_Solved Success Check_Assay_Params->Re_test Parameters Incorrect Confirm_PKM2_Expression Confirm PKM2 Expression (Western Blot) Check_Assay_Params->Confirm_PKM2_Expression Parameters Correct Qualify_New_Batch Qualify New Batch (EC50) Confirm_PKM2_Expression->Qualify_New_Batch Expression Confirmed Confirm_PKM2_Expression->Problem_Solved No Expression (Root Cause) Contact_Support Contact Technical Support Qualify_New_Batch->Contact_Support Batch Variability Confirmed Qualify_New_Batch->Contact_Support No Variability

Caption: A logical workflow for troubleshooting low potency of this compound.

References

How to minimize toxicity of PKM2 activator 10 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKM2 Activator 10 in animal studies. Our goal is to help you minimize toxicity and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that allosterically activates pyruvate (B1213749) kinase M2 (PKM2). It binds to a site at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding stabilizes the active tetrameric conformation of PKM2.[1][2] In many cancer cells, PKM2 exists in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation (the Warburg effect).[2][3] By forcing PKM2 into its active tetrameric state, this compound reverses this effect, redirecting glucose metabolites towards energy production and away from anabolic synthesis, thereby inhibiting tumor growth.[1][4]

Q2: What are the reported toxicity profiles of similar PKM2 activators in animal studies?

A2: Generally, small molecule activators of PKM2 have demonstrated a favorable safety profile in preclinical animal models. For instance, the activator ML265 showed no apparent acute toxicity in a 7-week mouse xenograft study.[5] Another compound, DNX-03013, was found to be safe in mice even at high doses of 400 mg/kg administered intraperitoneally once daily.[2] Furthermore, TP-1454 has been well-tolerated in mice, rats, and dogs at repeated doses up to 1000 mg/kg/day.[6] However, it is crucial to conduct dose-escalation studies for any new compound, including this compound, to determine its specific maximum tolerated dose (MTD).

Q3: What are the potential off-target effects of this compound?

A3: While many PKM2 activators are designed to be specific for PKM2 over other isoforms like PKM1, off-target effects are always a consideration.[1] Potential off-target effects could be related to the modulation of metabolic pathways in non-cancerous tissues that also express PKM2, such as proliferating normal cells or immune cells.[7][8] Careful toxicological evaluation, including histopathological analysis of major organs, is recommended to identify any potential off-target toxicities.

Q4: Can this compound be combined with other therapies?

A4: Yes, combination therapy is a promising strategy. Studies have shown that combining PKM2 activators with other agents, such as the glucose analog 2-deoxy-D-glucose (2-DG), can lead to synergistic anti-cancer effects.[9][10][11] The rationale is that activating PKM2 increases glucose consumption, making cancer cells more susceptible to toxic glucose analogs.[9][11] Additive or synergistic effects have also been observed when combined with common chemotherapeutic agents.[2][12]

Troubleshooting Guide

Issue 1: Unexpected Animal Toxicity or Adverse Events
Potential Cause Troubleshooting Steps
High Dose - Review the literature for established dose ranges of similar PKM2 activators. - Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) for this compound in your specific animal model.
Formulation/Vehicle Toxicity - Some early PKM2 activators required organic solvents like DMSO, which can have ocular toxicity.[7] - Assess the toxicity of the vehicle alone in a control group. - If using an organic solvent, consider alternative, less toxic formulation strategies or vehicles.
Route of Administration - The route of administration can significantly impact bioavailability and toxicity. - If observing local irritation with intraperitoneal (IP) or subcutaneous (SC) injections, consider oral gavage (PO) if the compound has good oral bioavailability.
Off-Target Effects - Conduct a thorough necropsy and histopathological examination of major organs to identify any tissue-specific toxicities.
Issue 2: Lack of Efficacy in Animal Models
Potential Cause Troubleshooting Steps
Suboptimal Dosing - Ensure the administered dose is sufficient to achieve therapeutic concentrations in the tumor tissue. - Perform pharmacokinetic (PK) studies to determine the drug's half-life, clearance, and volume of distribution.[1]
Poor Bioavailability - If using oral administration, poor absorption could be an issue. - Compare the efficacy of oral versus parenteral (e.g., IP or IV) administration.
Tumor Model Resistance - The sensitivity to PKM2 activation can vary between different cancer cell lines and tumor types.[2] - Confirm PKM2 expression in your tumor model. - Consider testing this compound in different xenograft or syngeneic models.
Insufficient Target Engagement - Develop a pharmacodynamic (PD) assay to confirm that this compound is reaching the tumor and modulating its target.[13] This could involve measuring the ratio of tetrameric to dimeric PKM2 in tumor lysates.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Selected PKM2 Activators

CompoundAnimal ModelCancer TypeDose and RouteTumor Growth InhibitionReference
ML265Mouse Xenograft (H1299)Lung CancerNot SpecifiedSignificant reduction in tumor size, weight, and occurrence[5]
DNX-03013Mouse Xenograft (HT29)Colorectal Cancer200 and 400 mg/kg IP QD>50%[2]
TP-1454Mouse Syngeneic (CT26)Colorectal CancerNot Specified53% (in combination with anti-PD-1)[6]
TP-1454Mouse Syngeneic (MC38)Colorectal CancerNot Specified99% (in combination with anti-PD-1)[6]

Table 2: In Vitro Potency of Selected PKM2 Activators

CompoundAssayAC50Reference
TEPP-46 (ML265)Recombinant PKM292 nM[1]
DASA-58Recombinant PKM238 nM[1]
DNX-03013Not Specified0.9 µM[2]
TP-1454Biochemical Assay10 nM[6]

Experimental Protocols

Protocol 1: General Workflow for In Vivo Toxicity and Efficacy Study

G cluster_0 Pre-clinical Evaluation of this compound A 1. Dose Formulation - Select appropriate vehicle - Ensure stability and solubility B 2. Animal Model Selection - Choose relevant xenograft or syngeneic model - Confirm PKM2 expression A->B C 3. Dose-Escalation Study (MTD) - Administer increasing doses - Monitor for clinical signs of toxicity - Determine Maximum Tolerated Dose B->C D 4. Efficacy Study - Randomize animals into vehicle and treatment groups - Administer this compound at optimal dose - Measure tumor volume regularly C->D E 5. Pharmacokinetic (PK) Analysis - Collect blood samples at various time points - Analyze plasma drug concentrations D->E F 6. Pharmacodynamic (PD) Analysis - Collect tumor tissue - Assess PKM2 tetramerization or downstream metabolic changes D->F G 7. Toxicological Analysis - Perform necropsy at study endpoint - Conduct histopathology of major organs D->G H 8. Data Analysis - Statistical analysis of tumor growth inhibition - Correlate PK/PD with efficacy and toxicity E->H F->H G->H

Caption: A generalized workflow for assessing the in vivo toxicity and efficacy of a novel PKM2 activator.

Signaling Pathway

Diagram 1: Simplified PKM2 Signaling Pathway and Point of Intervention

G cluster_pathway Glycolysis and Biosynthesis cluster_regulation PKM2 Regulation Glucose Glucose G6P Glycolytic Intermediates Glucose->G6P PEP Phosphoenolpyruvate (PEP) G6P->PEP Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) G6P->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Energy Production) Pyruvate->TCA PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Dimer->Biosynthesis Promotes PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer FBP PKM2_Tetramer->Pyruvate Catalyzes PKM2_Tetramer->PKM2_Dimer Growth Factor Signaling (e.g., p-Tyr) Activator This compound Activator->PKM2_Tetramer Stabilizes

Caption: The role of PKM2 in metabolic regulation and the intervention point of this compound.

References

Technical Support Center: Cell Line-Specific Responses to PKM2 Activator TEPP-46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PKM2 activator, TEPP-46. The information is tailored for researchers, scientists, and drug development professionals investigating the metabolic effects of PKM2 activation in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TEPP-46?

A1: TEPP-46 is a potent and selective small-molecule activator of pyruvate (B1213749) kinase M2 (PKM2).[1][2] It functions by binding to a pocket at the dimer-dimer interface of the PKM2 protein. This binding stabilizes the enzyme in its active tetrameric conformation.[3][4] The formation of the PKM2 tetramer enhances its enzymatic activity, promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[5] This allosteric activation is similar to the effect of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][3]

Q2: What are the expected metabolic consequences of treating cells with TEPP-46?

A2: By promoting the active tetrameric form of PKM2, TEPP-46 generally shifts glucose metabolism from anabolic pathways towards catabolism.[4] This can lead to a variety of metabolic changes, which can be cell-type dependent:

  • Increased Glycolysis: In some cell lines, TEPP-46 treatment can lead to increased glucose consumption and a higher rate of glycolysis.[6][7]

  • Decreased Lactate (B86563) Production: A common effect of PKM2 activation is a reduction in lactate secretion.[3][8] This is because the increased conversion of PEP to pyruvate directs the carbon flux away from lactate production.

  • Altered Oxygen Consumption: The effect on oxygen consumption rate (OCR) can vary. Some studies report no significant change in OCR[3][9], while others suggest that enhanced pyruvate kinase activity can lead to increased oxygen consumption.[3]

  • Reduced Anabolic Metabolism: By channeling glycolytic intermediates towards pyruvate production, TEPP-46 can reduce the availability of precursors for anabolic processes such as lipid synthesis.[3]

Q3: Is the cellular response to TEPP-46 consistent across all cell lines?

A3: No, the response to TEPP-46 is highly cell line-specific. The effects on proliferation, for instance, are often more pronounced under hypoxic conditions.[3] For example, in H1299 lung cancer cells, TEPP-46 was found to impair proliferation under hypoxia but not normoxia. The metabolic phenotype of the cell line, including its reliance on aerobic glycolysis (the Warburg effect), will significantly influence its response to PKM2 activation.

Q4: What is the optimal concentration of TEPP-46 to use in cell culture experiments?

A4: The effective concentration of TEPP-46 can vary between cell lines and experimental conditions. The half-maximal activating concentration (AC50) for recombinant PKM2 is approximately 92 nM.[1][2] However, in cell-based assays, concentrations ranging from 10 µM to 30 µM are commonly used.[4][7][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant change in cell proliferation upon TEPP-46 treatment. The experiment was conducted under normoxic conditions where the effect of PKM2 activation on proliferation may be minimal.[3]Repeat the experiment under hypoxic conditions (e.g., 1% O2) to assess the effect on cell proliferation.
The cell line may not be dependent on the dimeric state of PKM2 for proliferation.Characterize the metabolic phenotype of your cell line. Consider using cell lines known to be sensitive to PKM2 activation, such as H1299 or A549 cells.[3]
Inconsistent results in lactate production assays. The timing of the measurement may not be optimal to detect changes.Perform a time-course experiment to determine the optimal treatment duration for observing a significant change in lactate secretion.[7]
The assay may not be sensitive enough.Ensure that the cell seeding density and assay conditions are optimized. Consider using a commercially available lactate assay kit for improved sensitivity and reproducibility.
Unexpected changes in Oxygen Consumption Rate (OCR). The metabolic reprogramming induced by TEPP-46 can have complex effects on mitochondrial respiration.Carefully interpret OCR data in the context of other metabolic measurements, such as the extracellular acidification rate (ECAR). A Seahorse XF Analyzer can provide a comprehensive metabolic profile.[11]
Off-target effects of the compound, although TEPP-46 is known to be highly selective for PKM2 over other isoforms.[1]Perform control experiments, including using a vehicle control (e.g., DMSO) and potentially a structurally distinct PKM2 activator like DASA-58 to confirm that the observed effects are specific to PKM2 activation.[12]
Difficulty in detecting PKM2 tetramerization by Western blot. The cross-linking procedure may be inefficient.Optimize the concentration of the cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS) and the incubation time.[13][14]
The protein extraction method may disrupt the tetramers.Use a gentle lysis buffer and keep samples on ice to preserve protein complexes.

Quantitative Data Summary

Table 1: Effects of TEPP-46 on Cellular Metabolism in H1299 Lung Cancer Cells

ParameterVehicle ControlTEPP-46 TreatmentFold ChangeReference
Glucose Consumption (mM, 48h)1.6 ± 0.63.6 ± 0.4~2.25[7]
Lactate Secretion (mM, 24h)9.1 ± 0.611.8 ± 0.9~1.30[7]
Lactate Secretion (mM, 48h)18.9 ± 0.621.2 ± 0.8~1.12[7]

Table 2: Effect of TEPP-46 on Cell Viability in Combination with 2-Deoxy-D-Glucose (2-DG)

Cell LineTreatment% ViabilityReference
Various Breast and Lung Cancer Lines30 µM TEPP-46 + 1 mM 2-DGReduced viability compared to either drug alone[7]

Experimental Protocols

Protocol 1: Pyruvate Kinase (PK) Activity Assay

This protocol measures the enzymatic activity of PKM2 in cell lysates.

  • Cell Lysis:

    • Culture cells to the desired density and treat with TEPP-46 or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • The PK activity is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).[15]

    • Prepare a reaction mixture containing:

      • Tris buffer (pH 7.5)

      • MgCl2

      • KCl

      • ADP

      • Phosphoenolpyruvate (PEP)

      • NADH

      • Lactate Dehydrogenase (LDH)

    • Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to the reaction mixture in a 96-well plate.

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the PK activity.

    • Calculate the specific activity of PKM2 (e.g., in mU/mg of protein).

Protocol 2: Western Blotting for PKM2 Oligomerization

This protocol is used to visualize the monomeric/dimeric and tetrameric forms of PKM2.

  • Cell Treatment and Cross-linking:

    • Treat cells with TEPP-46 or vehicle control.

    • Wash cells with PBS and resuspend them in PBS.

    • Add a cross-linking agent, such as disuccinimidyl suberate (DSS), to a final concentration of 1-2 mM.[13][14]

    • Incubate at room temperature for 30 minutes with gentle rotation.

    • Quench the cross-linking reaction by adding Tris buffer (pH 7.5).

  • Protein Extraction and Electrophoresis:

    • Lyse the cells as described in Protocol 1.

    • Separate the protein lysates by SDS-PAGE on a low-percentage acrylamide (B121943) gel (e.g., 4-12% gradient gel) to resolve the different oligomeric forms of PKM2.

  • Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for PKM2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The tetrameric form of PKM2 will appear at a higher molecular weight than the monomeric/dimeric forms.[13][14]

Protocol 3: Seahorse XF Extracellular Flux Assay

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

  • Cell Seeding:

    • Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.[16]

    • Allow the cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[17]

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[18][19]

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour before the assay.

  • Compound Loading and Assay Execution:

    • Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., TEPP-46, oligomycin, FCCP, rotenone/antimycin A).

    • Place the cell plate in the Seahorse XF Analyzer and start the assay protocol. The instrument will measure OCR and ECAR in real-time, before and after the injection of the compounds.

  • Data Analysis:

    • Analyze the data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Visualizations

PKM2_Activation_Pathway cluster_0 Cellular Environment cluster_1 PKM2 Regulation Glucose Glucose Glycolytic_Intermediates Glycolytic Intermediates Glucose->Glycolytic_Intermediates Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolytic_Intermediates->PEP PKM2_Dimer PKM2 (Dimer) Less Active PEP->PKM2_Dimer Substrate PKM2_Tetramer PKM2 (Tetramer) Active PEP->PKM2_Tetramer Substrate Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PKM2_Dimer->Glycolytic_Intermediates Favors Anabolism PKM2_Dimer->Pyruvate Low Rate PKM2_Dimer->PKM2_Tetramer PKM2_Tetramer->Pyruvate High Rate PKM2_Tetramer->PKM2_Dimer TEPP_46 TEPP-46 TEPP_46->PKM2_Tetramer Promotes Tetramerization

Caption: PKM2 activation by TEPP-46 promotes the active tetramer form, enhancing pyruvate production.

Experimental_Workflow_Metabolic_Analysis cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Metabolic Flux Analysis cluster_3 Metabolite Measurement Start Seed Cells in Appropriate Plate Treatment Treat with TEPP-46 or Vehicle Control Start->Treatment Lysis Cell Lysis Treatment->Lysis Seahorse_Assay Seahorse XF Assay (OCR & ECAR) Treatment->Seahorse_Assay Media_Collection Collect Culture Media Treatment->Media_Collection PK_Assay Pyruvate Kinase Activity Assay Lysis->PK_Assay Western_Blot Western Blot for Oligomerization Lysis->Western_Blot Lactate_Assay Lactate Production Assay Media_Collection->Lactate_Assay

Caption: Workflow for assessing the metabolic effects of TEPP-46 on cultured cells.

Troubleshooting_Logic Start Experiment with TEPP-46 Observation Observe Unexpected or No Effect Start->Observation Check_Conditions Review Experimental Conditions Observation->Check_Conditions Is the environment (e.g., O2 level) appropriate? Check_Cell_Line Assess Cell Line Characteristics Observation->Check_Cell_Line Is the cell line known to be responsive? Optimize_Assay Optimize Assay Parameters Observation->Optimize_Assay Is the assay protocol optimized? Solution Obtain Expected Results Check_Conditions->Solution Adjust conditions (e.g., induce hypoxia) Check_Cell_Line->Solution Select appropriate cell line Optimize_Assay->Solution Refine protocol (e.g., time course, concentration)

Caption: A logical approach to troubleshooting experiments with PKM2 activators.

References

The impact of serum concentration on PKM2 activator 10 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with PKM2 Activator 10, focusing on the impact of serum concentration on experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Question: Why is the observed potency (EC₅₀/IC₅₀) of this compound in my cell-based assay significantly lower than the published values?

Answer: This is a common issue that often relates to the experimental conditions, particularly the concentration of serum in the cell culture medium.

  • Potential Cause 1: Serum Protein Binding. Serum contains abundant proteins, such as albumin, which can bind to small molecules.[1][2] This binding sequesters the activator, reducing its free concentration and thus its availability to interact with PKM2 in the cells.[2] The result is a rightward shift in the dose-response curve and a higher apparent EC₅₀/IC₅₀ value.

  • Recommended Solution:

    • Reduce Serum Concentration: Perform the experiment using a lower serum concentration (e.g., 0.5-2% FBS) or in serum-free media for the duration of the drug treatment. Be aware that prolonged incubation in low serum may affect cell health and proliferation, so optimization is key.

    • Control for Serum Effects: If the experiment requires higher serum levels, run parallel assays at different serum concentrations (e.g., 1%, 5%, and 10% FBS) to quantify the impact of serum on the activator's potency.

    • Use Serum-Free Formulations: If available, consider using a serum-free cell culture medium appropriate for your cell line.

Question: I see inconsistent results between experimental replicates. What could be the cause?

Answer: Inconsistent results can stem from several factors, many of which are magnified by the presence of serum.

  • Potential Cause 2: Variability in Serum Lots. Different lots of fetal bovine serum (FBS) can have varying compositions of proteins, growth factors, and other small molecules. This variability can alter the extent of drug binding and affect cell metabolism, leading to inconsistent results.

  • Recommended Solution:

    • Use a Single Serum Lot: For a complete set of experiments, use a single, pre-tested lot of FBS to ensure consistency.

    • Pre-screen Serum Lots: Before starting a large study, screen several lots of FBS for their effect on your baseline assay and select the one that provides the most consistent results.

Table 1: Troubleshooting Common Issues with this compound

IssuePotential CauseRecommended Solution
Lower than expected potency (High EC₅₀/IC₅₀) High serum concentration in media leads to activator binding by proteins like albumin.[1][2]Test the activator in media with reduced serum (0.5-2%) or serum-free media. Quantify the effect by running parallel assays at different serum concentrations.
High variability between experiments Different lots of serum have inconsistent protein and metabolite compositions.Use a single, qualified lot of serum for the entire experimental series.
Activator appears ineffective under nutrient stress The mechanism of some PKM2 activators induces a dependency on external nutrients like serine.[3] If the medium is depleted, the activator's effect may be masked by general nutrient stress.Ensure the medium is not depleted of key non-essential amino acids. Consider supplementing with serine if using custom media formulations.[3]
No effect on lactate (B86563) production or oxygen consumption The metabolic shift induced by PKM2 activation can be cell-type specific.[4] Not all cell lines show a dramatic shift from lactate production to oxygen consumption upon activator treatment.[4]Confirm PKM2 expression in your cell line. Measure direct target engagement with a cellular PKM2 activity assay instead of relying solely on downstream metabolic readouts.

Logical Troubleshooting Flow

This diagram outlines a step-by-step process for diagnosing potency issues with this compound.

G Start Start: Activator 10 shows lower than expected potency Q_Serum What is the serum concentration in your media? Start->Q_Serum HighSerum High (≥10% FBS) Q_Serum->HighSerum High LowSerum Low (<10% FBS) Q_Serum->LowSerum Low Sol_ReduceSerum Primary Cause: Serum protein binding is likely reducing the free concentration of the activator. Solution: Re-run assay in low serum (0.5-2%) or serum-free media. HighSerum->Sol_ReduceSerum Q_Compound Was the compound properly dissolved and stored? LowSerum->Q_Compound Compound_No No / Unsure Q_Compound->Compound_No No Compound_Yes Yes Q_Compound->Compound_Yes Yes Sol_Compound Solution: Prepare a fresh stock of Activator 10 from powder. Verify solubility in the chosen solvent (e.g., DMSO) and final media. Compound_No->Sol_Compound Q_CellLine Does the cell line express PKM2 and is it sensitive to its activation? Compound_Yes->Q_CellLine Sol_CellLine Solution: Confirm PKM2 expression via Western Blot or qPCR. Test a known positive control cell line (e.g., A549, H1299). Q_CellLine->Sol_CellLine

Caption: Troubleshooting decision tree for lower-than-expected activator potency.

Frequently Asked Questions (FAQs)

Question: What is the fundamental mechanism by which serum affects this compound?

Answer: Serum is a complex mixture containing high concentrations of proteins, with albumin being the most abundant. Small molecule drugs, including this compound, can reversibly bind to these proteins. This equilibrium between bound and free drug means that only a fraction of the total drug concentration added to the culture medium is available to enter the cells and activate PKM2. The extent of this binding is dependent on the specific chemical properties of the activator and the concentration of serum proteins.[2]

Question: How does PKM2 activation affect cell metabolism and how does serum play a role?

Answer: PKM2 is a key enzyme in glycolysis.[5] In many cancer cells, PKM2 is found in a less active dimeric form, which slows down the final step of glycolysis. This leads to the accumulation of upstream glycolytic intermediates that are then shunted into biosynthetic pathways (like the pentose (B10789219) phosphate (B84403) pathway and serine synthesis) to produce nucleotides, lipids, and amino acids needed for cell proliferation.[6] PKM2 activators force the enzyme into its highly active tetrameric state.[4] This accelerates the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749), reducing the availability of intermediates for biosynthesis.[3] This can make cells dependent on external sources of molecules like serine.[3][7] High serum concentrations can provide these nutrients, potentially masking the anti-proliferative effects of the PKM2 activator.

Question: Should I use heat-inactivated serum for my experiments?

Answer: For most cell culture applications involving small molecule drugs, the use of heat-inactivated versus non-heat-inactivated serum is unlikely to have a major impact on drug binding to albumin. Heat inactivation is primarily done to denature complement proteins. However, to maintain consistency, it is best practice to use the same type of serum (either heat-inactivated or not) for all related experiments.

Question: Can this compound affect the expression of PKM2 itself?

Answer: PKM2 activators are designed to modulate the enzyme's activity by stabilizing its tetrameric conformation.[4] They are not known to directly alter the transcription or translation of the PKM gene. The primary effect is post-translational, influencing the quaternary structure and enzymatic function of the existing PKM2 protein pool.[8]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine EC₅₀ with Variable Serum

This protocol describes how to measure the effect of this compound on cell proliferation under different serum conditions using a luminescence-based assay like CellTiter-Glo®.

  • Cell Seeding:

    • Seed cells (e.g., A549 lung cancer cells) in a white, clear-bottom 96-well plate at a pre-determined density (e.g., 1,000-5,000 cells/well) in 100 µL of their standard growth medium (e.g., DMEM + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Treatment Media:

    • Prepare three sets of cell culture media containing different concentrations of FBS: 10%, 2%, and 0.5%.

    • Prepare serial dilutions of this compound (e.g., 11-point, 3-fold dilutions starting from 100 µM) in each of the three treatment media. Include a vehicle control (e.g., 0.1% DMSO) for each serum condition.

  • Cell Treatment:

    • After 24 hours, carefully aspirate the seeding medium from the wells.

    • Add 100 µL of the appropriate treatment medium (with activator or vehicle) to each well.

    • Incubate the plate for an additional 72 hours at 37°C, 5% CO₂.

  • Measuring Viability:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control for each serum condition as 100% viability.

    • Plot the normalized viability against the log of the activator concentration for each serum condition.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. normalized response -- variable slope) to calculate the EC₅₀ value for each serum concentration.

Protocol 2: In-Cell PKM2 Activity Assay

This protocol measures the direct activation of PKM2 inside cells, providing a more direct readout of target engagement. It is adapted from commercially available pyruvate kinase activity assay kits.[9]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 80-90% confluency after 24 hours.

    • After 24 hours, replace the medium with fresh growth medium containing either this compound (at 1x, 3x, and 10x the EC₅₀ determined from viability assays) or a vehicle control.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold assay buffer (provided in a commercial kit, or a buffer containing 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂) to each well and scrape the cells.

    • Homogenize the lysate using a sonicator or by passing it through a fine-gauge needle.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA assay.

  • PKM2 Activity Measurement (LDH-Coupled Method):

    • Prepare a master mix in a 96-well UV-transparent plate. For each reaction, include:

      • Assay Buffer

      • 500 µM Phosphoenolpyruvate (PEP)

      • 500 µM ADP

      • 200 µM NADH

      • ~5 units/mL Lactate Dehydrogenase (LDH)

    • Add 20-50 µg of cell lysate to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader. The rate of NADH oxidation is proportional to pyruvate production and thus PKM2 activity.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

    • Normalize the PKM2 activity to the total protein concentration in each lysate sample.

    • Compare the normalized activity in activator-treated samples to the vehicle-treated control.

Experimental Workflow Diagram

G cluster_0 Treatment Groups Start Hypothesis: Serum concentration impacts Activator 10 efficacy Seed Seed cells in 96-well plates in standard growth media (10% FBS) Start->Seed Incubate1 Incubate 24h for attachment Seed->Incubate1 Treat_High Treat with Activator 10 dose-response in High Serum (10% FBS) Incubate1->Treat_High Treat_Med Treat with Activator 10 dose-response in Medium Serum (2% FBS) Incubate1->Treat_Med Treat_Low Treat with Activator 10 dose-response in Low Serum (0.5% FBS) Incubate1->Treat_Low Incubate2 Incubate for 72h Treat_High->Incubate2 Treat_Med->Incubate2 Treat_Low->Incubate2 Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate2->Assay Analyze Analyze Data: Normalize to vehicle control and calculate EC50 for each serum condition Assay->Analyze Conclusion Conclusion: Quantify the shift in EC50 as a function of serum concentration Analyze->Conclusion

Caption: Workflow for quantifying the effect of serum on activator potency.

PKM2 Signaling & Activation Pathway

Pyruvate Kinase M2 (PKM2) exists in a dynamic equilibrium between a highly active tetramer and a less active dimer.[10] PKM2 activators promote the formation of the tetrameric state, shifting cellular metabolism away from biosynthesis and towards efficient ATP production.[11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glycolysis Glycolytic Intermediates (e.g., FBP) PKM2_Tetramer PKM2 (Tetramer) (High Activity) Glycolysis->PKM2_Tetramer Allosteric Activation PEP PEP PKM2_Dimer PKM2 (Dimer) (Low Activity) PEP->PKM2_Dimer Slow PEP->PKM2_Tetramer Fast PKM2_Dimer->PKM2_Tetramer Equilibrium Biosynthesis Anabolic Pathways (Serine, Lipids, etc.) PKM2_Dimer->Biosynthesis Accumulation of Upstream Metabolites PKM2_Dimer_Nuc PKM2 (Dimer) (as Co-activator) PKM2_Dimer->PKM2_Dimer_Nuc Translocation Pyruvate Pyruvate PKM2_Tetramer->Pyruvate TCA TCA Cycle Pyruvate->TCA Activator This compound Activator->PKM2_Tetramer Promotes Formation HIF1a HIF-1α Warburg_Genes Transcription of Warburg Effect Genes (GLUT1, LDHA) HIF1a->Warburg_Genes Promotes PKM2_Dimer_Nuc->HIF1a Binds & Co-activates

Caption: PKM2 exists as a dimer or tetramer, with Activator 10 promoting the active tetrameric state.

References

Why are my cells becoming resistant to PKM2 activator 10?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PKM2 Activator 10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is PKM2 and why is it a therapeutic target?

Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme in glycolysis, the metabolic pathway that converts glucose into energy.[1] In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates. These intermediates are then diverted into anabolic pathways to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[2][3] The activation of PKM2 into its more active tetrameric form is a promising therapeutic strategy to reverse this metabolic state and inhibit tumor growth.[1][4]

Q2: How does this compound work?

This compound is a small molecule designed to allosterically activate PKM2. It binds to a specific site on the PKM2 protein, stabilizing its active tetrameric conformation.[1] This enhanced activity shifts cancer cell metabolism away from anabolic processes and towards energy production, thereby impeding tumor growth.[1][4]

Q3: What are the potential reasons for observing resistance to this compound in my cell lines?

Several factors can contribute to apparent or acquired resistance to this compound. These can be broadly categorized into experimental variables and biological mechanisms of resistance.

Troubleshooting Guide: Investigating Resistance to this compound

This guide provides a structured approach to troubleshoot experiments where cells are showing resistance to this compound.

Problem 1: Increased IC50 value of this compound in our cell line.

An increase in the half-maximal inhibitory concentration (IC50) suggests that a higher concentration of the activator is required to achieve the same therapeutic effect, indicating the development of resistance.

Possible Cause 1.1: Experimental or Technical Issues

Before investigating complex biological mechanisms, it is crucial to rule out common experimental errors.

  • Compound Instability: Ensure the stock solution of this compound is fresh and has been stored correctly. Degradation of the compound can lead to reduced efficacy.

  • Cell Culture Conditions:

    • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug responses. Regularly test your cell cultures for contamination.[5]

    • Genetic Drift: Prolonged cell culturing can lead to genetic changes. It is advisable to use cells from a low-passage frozen stock.[5]

    • Media and Serum Variability: Different batches of media or serum can affect cell growth and drug sensitivity.[5]

  • Assay-Related Issues:

    • Inaccurate Cell Seeding: Inconsistent cell numbers can lead to variability in results.

    • Incorrect Drug Concentration: Double-check all dilutions and calculations.

Troubleshooting Workflow for Experimental Issues

Caption: Troubleshooting workflow for experimental issues.

Possible Cause 1.2: Biological Resistance Mechanisms

If experimental issues are ruled out, the cells may have developed biological resistance.

  • Altered PKM2 Expression or Mutation:

    • Decreased expression of PKM2 would reduce the target for the activator.

    • Mutations in the PKM2 gene could alter the binding site of the activator or lock the enzyme in an inactive conformation.

  • Metabolic Reprogramming:

    • Cancer cells can adapt their metabolic pathways to bypass the effects of PKM2 activation. This could involve increased reliance on alternative energy sources or upregulation of pathways that provide essential building blocks.[6]

    • For example, cells might upregulate serine biosynthesis or import to compensate for the reduced glycolytic flux into this pathway upon PKM2 activation.[6]

  • Activation of Bypass Signaling Pathways:

    • Upregulation of signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, can counteract the anti-proliferative effects of PKM2 activation.[7]

  • Increased Drug Efflux:

    • Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cells, reducing its intracellular concentration.

Investigative Workflow for Biological Resistance

Caption: Investigative workflow for biological resistance mechanisms.

Problem 2: No change in metabolic phenotype after treatment with this compound.

Even if cell viability is not immediately affected, a lack of expected metabolic changes (e.g., decreased lactate (B86563) production, increased oxygen consumption) suggests a problem with target engagement or a downstream resistance mechanism.

Possible Causes and Solutions:
  • Insufficient Target Engagement:

    • Verify PKM2 Activity: Perform an in vitro PKM2 activity assay with cell lysates to confirm that the activator is indeed increasing PKM2 enzymatic activity.

    • Assess Tetramerization: Use techniques like cross-linking followed by Western blotting to determine if the activator is promoting the formation of PKM2 tetramers in the cells.[8]

  • Cellular Compensation:

    • The cells may have rapidly adapted their metabolism to compensate for the activation of PKM2. A time-course experiment looking at metabolic changes at earlier time points may be informative.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound
Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
HCT1165.248.79.4
A5498.165.38.1
MCF712.598.27.9
Table 2: Hypothetical Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)
GeneHCT116-ResistantA549-ResistantMCF7-Resistant
PKM20.91.11.0
MDR115.32.11.2
PHGDH1.28.91.5
AKT11.11.36.7

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression.

Western Blotting for PKM2 Expression

This protocol is for analyzing the expression of PKM2 protein.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PKM2 (e.g., Cell Signaling Technology #4053) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

PKM2 Activity Assay

This protocol is for measuring the enzymatic activity of PKM2 in cell lysates.

  • Lysate Preparation: Prepare cell lysates in a buffer that preserves enzyme activity.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate, phosphoenolpyruvate (B93156) (PEP), ADP, and a lactate dehydrogenase (LDH)/NADH coupled system.[13][14]

  • Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.

  • Measure Absorbance: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to PKM2 activity.[13]

  • Data Analysis: Calculate the rate of NADH consumption to determine the PKM2 activity.

Signaling Pathway Diagram

PKM2 Signaling and Resistance Pathways

PKM2_Pathway cluster_0 Glycolysis cluster_1 PKM2 Regulation cluster_2 Resistance Mechanisms Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps PPP PPP G6P->PPP Pentose Phosphate Pathway FBP FBP F6P->FBP Multiple Steps PEP PEP FBP->PEP Multiple Steps Serine_Biosynthesis Serine_Biosynthesis FBP->Serine_Biosynthesis Diverted Intermediates Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDH Metabolic_Bypass Metabolic Bypass (e.g., increased Serine uptake) Serine_Biosynthesis->Metabolic_Bypass Compensates for loss PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer This compound FBP PKM2_Mutation PKM2 Mutation PKM2_Dimer->PKM2_Mutation Alters binding site PKM2_Tetramer->Pyruvate PKM2_Tetramer->PKM2_Dimer Growth Factor Signaling (p-Tyr) Drug_Efflux Drug Efflux (MDR1) Bypass_Signaling Bypass Signaling (PI3K/Akt/mTOR) Proliferation Proliferation Bypass_Signaling->Proliferation PKM2_Activator_10 This compound PKM2_Activator_10->PKM2_Dimer Binds and Activates PKM2_Activator_10->Drug_Efflux Pumped out

References

How to control for the effect of serine in PKM2 activator 10 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PKM2 Activator 10. This guide provides troubleshooting advice and answers to frequently asked questions to help you design robust experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the potential influence of serine on my experiments with this compound?

A1: Serine can influence your experimental outcomes in two primary ways:

  • Allosteric Activation: Serine is a natural allosteric activator of PKM2.[1][2] It binds to a pocket on the enzyme, promoting the formation of the active tetrameric state.[1][3] Therefore, fluctuations in intracellular serine concentrations could potentially enhance or mask the effects of this compound.

  • Post-Translational Modification (PTM): PKM2 is regulated by phosphorylation on multiple residues, including key serine sites. For example, phosphorylation of Serine 37 (S37) by the ERK1/2 kinase causes PKM2 to translocate to the nucleus, where it functions as a transcriptional co-activator instead of a glycolytic enzyme.[4] The efficacy of this compound might depend on the phosphorylation status of S37 or other serine residues.

Q2: How can I determine if this compound's effect is independent of the S37 phosphorylation status?

A2: The most direct method is to use site-directed mutagenesis to create PKM2 variants that either cannot be phosphorylated or mimic a constitutively phosphorylated state.[5][6]

  • Non-phosphorylatable mutant (S37A): By mutating Serine 37 to Alanine, you remove the hydroxyl group necessary for phosphorylation.[7]

  • Phosphomimetic mutant (S37D/E): Mutating Serine 37 to Aspartic Acid or Glutamic Acid introduces a permanent negative charge, which can mimic the phosphorylated state.[8]

By expressing these mutants in cells and comparing the dose-response of this compound on them versus the wild-type (WT) PKM2, you can determine if the activator's function is dependent on this specific phosphorylation event.

Q3: What are the recommended controls for studying this compound in cell culture?

A3: To ensure the specificity of your results, we recommend the following controls:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to control for any solvent-induced effects.

  • PKM2 Knockdown/Knockout Cells: Use shRNA, siRNA, or CRISPR/Cas9 to reduce or eliminate PKM2 expression. In these cells, this compound should have a significantly diminished or no effect on glycolytic readouts.

  • Control for Serine Fluctuation: Culture cells in both complete medium and serine-depleted medium to assess whether the activator's potency changes with serine availability.

  • Use of a Known Activator: As a positive control, use a well-characterized PKM2 activator (e.g., TEPP-46) to compare the magnitude and mechanism of activation.

Troubleshooting Guide

Issue 1: I see variable activation of PKM2 with Activator 10 in different cancer cell lines.

  • Possible Cause: Different cell lines can have varying basal levels of signaling pathway activation (e.g., MAPK/ERK pathway), leading to different ratios of phosphorylated (nuclear) vs. unphosphorylated (cytosolic) PKM2.[4] They may also have different basal intracellular serine levels due to metabolic reprogramming.[2]

  • Troubleshooting Steps:

    • Assess Basal S37 Phosphorylation: Perform a Western blot on lysates from your different cell lines using an antibody specific for phospho-S37 PKM2. Correlate the level of phosphorylation with the observed activity of Activator 10.

    • Measure Intracellular Serine: Use mass spectrometry-based metabolomics to quantify basal serine levels in each cell line.

    • Use PKM2 Mutants: Transfect the cell lines with WT-PKM2, S37A-PKM2, and S37D-PKM2 constructs to directly test the influence of this phosphorylation site on the activator's efficacy.

Issue 2: The effect of this compound is blocked when I pre-treat my cells with an ERK inhibitor (e.g., MEK1/2 inhibitor).

  • Possible Cause: This strongly suggests that the activity of this compound is dependent on ERK-mediated phosphorylation of PKM2 at S37. The ERK inhibitor blocks this phosphorylation, preventing the activator from engaging its target effectively.

  • Troubleshooting Steps:

    • Confirm S37 Phosphorylation Status: Use Western blotting to confirm that the ERK inhibitor is indeed reducing p-S37 levels on PKM2.

    • Utilize Phosphomimetic Mutant: Test this compound in cells expressing the S37D phosphomimetic mutant. If the activator's effect is restored in the presence of the ERK inhibitor in these cells, it confirms that the activator requires a phosphorylated-like state at S37 to function.

Quantitative Data Summary

The following table presents hypothetical data from an in vitro enzyme kinetics assay comparing the effect of this compound on wild-type PKM2 and its S37 mutants.

PKM2 VariantDescriptionBasal Activity (Vmax, RFU/min)EC50 of Activator 10 (nM)
Wild-Type (WT) Unmodified PKM2 protein.150 ± 1250 ± 5
S37A Mutant Non-phosphorylatable at Serine 37.145 ± 1555 ± 8
S37D Mutant Phosphomimetic at Serine 37.105 ± 10> 10,000

Interpretation: In this hypothetical scenario, the similar EC50 values for WT and S37A suggest the activator does not require S37 phosphorylation. The dramatically increased EC50 for the S37D mutant suggests that a phosphorylated state at S37 is inhibitory to the binding or action of this compound, indicating the compound likely stabilizes the cytosolic, non-phosphorylated form of the enzyme.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of PKM2

This protocol outlines the generation of S37A and S37D PKM2 mutants using a commercial site-directed mutagenesis kit.

  • Primer Design: Design forward and reverse primers containing the desired mutation (e.g., Serine TCA to Alanine GCA or Aspartic Acid GAC). Primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • Template DNA: Use a high-purity plasmid preparation containing the human wild-type PKM2 cDNA sequence as the template.

  • Mutagenesis PCR:

    • Set up the PCR reaction according to the kit manufacturer's instructions, combining the template DNA, mutagenic primers, and high-fidelity DNA polymerase.

    • Perform thermal cycling (e.g., 18 cycles) to amplify the mutated plasmid.

  • Template Digestion: Add a Dpn I restriction enzyme to the PCR product and incubate for 1 hour at 37°C. Dpn I specifically digests the methylated, non-mutated parental DNA template.

  • Transformation: Transform the Dpn I-treated DNA into high-competency E. coli cells. Plate on selective agar (B569324) plates (e.g., LB-ampicillin) and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight cultures for miniprep plasmid DNA isolation.

    • Verify the presence of the desired mutation by Sanger sequencing of the isolated plasmid DNA.

  • Expression: Once confirmed, the mutant plasmids can be used for transfection into mammalian cells for subsequent functional assays.

Visualizations

Signaling and Regulatory Pathways

PKM2_Regulation cluster_cytosol Cytosol cluster_nucleus Nucleus ERK ERK1/2 PKM2_Dimer PKM2 (Dimer) Low Activity ERK->PKM2_Dimer Phosphorylates S37 PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Tetramerization pS37_PKM2 pS37-PKM2 Glycolysis Glycolysis (PEP -> Pyruvate) PKM2_Tetramer->Glycolysis Nuclear_PKM2 Nuclear pS37-PKM2 pS37_PKM2->Nuclear_PKM2 Translocation Activator10 This compound Activator10->PKM2_Tetramer Stabilizes Serine Serine Serine->PKM2_Tetramer Allosteric Activation Gene_Expression Gene Expression (e.g., c-Myc) Nuclear_PKM2->Gene_Expression Co-activator

Caption: Regulation of PKM2 activity and localization by serine and phosphorylation.
Experimental Workflow

Experimental_Workflow Start Hypothesis: Activator 10 effect is independent of S37-p Mutagenesis 1. Site-Directed Mutagenesis Start->Mutagenesis Create_S37A Create S37A Mutant (Non-phosphorylatable) Mutagenesis->Create_S37A Create_S37D Create S37D Mutant (Phosphomimetic) Mutagenesis->Create_S37D Expression 2. Express WT, S37A, S37D in PKM2-null cells Create_S37A->Expression Create_S37D->Expression Assay 3. Perform PKM2 Activity Assay with Activator 10 Dose-Response Expression->Assay Compare 4. Compare EC50 Values Assay->Compare Conclusion1 Conclusion: Effect is S37-p INDEPENDENT Compare->Conclusion1 EC50(WT) ≈ EC50(S37A) and/or EC50(WT) ≠ EC50(S37D) Conclusion2 Conclusion: Effect is S37-p DEPENDENT Compare->Conclusion2 EC50(WT) ≠ EC50(S37A) and/or EC50(WT) ≈ EC50(S37D)

Caption: Workflow to determine the dependency of Activator 10 on S37 phosphorylation.

References

Technical Support Center: Interpreting Conflicting Results from PKM2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyruvate (B1213749) Kinase M2 (PKM2) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret conflicting or unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do different PKM2 activators, such as TEPP-46 and DASA-58, sometimes yield conflicting results in the same cell line?

A1: Conflicting results between different PKM2 activators can arise from several factors:

  • Different Allosteric Binding Sites: Small molecule activators can bind to different allosteric sites on the PKM2 enzyme. For instance, some activators bind at the dimer-dimer interface, a site distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][2] This can lead to variations in the stabilization of the active tetrameric state and differential resistance to inhibitory signals.

  • Off-Target Effects: Although designed to be specific, small molecule activators may have off-target effects that vary between compounds and contribute to different cellular phenotypes.

  • Cellular Context and Metabolism: The metabolic state of the cell, including the basal levels of endogenous regulators like FBP and serine, can influence the efficacy and downstream effects of an activator.[3][4][5]

  • Experimental Conditions: Variations in experimental protocols, such as compound concentration, treatment duration, and cell density, can significantly impact the observed results.[6]

Q2: I am observing an unexpected increase in lactate (B86563) production after treating my cells with a PKM2 activator. Isn't activation supposed to decrease lactate by promoting oxidative phosphorylation?

A2: This is a documented and complex phenomenon. While the canonical understanding is that PKM2 activation shunts pyruvate towards the TCA cycle, thereby reducing lactate production, some studies have reported increased lactate levels.[6] Potential explanations include:

  • Overwhelming Glycolytic Flux: Potent activation of PKM2 can lead to a rapid increase in pyruvate production that overwhelms the capacity of the mitochondria to uptake and process it. This excess pyruvate is then converted to lactate.

  • Reductive Carboxylation: In some cancer cells, the increased pyruvate from PKM2 activation can be shunted into other metabolic pathways, including reductive carboxylation, which can indirectly lead to increased lactate.

  • Cell-Type Specific Metabolism: The metabolic wiring of different cancer cell lines can dictate the fate of the increased pyruvate pool. Some cell lines may be more prone to lactate fermentation even with high pyruvate kinase activity.

Q3: My PKM2 activator shows potent enzymatic activity in biochemical assays but has a weak or no effect on cell proliferation in my cancer cell line. Why is this?

A3: This discrepancy is a common challenge in drug development and can be attributed to several factors:

  • Cellular Permeability and Compound Stability: The activator may have poor cell permeability or may be rapidly metabolized or effluxed by the cells, resulting in a low intracellular concentration.

  • Resistance to Inhibition: Some activators promote a constitutively active enzyme state that is resistant to inhibition by tyrosine-phosphorylated proteins, which are prevalent in cancer cells.[1][2] If the chosen activator is susceptible to this inhibition, its cellular efficacy will be diminished.

  • Metabolic Flexibility and Nutrient Availability: Cancer cells possess significant metabolic flexibility.[7] Upon PKM2 activation, they can rewire their metabolism to compensate. For example, activation of PKM2 can induce serine auxotrophy, making the cells dependent on external serine for survival.[7] If the culture medium is rich in serine, the anti-proliferative effect of the activator may be masked.[7]

  • Non-Metabolic Functions of PKM2: PKM2 has non-glycolytic roles, including acting as a transcriptional co-activator in the nucleus.[8][9] The effect of an activator on these non-metabolic functions can also influence cell proliferation.

Troubleshooting Guides

Issue 1: Inconsistent PKM2 Activity Measurements in Cell Lysates
Potential Cause Troubleshooting Step
Phosphatase Activity in Lysate Treat cells with a phosphatase inhibitor like pervanadate (B1264367) before lysis to preserve the phosphorylation status of proteins that may inhibit PKM2.[10]
Presence of Endogenous Activators/Inhibitors Ensure consistent lysis buffer composition and protein concentration across samples. Consider immunoprecipitation of PKM2 to isolate it from confounding cellular components.
Assay Conditions Optimize substrate (PEP, ADP) and cofactor (Mg2+) concentrations. Ensure the LDH-coupled assay is not limited by LDH or NADH levels.[11][12]
Compound Stability in Lysate Assess the stability of your activator in the cell lysate over the time course of the assay.
Issue 2: Conflicting Cellular Phenotypes (e.g., Proliferation, Lactate Production) Between Different PKM2 Activators
Potential Cause Troubleshooting Step
Differential Potency and Efficacy Perform dose-response experiments for each activator to determine their respective EC50 values in your specific cell line.
Variability in Experimental Conditions Standardize treatment duration, cell seeding density, and media composition for all experiments.
Cell Line Heterogeneity Perform single-cell cloning to ensure a homogenous cell population. Different clones may exhibit varied responses.
Off-Target Effects Use structurally distinct PKM2 activators to see if the phenotype is consistent. Consider using siRNA or CRISPR to validate that the observed effect is PKM2-dependent.

Data Presentation: Comparison of Common PKM2 Activators

Compound AC50 (in vitro) EC50 (in cells) Binding Site Reported Effects on Lactate Production Selectivity over PKM1, PKL, PKR
TEPP-46 (ML265) 92 nM[10][13]Not explicitly reported, but active in cells[6]Dimer-dimer interface[10][14]Increased in H1299 cells; capable of inducing lactate in some breast cancer cell lines.[6]High[10][15]
DASA-58 38 nM[16][17][18]19.6 µM (A549 cells)[16][17][18]Subunit interaction interface[1]Decreased in H1299 cells; increased in some breast and prostate cancer cell lines.[6][19]High[6]
Fructose-1,6-bisphosphate (FBP) --Allosteric site distinct from synthetic activators[1][2]Generally leads to decreased lactate production.N/A (endogenous activator)

Experimental Protocols

PKM2 Enzyme Activity Assay (LDH-Coupled)

This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH is monitored by absorbance at 340 nm.

Materials:

  • Cell lysate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Reaction Mix: 0.5 mM PEP, 0.2 mM ADP, 0.2 mM NADH, 10 U/mL LDH in Assay Buffer

Protocol:

  • Prepare cell lysates in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add 5-10 µg of cell lysate per well.

  • Add your PKM2 activator at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the Reaction Mix.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance curve). This rate is proportional to PKM2 activity.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Intact cells

  • PBS

  • Lysis buffer with protease inhibitors

Protocol:

  • Treat cells with the PKM2 activator or vehicle control for a specified time.

  • Wash the cells with PBS and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to separate soluble proteins from precipitated aggregates.

  • Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a PKM2-specific antibody.

  • Quantify the band intensities at each temperature. A shift in the melting curve in the presence of the activator indicates target engagement.

Visualizations

PKM2_Regulation_Pathway cluster_Regulation PKM2 Regulation cluster_Activators Activators cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects Inactive Dimer Inactive Dimer Active Tetramer Active Tetramer Inactive Dimer->Active Tetramer Activation Anabolic Processes Anabolic Processes Inactive Dimer->Anabolic Processes Promotes Gene Regulation Gene Regulation Inactive Dimer->Gene Regulation Nuclear Translocation Active Tetramer->Inactive Dimer Inhibition Glycolysis Glycolysis Active Tetramer->Glycolysis Promotes FBP FBP FBP->Inactive Dimer Serine Serine Serine->Inactive Dimer TEPP-46 TEPP-46 TEPP-46->Inactive Dimer DASA-58 DASA-58 DASA-58->Inactive Dimer Phosphotyrosine Peptides Phosphotyrosine Peptides Phosphotyrosine Peptides->Active Tetramer Alanine Alanine Alanine->Active Tetramer

Caption: Allosteric regulation of PKM2 activity.

Troubleshooting_Workflow start Conflicting Results with PKM2 Activators check_biochem Biochemical Assay vs. Cellular Assay Discrepancy? start->check_biochem check_cellular Conflicting Cellular Phenotypes? start->check_cellular biochem_causes Potential Causes: - Cell Permeability - Compound Stability - Cellular Inhibitors check_biochem->biochem_causes Yes cellular_causes Potential Causes: - Different Binding Sites - Off-Target Effects - Cell-Type Specificity check_cellular->cellular_causes Yes biochem_solutions Troubleshooting: - CETSA for Target Engagement - Vary Treatment Conditions - Use Phosphatase Inhibitors biochem_causes->biochem_solutions cellular_solutions Troubleshooting: - Dose-Response Curves - Use Structurally Different Activators - Standardize Protocols cellular_causes->cellular_solutions

Caption: Troubleshooting workflow for conflicting PKM2 activator results.

References

Technical Support Center: Optimizing In Vivo Drug Delivery of PKM2 Activator-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 Activator-10 in vivo. The information is designed to address specific issues that may be encountered during experimental procedures. For the purpose of this guide, "PKM2 Activator-10" will be exemplified by the well-characterized activator TEPP-46 (also known as ML265), a potent and selective activator of Pyruvate (B1213749) Kinase M2 (PKM2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PKM2 Activator-10?

A1: PKM2 Activator-10 is an allosteric activator of the M2 isoform of pyruvate kinase (PKM2).[1][2] In many cancer cells, PKM2 exists in a low-activity dimeric form, which promotes the diversion of glycolytic intermediates into anabolic pathways, supporting rapid cell proliferation (the Warburg effect).[1][2] PKM2 Activator-10 stabilizes the highly active tetrameric form of PKM2.[1][2] This enzymatic activation reverses the Warburg effect by promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing ATP production and reducing the availability of biosynthetic precursors.[3]

Q2: What are the common challenges in the in vivo delivery of PKM2 Activator-10?

A2: A primary challenge with many small molecule kinase activators, including analogs of PKM2 Activator-10, is poor aqueous solubility.[4][5] This can lead to difficulties in formulating the compound for in vivo administration, potentially causing low bioavailability and variable drug exposure.[6][7] For instance, the tool compound ML-265 has limited aqueous solubility, necessitating formulation with organic solvents like DMSO, which can cause toxicity in vivo, especially with intraocular delivery.[4][5]

Q3: What are suitable formulations for in vivo administration of PKM2 Activator-10?

A3: Due to potential solubility issues, a common approach is to prepare a stock solution in an organic solvent like DMSO and then dilute it into a vehicle suitable for animal administration. A frequently used vehicle for oral or intraperitoneal administration is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[8] For instance, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] It is crucial to ensure the final DMSO concentration is minimized to avoid toxicity. For some kinase inhibitors, the use of lipophilic salts in lipid-based formulations has been shown to enhance oral absorption.[6][9]

Q4: How can I assess the in vivo target engagement of PKM2 Activator-10?

A4: Target engagement can be confirmed by measuring the activity of PKM2 in tissues of interest (e.g., tumor xenografts) after administration of the compound. This can be done using a pyruvate kinase activity assay on tissue lysates.[10] An increase in PK activity in the treatment group compared to the vehicle control group would indicate target engagement. Additionally, changes in the levels of downstream metabolites, such as a decrease in lactate (B86563), can also serve as a pharmacodynamic marker of PKM2 activation.[1]

Troubleshooting Guide

Problem 1: Inconsistent or low in vivo efficacy.

Possible Cause Troubleshooting Steps
Poor Bioavailability - Optimize the formulation to improve solubility and absorption. Consider using a lipid-based formulation or creating a lipophilic salt of the compound.[6][9] - Evaluate different routes of administration (e.g., oral gavage vs. intraperitoneal injection) to determine which provides better systemic exposure.
Inadequate Dosing - Perform a dose-response study to identify the optimal dose for the desired therapeutic effect.[1] - Conduct pharmacokinetic (PK) studies to determine the Cmax, Tmax, and half-life of the compound in plasma and tumor tissue to ensure that therapeutic concentrations are reached and maintained.
Compound Instability - Assess the stability of PKM2 Activator-10 in the formulation vehicle over the duration of the experiment. - Store the compound and its formulations under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
Tumor Model Variability - Ensure consistency in tumor cell implantation and monitor tumor growth closely.[11] - Be aware of potential issues with patient-derived xenograft (PDX) models, such as murine cell contamination and genetic drift over passages, which can affect treatment response.[12][13][14]

Problem 2: Observed toxicity in animal models.

Possible Cause Troubleshooting Steps
Vehicle Toxicity - Reduce the concentration of organic solvents like DMSO in the final formulation to the lowest effective level (typically <10%). - Include a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.
On-target Toxicity - PKM2 is expressed in some normal proliferating tissues. Consider reducing the dose or the frequency of administration. - Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior) and perform histopathological analysis of major organs at the end of the study.
Off-target Effects - Profile the selectivity of PKM2 Activator-10 against other kinases to identify potential off-target activities that might contribute to toxicity.

Problem 3: Difficulty in quantifying PKM2 Activator-10 in plasma or tissue.

Possible Cause Troubleshooting Steps
Low Compound Concentration - Develop a highly sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for quantification.
Matrix Effects - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the biological matrix. - Use an appropriate internal standard to correct for matrix effects and variations in sample processing.
Compound Instability in Matrix - Assess the stability of the activator in plasma and tissue homogenates at different temperatures and storage durations. - Add a stabilizing agent to the samples if necessary.

Data Presentation

Table 1: Representative In Vivo Formulation for PKM2 Activator-10 (TEPP-46/ML265)

ComponentPurposeExample Concentration
TEPP-46 (ML265)Active Pharmaceutical IngredientVaries based on desired dose
DMSOSolubilizing agent5-10%
PEG300Co-solvent30-40%
Tween 80Surfactant/Emulsifier5%
Saline/PBSAqueous vehicle45-60%

Note: This is an example formulation and may require optimization for specific experimental conditions.[8]

Table 2: Representative Pharmacokinetic Parameters of TEPP-46 (ML265) in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)
Intravenous10~30000.08~4N/A
Intraperitoneal30~25000.5~5N/A
Oral30~10002~6Good

Data are approximate and can vary based on the specific study design and animal strain. The provided data for TEPP-46 indicates good oral bioavailability with a relatively long half-life.[15]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture a human cancer cell line with high PKM2 expression (e.g., H1299 lung cancer cells) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Formulation and Administration:

    • Prepare the formulation of PKM2 Activator-10 as described in Table 1.

    • Administer the compound to the treatment group at the desired dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle-only solution to the control group.

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and perform further analysis as needed (e.g., histopathology, pharmacodynamic studies).

    • Compare the tumor growth inhibition between the treated and control groups.

Protocol 2: Pharmacodynamic Assay for PKM2 Activation in Tumor Tissue

  • Sample Collection:

    • Following the final dose in an in vivo study, collect tumor tissue at various time points (e.g., 2, 6, 24 hours post-dose).

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Tissue Lysis:

    • Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pyruvate Kinase Activity Assay:

    • This assay measures the conversion of PEP to pyruvate, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).[3]

    • Prepare a reaction mixture containing the tissue lysate, PEP, ADP, NADH, and LDH in a suitable buffer.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the PK activity and normalize it to the total protein concentration of the lysate.

  • Data Analysis:

    • Compare the PKM2 activity in the tumors from the treated animals to that of the vehicle-treated controls. A significant increase in activity indicates successful target engagement.

Visualizations

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_pkm2 PKM2 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP PEP Phosphoenolpyruvate FBP->PEP PKM2_Tetramer PKM2 (Tetramer) High Activity FBP->PKM2_Tetramer Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate PKM2 (Tetramer) Biosynthesis Nucleotides, Amino Acids, Lipids PEP->Biosynthesis PKM2 (Dimer) Lactate Lactate Pyruvate->Lactate LDH PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Dimer->PKM2_Tetramer Activation PKM2_Tetramer->PKM2_Dimer Inhibition PKM2_Activator_10 PKM2 Activator-10 PKM2_Activator_10->PKM2_Tetramer Stabilizes

Caption: PKM2 signaling pathway and the effect of PKM2 Activator-10.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Treatment (PKM2 Activator-10 or Vehicle) C->D E Tumor Volume & Body Weight Measurement D->E F Endpoint Analysis (Tumor Weight, PD) E->F

Caption: Experimental workflow for an in vivo efficacy study.

Caption: Troubleshooting logic for inconsistent in vivo efficacy.

References

Validation & Comparative

Confirming PKM2 Tetramerization in Response to Activator 10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key experimental methods to confirm the tetramerization of Pyruvate (B1213749) Kinase M2 (PKM2) in cells following treatment with a small molecule activator, such as Activator 10. The transition of PKM2 from its less active dimeric form to its highly active tetrameric state is a critical indicator of target engagement and functional activation. This guide details the principles, protocols, and expected outcomes of several widely used techniques, supported by experimental data.

Introduction to PKM2 Activation

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1][2] In many cancer cells, PKM2 is predominantly in its dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. Small molecule activators, such as TEPP-46 and DASA-58, bind to the PKM2 subunit interface, stabilizing the active tetrameric conformation.[3][4] This guide will explore robust methods to verify this activator-induced tetramerization in a cellular context.

Comparative Analysis of Experimental Methods

Here, we compare several established methods for assessing PKM2 oligomerization. Each technique offers unique advantages and provides complementary information regarding the structural and functional consequences of PKM2 activation.

Method Principle Information Provided Advantages Considerations
Size Exclusion Chromatography (SEC) Separates proteins based on hydrodynamic radius.Direct assessment of the relative abundance of monomeric, dimeric, and tetrameric PKM2.Provides a clear profile of oligomeric states. Can be quantitative.Requires cell lysis, which may disturb the natural equilibrium. Optimization of lysis buffer is critical.
Chemical Cross-linking with Western Blot Covalent stabilization of protein complexes in situ.Visualization of different PKM2 oligomers by molecular weight on a Western blot.Captures the oligomeric state within the cell before lysis. Relatively straightforward to implement.Cross-linking efficiency can be variable. May introduce artifacts if not properly controlled.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Indirect evidence of target engagement and conformational stabilization.Performed in intact cells, reflecting a more physiological environment. No need for protein purification.Does not directly measure tetramerization. Requires specific antibodies and careful temperature optimization.
Pyruvate Kinase (PK) Activity Assay The tetrameric form of PKM2 has significantly higher enzymatic activity.Functional readout of PKM2 activation.High-throughput potential. Directly measures the functional consequence of tetramerization.Indirect measure of oligomerization. Other factors can influence enzyme activity in cell lysates.
Nuclear/Cytoplasmic Fractionation Dimeric PKM2 translocates to the nucleus, while the tetramer is cytosolic.Changes in the subcellular localization of PKM2.Provides information on the functional consequences of oligomeric state changes (i.e., nuclear functions of dimeric PKM2).Indirect measure. Requires robust and clean fractionation protocol.

Experimental Protocols and Data Presentation

Size Exclusion Chromatography (SEC)

This method physically separates PKM2 oligomers from cell lysates based on their size.

Experimental Workflow:

SEC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_sec SEC Separation cluster_analysis Analysis A Plate cells B Treat with Activator 10 or DMSO (Control) A->B C Harvest and lyse cells (non-denaturing buffer) B->C D Inject lysate onto SEC column C->D E Collect fractions D->E F Analyze fractions by Western Blot for PKM2 E->F G Quantify band intensity F->G

Caption: Workflow for analyzing PKM2 oligomerization by Size Exclusion Chromatography.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., A549 or H1299) and allow them to adhere. Treat the cells with the desired concentration of Activator 10 or a vehicle control (e.g., DMSO) for a specified time (e.g., 3 hours).[3]

  • Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors). It is crucial to avoid detergents that might disrupt protein-protein interactions.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris and filter the supernatant through a 0.22 µm filter to remove any particulates.[5][6]

  • Chromatography: Equilibrate a suitable size exclusion column (e.g., Superdex 200) with the lysis buffer.[7] Inject the clarified lysate and collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE and Western blotting using a PKM2-specific antibody. The elution profile will show different peaks corresponding to the tetrameric, dimeric, and monomeric forms of PKM2.

Expected Results:

Treatment % Tetramer % Dimer % Monomer
DMSO (Control) 10-20%40-50%30-40%
Activator 10 80-90%5-15%<5%

Note: These values are illustrative and can vary depending on the cell line and experimental conditions.

Chemical Cross-linking

This method uses a chemical cross-linker to covalently stabilize PKM2 oligomers within the cell before analysis.

Mechanism of Action:

Crosslinking_Diagram cluster_before Before Cross-linking cluster_after After Cross-linking PKM2_d PKM2 Dimer PKM2_t PKM2 Tetramer PKM2_d->PKM2_t Equilibrium Crosslinked_d Cross-linked Dimer PKM2_d->Crosslinked_d Covalently links Crosslinker Cross-linking Agent Crosslinked_t Cross-linked Tetramer PKM2_t->Crosslinked_t Covalently links Activator Activator 10 Activator->PKM2_t Stabilizes

Caption: Stabilization of PKM2 oligomers by chemical cross-linking.

Protocol:

  • Cell Treatment: Treat cells with Activator 10 or DMSO as described previously.

  • Cross-linking: Wash the cells with PBS and then incubate with a cross-linking agent (e.g., glutaraldehyde (B144438) or disuccinimidyl suberate (B1241622) - DSS) in PBS for a defined period. The concentration and incubation time need to be optimized.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Lysis and Analysis: Lyse the cells, and analyze the proteins by SDS-PAGE and Western blotting for PKM2. The cross-linked tetramer will appear at a molecular weight approximately four times that of the monomer.

Expected Results:

A Western blot would show a significant increase in the band corresponding to the tetrameric form of PKM2 (~232 kDa) in cells treated with Activator 10 compared to the control.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the change in thermal stability of a protein upon ligand binding. The more stable tetrameric conformation of PKM2 is expected to have a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with Activator 10 or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.[8][9]

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Analysis: Analyze the soluble fraction by Western blotting for PKM2. The amount of soluble PKM2 at each temperature is quantified.

Expected Results:

Temperature (°C) Soluble PKM2 (DMSO) Soluble PKM2 (Activator 10)
40100%100%
5085%98%
5550%80%
6020%55%
655%25%

The melting curve for PKM2 in the presence of Activator 10 will show a shift to the right, indicating increased thermal stability.

Pyruvate Kinase (PK) Activity Assay

This assay provides a functional confirmation of PKM2 tetramerization by measuring its enzymatic activity.

Protocol:

  • Cell Lysis: Treat cells with Activator 10 or DMSO, then lyse them in a suitable buffer.

  • Activity Measurement: Measure the pyruvate kinase activity in the cell lysates using a coupled enzyme assay. The conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

  • Normalization: Normalize the activity to the total protein concentration in the lysate.

Expected Results:

Treatment Relative PK Activity
DMSO (Control) 1.0
Activator 10 3.0 - 5.0

A significant increase in PK activity is expected in cells treated with Activator 10.

Conclusion

Confirming the cellular tetramerization of PKM2 in response to an activator is crucial for validating its mechanism of action. A multi-faceted approach is recommended for a comprehensive understanding. Size Exclusion Chromatography provides the most direct evidence of changes in the oligomeric state. Chemical cross-linking offers a snapshot of the in-cell oligomer distribution. CETSA is a powerful tool to confirm target engagement in a physiological context. Finally, PK activity assays provide essential functional validation of PKM2 activation. By employing a combination of these methods, researchers can confidently demonstrate the cellular efficacy of PKM2 activators like Activator 10.

References

A Comparative Analysis of PKM2 Activator 10 and TEPP-46 in Pyruvate Kinase M2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism research and drug development, the activation of pyruvate (B1213749) kinase M2 (PKM2) has emerged as a promising therapeutic strategy. PKM2 is a key glycolytic enzyme that is frequently upregulated in tumor cells, where it typically exists in a low-activity dimeric form, diverting glucose metabolites towards anabolic processes that support cell proliferation. Small molecule activators that promote the formation of the highly active tetrameric form of PKM2 can reverse this metabolic phenotype, thereby inhibiting tumor growth. This guide provides a comparative analysis of two such activators: PKM2 activator 10 and TEPP-46, offering insights into their potency, mechanisms of action, and the experimental frameworks used for their evaluation.

Quantitative Comparison of Potency

A direct comparison of the potency of this compound and TEPP-46 is challenging due to the limited publicly available data for this compound. While TEPP-46 has a well-documented half-maximal activating concentration (AC50), a specific AC50 value for this compound is not readily found in scientific literature or commercial datasheets.

FeatureThis compoundTEPP-46
AC50 Not publicly available92 nM[1]
Chemical Formula C19H22F4N4O3SC17H16N4O2S2
Alternate Names HY-155216, Compd IML265, NCGC00186528

Mechanism of Action

Both this compound and TEPP-46 function as allosteric activators of PKM2. They bind to a site on the PKM2 protein that is distinct from the active site and induce a conformational change that favors the formation of the stable and highly active tetrameric form of the enzyme. This mechanism effectively counteracts the inhibitory signals present in cancer cells that maintain PKM2 in its less active dimeric state.

TEPP-46 has been shown to bind at the dimer-dimer interface of the PKM2 tetramer. This binding stabilizes the tetrameric conformation, leading to a sustained activation of the enzyme. By promoting the tetrameric state, TEPP-46 mimics the effect of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP), thereby increasing the catalytic efficiency of PKM2.

While the precise binding site of This compound is not as extensively detailed in public literature, its classification as a PKM2 activator suggests a similar mechanism of promoting the active tetrameric conformation.

PKM2 Signaling Pathway

The activation of PKM2 by small molecules like TEPP-46 and this compound has significant downstream effects on cellular metabolism and signaling. In cancer cells, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase, phosphorylating and activating transcription factors such as STAT3, which promotes the expression of genes involved in cell proliferation and survival. By locking PKM2 in its tetrameric, cytosolic form, these activators prevent its nuclear translocation and subsequent pro-tumorigenic signaling.

PKM2_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP PEP Glycolysis->PEP Anabolic_Pathways Anabolic Pathways (e.g., Serine Synthesis) Glycolysis->Anabolic_Pathways Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate (B86563) Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer_Nuc Nuclear PKM2 (Dimer) PKM2_Dimer->PKM2_Dimer_Nuc Translocation PKM2_Tetramer->PKM2_Dimer Equilibrium TEPP46 TEPP-46 / this compound TEPP46->PKM2_Tetramer Promotes STAT3 STAT3 Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Activates PKM2_Dimer_Nuc->STAT3 Phosphorylates

PKM2 signaling and metabolic regulation.

Experimental Protocols

The evaluation of PKM2 activators typically involves a series of biochemical and cell-based assays to determine their potency and mechanism of action.

In Vitro PKM2 Activation Assay (Coupled Enzyme Assay)

This assay measures the ability of a compound to directly activate recombinant PKM2 enzyme. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human PKM2 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • Lactate dehydrogenase (LDH)

  • Test compounds (this compound, TEPP-46) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., FBP).

  • Initiate the reaction by adding the recombinant PKM2 enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the reaction velocities against the compound concentrations and fit the data to a dose-response curve to determine the AC50 value.

Cellular PKM2 Activity Assay

This assay measures the effect of a compound on PKM2 activity within a cellular context.

Materials:

  • Cancer cell line expressing PKM2 (e.g., A549, H1299)

  • Cell culture medium and reagents

  • Test compounds

  • Lysis buffer

  • Reagents for the coupled enzyme assay as described above

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Measure the protein concentration of each lysate.

  • Perform the coupled enzyme assay using the cell lysates as the source of PKM2.

  • Normalize the PKM2 activity to the total protein concentration for each sample.

  • Analyze the data to determine the effect of the compound on cellular PKM2 activity.

Experimental Workflow

The general workflow for identifying and characterizing a novel PKM2 activator involves a multi-step process from initial screening to in vivo validation.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation Cell_Based_Assays Cell-Based Assays (Cellular PKM2 Activity, Proliferation) Hit_Validation->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies (Tetramerization, Nuclear Translocation) Cell_Based_Assays->Mechanism_Studies In_Vivo_Models In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Workflow for PKM2 activator discovery.

Conclusion

TEPP-46 is a well-characterized and potent activator of PKM2 with a confirmed AC50 of 92 nM. It serves as a valuable tool compound for studying the therapeutic potential of PKM2 activation. While this compound is commercially available and described as having anti-tumor activity, a direct comparison of its potency to TEPP-46 is currently hindered by the lack of publicly available quantitative data. Researchers and drug development professionals should consider the established potency and extensive characterization of TEPP-46 when selecting a PKM2 activator for their studies. Further investigation into the pharmacological properties of this compound is necessary to fully ascertain its comparative efficacy. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued evaluation and development of novel PKM2 activators.

References

A Comparative Analysis of PKM2 Activators: DASA-58 and TEPP-46

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Metabolic Diseases

Pyruvate (B1213749) kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, making it an attractive target for therapeutic intervention.[1][2] Unlike other isoforms of pyruvate kinase, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In cancer cells, the dimeric form is often predominant, leading to the "Warburg effect"—a metabolic shift towards aerobic glycolysis that provides a growth advantage.[1] Small molecule activators that stabilize the active tetrameric form of PKM2 can reverse this phenotype, representing a promising anti-cancer strategy.[3]

This guide provides a detailed comparison of two well-characterized, potent, and specific allosteric activators of PKM2: DASA-58 and TEPP-46. While the query specified "PKM2 activator 10," this compound is not readily identifiable in publicly available scientific literature. Therefore, TEPP-46 (also known as ML265) has been selected as a robust and well-documented comparator to DASA-58, allowing for a comprehensive analysis based on available experimental data.

Mechanism of Action: Stabilizing the Active Tetramer

Both DASA-58 and TEPP-46 function as allosteric activators of PKM2.[3][4] They bind to a specific pocket at the subunit interface of the PKM2 enzyme, a site distinct from that of the endogenous activator, fructose-1,6-bisphosphate (FBP).[1][3][4] This binding event induces a conformational change that stabilizes the catalytically active tetrameric form of PKM2.[3][4] By locking the enzyme in this highly active state, these activators enhance the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, the final rate-limiting step of glycolysis.[1][5]

The downstream consequences of PKM2 activation by these compounds are significant. By promoting the tetrameric state, they counteract the inhibitory effects of oncogenic signaling pathways that favor the less active dimer. A key outcome of this activation is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the Warburg effect and tumor progression.[3] Dimeric PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, promoting the expression of genes involved in glycolysis and angiogenesis.[3] By converting the dimer to a tetramer, DASA-58 and TEPP-46 inhibit HIF-1α activity and suppress tumor development.[3]

Quantitative Data Comparison

The following table summarizes the key biochemical and cellular activities of DASA-58 and TEPP-46 based on published experimental data.

ParameterDASA-58TEPP-46 (ML265)References
Biochemical Potency (AC50) 38 nM92 nM
Cell-based Efficacy (EC50) 19.6 µM (A549 cells)Not explicitly reported, but active in cells[6]
Selectivity over PKM1, PKL, PKR HighHigh
Effect on Lactate (B86563) Production Decreased in H1299 cells; Increased in breast cancer cell linesIncreased in H1299 cells[7]
Effect on Cell Proliferation No significant effect under normoxia; decreased proliferation under hypoxiaNo significant effect under normoxia; decreased proliferation under hypoxia

Note: AC50 (half-maximal activating concentration) values reflect the potency of the compound in in-vitro biochemical assays. EC50 (half-maximal effective concentration) values represent the concentration required for a half-maximal effect in a cellular context. These values can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the general process for evaluating these compounds, the following diagrams are provided.

PKM2_Activation_Pathway cluster_Cell Cancer Cell cluster_PKM2 PKM2 Regulation cluster_Nuclear Nucleus Glucose Glucose Glycolysis Glycolysis Intermediates Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Anabolic Pathways (Nucleotides, Lipids, Amino Acids) Glycolysis->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria PKM2_Dimer PKM2 (Dimer) (Less Active) PKM2_Dimer->Glycolysis Slows Glycolysis PKM2_Tetramer PKM2 (Tetramer) (Highly Active) PKM2_Dimer->PKM2_Tetramer FBP PKM2_Dimer_Nuclear Nuclear PKM2 (Dimer) PKM2_Dimer->PKM2_Dimer_Nuclear Translocation PKM2_Tetramer->PEP Enhances Conversion PKM2_Tetramer->PKM2_Dimer Oncogenic Signals (e.g., p-Tyr) Activators DASA-58 / TEPP-46 Activators->PKM2_Dimer Allosteric Activation Activators->PKM2_Dimer_Nuclear Inhibits Translocation HIF1a HIF-1α Gene_Expression Warburg Effect Genes HIF1a->Gene_Expression Transcription PKM2_Dimer_Nuclear->HIF1a Co-activator

Caption: PKM2 signaling pathway and the effect of DASA-58/TEPP-46.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (PKM2 Activity) Selectivity_Assay Selectivity Profiling (vs. PKM1, PKL, PKR) Biochemical_Assay->Selectivity_Assay Cell_Lines Treat Cancer Cell Lines (e.g., A549, H1299) Selectivity_Assay->Cell_Lines Proliferation_Assay Cell Proliferation Assay (Normoxia vs. Hypoxia) Cell_Lines->Proliferation_Assay Metabolic_Assay Metabolic Assays (Lactate, Glucose Uptake) Cell_Lines->Metabolic_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Lines->Target_Engagement Western_Blot Western Blot (HIF-1α, etc.) Cell_Lines->Western_Blot Xenograft_Model Tumor Xenograft Model Metabolic_Assay->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study PK_PD_Study Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD_Study Compound_Synthesis Compound Synthesis (DASA-58 / TEPP-46) Compound_Synthesis->Biochemical_Assay

Caption: General experimental workflow for evaluating PKM2 activators.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PKM2 activators. Below are protocols for key experiments cited in this guide.

PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[8]

  • Reagents and Materials:

    • Recombinant human PKM2 enzyme

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (B83284) (ADP)

    • NADH

    • Lactate Dehydrogenase (LDH) from rabbit muscle

    • Test compounds (DASA-58, TEPP-46) dissolved in DMSO

    • 384-well UV-transparent microplate

    • Plate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 10 units/mL LDH.

    • Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a DMSO-only control.

    • Add the recombinant PKM2 enzyme to the reaction mixture.

    • Dispense the final reaction mixture (containing the enzyme) into the wells of the microplate already containing the test compounds.

    • Immediately place the plate in the plate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).

    • The rate of NADH oxidation (decrease in A340) is directly proportional to the PKM2 activity.

    • Plot the rate of reaction against the concentration of the activator and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the AC50 value.

Cell Proliferation Assay

This assay determines the effect of the PKM2 activators on the growth of cancer cells under different oxygen conditions.

  • Reagents and Materials:

    • Cancer cell lines (e.g., H1299, A549)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (DASA-58, TEPP-46)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Crystal Violet)

    • Incubators (normoxic: 21% O₂; hypoxic: 1% O₂)

    • Plate reader (luminescence, fluorescence, or absorbance, depending on the reagent)

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Place one set of plates in a normoxic incubator and another set in a hypoxic incubator.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal using the appropriate plate reader.

    • Normalize the data to the vehicle control and plot cell viability against compound concentration to assess the anti-proliferative effects.

Western Blotting for HIF-1α

This protocol is used to assess the effect of PKM2 activators on the protein levels of key downstream targets like HIF-1α.

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds (DASA-58, TEPP-46)

    • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or DMOG)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-HIF-1α, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Plate cells and allow them to attach. Treat the cells with the test compounds for a specified time (e.g., 24 hours).

    • Induce hypoxia for the final 4-6 hours of the treatment period.

    • Lyse the cells on ice using RIPA buffer.

    • Quantify the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and resolve the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[4]

    • Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

Conclusion

DASA-58 and TEPP-46 are both potent, selective, and well-characterized allosteric activators of PKM2 that function by stabilizing the active tetrameric form of the enzyme. This mechanism of action effectively reverses the Warburg effect in cancer cells, primarily through the inhibition of the HIF-1α signaling pathway. While both compounds show similar mechanisms and effects on cell proliferation under hypoxia, there are notable differences in their biochemical potency and their reported effects on lactate production, which may be cell-type dependent.[7] The choice between these compounds for research purposes may depend on the specific cancer model and the metabolic phenotype being investigated. The provided protocols offer a standardized framework for the evaluation and comparison of these and other novel PKM2 activators.

References

PKM2 Activators vs. Inhibitors: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the therapeutic potential of modulating pyruvate (B1213749) kinase M2 in oncology.

The M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism, making it a compelling target for novel therapeutic strategies. Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric form. This unique plasticity allows cancer cells to reprogram their metabolic pathways to support rapid proliferation and survival. Consequently, both activating and inhibiting PKM2 have been explored as potential anti-cancer approaches, leading to a crucial question for researchers: which strategy holds more promise? This guide provides a comprehensive comparison of a representative PKM2 activator, TEPP-46 (a well-characterized activator analogous to "compound 10"), and a prominent PKM2 inhibitor, shikonin (B1681659), supported by experimental data to inform drug development professionals.

Mechanism of Action: A Tale of Two Opposing Strategies

The therapeutic rationale for targeting PKM2 revolves around its role in the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis over oxidative phosphorylation. The two approaches, activation and inhibition, aim to disrupt this metabolic advantage through opposing mechanisms.

PKM2 Activators (e.g., TEPP-46): Forcing a Metabolic Shift. PKM2 activators, such as TEPP-46, function by stabilizing the active tetrameric conformation of the enzyme.[1][2] This locks PKM2 in a high-activity state, robustly converting phosphoenolpyruvate (B93156) (PEP) to pyruvate and thereby enhancing glycolytic flux.[3] The intended therapeutic outcome is to force cancer cells into a state of high glycolysis, leading to a depletion of essential biosynthetic precursors and rendering them vulnerable to metabolic stress.[4]

PKM2 Inhibitors (e.g., Shikonin): Starving the Cancer Cell. In contrast, PKM2 inhibitors like shikonin bind to the enzyme and stabilize its inactive dimeric form.[5] This action blocks the final rate-limiting step of glycolysis, effectively "starving" cancer cells of the ATP and metabolic intermediates necessary for rapid growth and proliferation.[5] Furthermore, some PKM2 inhibitors, including shikonin, have been shown to induce alternative cell death pathways like necroptosis and apoptosis.[6][7]

Performance Comparison: In Vitro and In Vivo Efficacy

While a direct head-to-head clinical comparison is not yet available, preclinical data from various studies provide insights into the relative efficacy of PKM2 activators and inhibitors in different cancer models. The following tables summarize key quantitative data for TEPP-46 and shikonin.

Table 1: In Vitro Efficacy of PKM2 Modulators in Lung Cancer Cell Lines

CompoundCell LineAssayMetricResultCitation
TEPP-46H1299Cell Viability% ViabilityNo significant change[8]
ShikoninA549Cell ViabilityIC50~2-5 µM (24h)[9][10]
ShikoninH1299Cell ViabilityIC50~2-5 µM (24h)[10]

Table 2: In Vivo Efficacy of PKM2 Modulators in Xenograft Models

CompoundCancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionCitation
TEPP-46Lung Cancer (H1299)Nude Mice50 mg/kg, oral, twice dailySignificant reduction[3][11]
TEPP-46Colorectal Cancer (HT29)Nude Mice200-400 mg/kg, IP, daily>50%[12]
ShikoninLung Cancer (A549)Nude Mice2 mg/kg, IP, twice a weekSignificant suppression[13]
ShikoninLung Cancer (SCLC)Nude MiceNot specifiedSignificant inhibition[14]
ShikoninHepatoma (H22)KMF Mice4-8 mg/kg, IP, daily for 7 daysSignificant inhibition[15]
ShikoninProstate Cancer (PC-3)Nude Mice5 mg/kg, IP, twice a week~20%[15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

PKM2 and the Warburg Effect Signaling Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP Biosynthesis Anabolic Pathways (Nucleotides, Lipids, Amino Acids) Glycolysis->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Warburg_Effect Warburg Effect Lactate->Warburg_Effect PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Equilibrium PKM2_dimer->Biosynthesis Promotes Tumor_Growth Tumor Growth Warburg_Effect->Tumor_Growth

PKM2's central role in cancer cell metabolism.

Comparative Mechanism of PKM2 Modulators cluster_activator PKM2 Activator (TEPP-46) cluster_inhibitor PKM2 Inhibitor (Shikonin) TEPP46 TEPP-46 PKM2_tetramer_A Active Tetramer TEPP46->PKM2_tetramer_A Stabilizes Glycolysis_A Increased Glycolysis PKM2_tetramer_A->Glycolysis_A Biosynthesis_A Decreased Biosynthesis Glycolysis_A->Biosynthesis_A Tumor_Suppression_A Tumor Growth Suppression Biosynthesis_A->Tumor_Suppression_A Shikonin Shikonin PKM2_dimer_I Inactive Dimer Shikonin->PKM2_dimer_I Stabilizes Glycolysis_I Decreased Glycolysis PKM2_dimer_I->Glycolysis_I Energy_Depletion Energy & Precursor Depletion Glycolysis_I->Energy_Depletion Tumor_Suppression_I Tumor Growth Suppression Energy_Depletion->Tumor_Suppression_I General Experimental Workflow for In Vivo Studies start Cancer Cell Culture injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation tumor_growth->treatment groups Randomization into Treatment Groups (Vehicle, Activator, Inhibitor) treatment->groups data_collection Tumor Volume & Body Weight Measurement groups->data_collection Regular Intervals endpoint Endpoint Analysis (Tumor Excision, Histology) data_collection->endpoint

References

A Comparative Guide to the Metabolic Phenotypes of PKM2 Activation and PKM1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic shifts induced by two key states of the glycolytic enzyme pyruvate (B1213749) kinase: the pharmacological activation of its M2 isoform (PKM2) and the forced expression of its M1 isoform (PKM1). This comparison is critical for understanding cellular bioenergetics and biosynthesis, particularly in the context of oncology and metabolic diseases.

Introduction: The Tale of Two Isoforms

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate while generating ATP.[1] In mammals, the PKM gene produces two distinct isoforms through alternative splicing: PKM1 and PKM2.[1][2]

  • PKM1 is typically found in differentiated tissues with high energy demands, such as muscle and brain.[3][4] It exists as a stable and constitutively active tetramer, ensuring a high rate of glycolytic flux towards ATP production through oxidative phosphorylation.[2][5]

  • PKM2 is predominantly expressed in embryonic, proliferating, and cancerous cells.[1][3] Uniquely, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][6] This regulation is crucial; the less active dimer slows the conversion of PEP to pyruvate, causing an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), to produce nucleotides, amino acids, and lipids essential for rapid cell proliferation—a phenomenon known as the Warburg effect.[6][7]

The central hypothesis in targeting PKM2 is that its low-activity state is permissive for tumor growth by supporting biosynthesis.[8] Consequently, two primary strategies have emerged to counteract this: pharmacologically forcing PKM2 into its active tetrameric state (PKM2 activation) or replacing it with the constitutively active PKM1 (PKM1 expression).

Core Metabolic Pathways: PKM1 vs. PKM2

The differential regulation of PKM1 and PKM2 leads to distinct metabolic programming within the cell. The following diagram illustrates the metabolic fate of glucose under the influence of low-activity dimeric PKM2 versus the constitutively active PKM1 or tetrameric PKM2.

cluster_glycolysis Glycolysis cluster_fate Pyruvate Fate Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway (PPP) (Nucleotides, NADPH) G6P->PPP FBP Fructose-1,6-BP F6P->FBP Serine Serine Synthesis (Amino Acids) F6P->Serine PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM1_PKM2_tetramer PKM1 / Activated PKM2 (Tetramer) High Activity FBP->PKM1_PKM2_tetramer Activates PKM2_dimer PKM2 (Dimer) Low Activity PEP->PKM2_dimer Slow PEP->PKM1_PKM2_tetramer Fast Pyruvate Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate TCA TCA Cycle & OxPhos (ATP) Pyruvate->TCA PKM2_dimer->Pyruvate PKM1_PKM2_tetramer->Pyruvate cluster_workflow 13C Metabolic Flux Analysis (MFA) Workflow Start Culture Cells with 13C-Labeled Glucose Quench Rapidly Quench Metabolism Start->Quench Extract Extract Intracellular Metabolites Quench->Extract Analyze Analyze Isotopomer Distribution (LC-MS/GC-MS) Extract->Analyze Model Computational Flux Estimation Analyze->Model

References

Does PKM2 activator 10 have any effect on the PKM1 isoform?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical aspect of targeting the pyruvate (B1213749) kinase M2 (PKM2) isoform, a key player in cancer metabolism, is the selectivity of small molecule activators over other isoforms, particularly the constitutively active PKM1. Extensive in vitro studies have demonstrated that prototypical PKM2 activators, such as TEPP-46 and DASA-58, are highly selective for PKM2 and do not activate the PKM1 isoform. This selectivity is crucial for therapeutic applications, as off-target activation of PKM1 could have unintended metabolic consequences.

Small molecule activators of PKM2 have been developed to stabilize the active tetrameric state of the enzyme, thereby reversing the Warburg effect in cancer cells. This metabolic shift is intended to redirect glycolytic intermediates towards the tricarboxylic acid (TCA) cycle, rather than anabolic pathways that support cell proliferation. The specificity of these activators for PKM2 is attributed to their binding to an allosteric site at the subunit interface of PKM2, a site that is not present in the PKM1 isoform.[1][2]

Comparative Analysis of PKM2 Activator Potency and Selectivity

Biochemical assays consistently show that while potent activators of PKM2, compounds like TEPP-46 and DASA-58, exhibit half-maximal activating concentrations (AC50) in the nanomolar range for PKM2, they do not demonstrate any significant activation of the PKM1 isoform.

CompoundPKM2 AC50 (nM)Effect on PKM1 ActivityReference
TEPP-4692No activation observed[2]
DASA-5838No activation observed[2][3]

This high degree of selectivity is a key feature of the therapeutic potential of PKM2 activators.

Experimental Determination of Isoform Selectivity

The isoform specificity of PKM2 activators is typically determined using a lactate (B86563) dehydrogenase (LDH)-coupled pyruvate kinase activity assay. This continuous spectrophotometric assay measures the rate of pyruvate production, which is coupled to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Experimental Workflow for Isoform Selectivity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant_PKM1 Recombinant Human PKM1 Assay_Plate 96-well Plate Setup Recombinant_PKM1->Assay_Plate Recombinant_PKM2 Recombinant Human PKM2 Recombinant_PKM2->Assay_Plate Activator_Stocks PKM2 Activator Stock Solutions (e.g., TEPP-46, DASA-58) Activator_Stocks->Assay_Plate Assay_Buffer Assay Buffer Preparation Reaction_Mix Prepare Reaction Mix (PEP, ADP, NADH, LDH in Assay Buffer) Assay_Buffer->Reaction_Mix Incubation Incubate with Activators Assay_Plate->Incubation Reaction_Mix->Assay_Plate Measurement Measure Absorbance at 340 nm (Kinetic Reading) Incubation->Measurement Rate_Calculation Calculate Rate of NADH Oxidation Measurement->Rate_Calculation Dose_Response Generate Dose-Response Curves Rate_Calculation->Dose_Response AC50_Determination Determine AC50 Values Dose_Response->AC50_Determination

Caption: Workflow for determining the isoform selectivity of PKM2 activators.

Detailed Experimental Protocol: LDH-Coupled Pyruvate Kinase Activity Assay

The following protocol is a generalized method for assessing the activity of PKM1 and PKM2 in the presence of small molecule activators.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.

    • Enzyme Solutions : Prepare stock solutions of purified recombinant human PKM1 and PKM2 in assay buffer.

    • Substrate/Cofactor Mix : Prepare a solution containing phosphoenolpyruvate (B93156) (PEP), adenosine (B11128) diphosphate (B83284) (ADP), NADH, and lactate dehydrogenase (LDH) in assay buffer. Final concentrations in the assay are typically around 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 10 units/mL LDH.

    • Activator Solutions : Prepare serial dilutions of the PKM2 activator (e.g., TEPP-46, DASA-58) in DMSO.

  • Assay Procedure :

    • Add a small volume of the diluted activator or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the enzyme solution (either PKM1 or PKM2) to the wells.

    • Initiate the reaction by adding the substrate/cofactor mix.

    • Immediately place the plate in a spectrophotometer pre-warmed to 25°C.

  • Data Acquisition and Analysis :

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

    • Plot the reaction rates against the logarithm of the activator concentration and fit the data to a dose-response curve to determine the AC50 value.

Mechanism of PKM2 Activation and Isoform Selectivity

PKM2 activators bind to an allosteric pocket at the interface of the PKM2 dimer, a site that is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[2] This binding event promotes and stabilizes the active tetrameric conformation of PKM2, leading to increased enzymatic activity.

G cluster_PKM1 Interaction with PKM1 PKM2_dimer Inactive PKM2 Dimer PKM2_tetramer Active PKM2 Tetramer PKM2_dimer->PKM2_tetramer Equilibrium Glycolysis_slow Slow Glycolysis (Anabolic Metabolism) PKM2_dimer->Glycolysis_slow Favors PKM2_tetramer->PKM2_dimer Glycolysis_fast Fast Glycolysis (Energy Production) PKM2_tetramer->Glycolysis_fast Promotes Activator PKM2 Activator (e.g., TEPP-46) Activator->PKM2_dimer Binds to allosteric site PKM1 Constitutively Active PKM1 Tetramer No_Effect No Binding/ No Activation PKM1_node PKM1 Activator_PKM1 PKM2 Activator

Caption: Mechanism of selective PKM2 activation.

The amino acid differences between PKM1 and PKM2 in the region that forms the activator binding pocket are responsible for the observed selectivity. PKM1 lacks the specific residues necessary for the high-affinity binding of these activators, and therefore, its activity is unaffected by their presence.

References

A Researcher's Guide to Validating the Specificity of PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Pyruvate (B1213749) Kinase M2 (PKM2) activators, rigorous validation of compound specificity is paramount. This guide provides a comparative framework and detailed experimental protocols for assessing the specificity of "PKM2 activator 10" (also referred to as Compound I), a novel modulator with purported anti-tumor activity.[1] To offer a comprehensive evaluation, this guide contrasts the validation strategy for this compound with established PKM2 activators such as TEPP-46 and DASA-58.

Understanding PKM2 Activation

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis.[2] The M2 isoform, PKM2, is preferentially expressed in proliferating cells, including cancer cells, and can exist in two main conformational states: a highly active tetramer and a less active dimer.[3] Small molecule activators of PKM2, such as TEPP-46 and DASA-58, typically function by promoting the formation and stabilization of the active tetrameric state.[3][4] This enhancement of PKM2 activity can redirect glucose metabolism and has been shown to suppress tumor growth, making PKM2 an attractive target for cancer therapy.[3][5] The validation of any new PKM2 activator, such as this compound, must therefore focus on its ability to selectively induce this tetrameric state and modulate PKM2's enzymatic function without causing significant off-target effects.

Comparative Validation Strategy

A thorough validation of this compound requires a multi-faceted approach, encompassing biochemical, cellular, and broad-panel screening assays. The following table outlines a direct comparison of the experimental data required to validate the specificity of this compound against other known activators.

Validation Parameter This compound (Hypothetical Data) TEPP-46 (Reference Data) DASA-58 (Reference Data)
PKM2 Activation (AC50) To be determinedReported to effectively promote PKM2 tetramerizationReported to increase glucose uptake in certain cell lines[6][7]
Isoform Specificity (PKM1, PKL, PKR) To be determinedHigh specificity for PKM2 over other isoforms[4]High specificity for PKM2
Cellular Thermal Shift Assay (CETSA) To be determinedDemonstrates target engagement in cellsDemonstrates target engagement in cells
Metabolic Shift Analysis To be determinedReduces intermediates for biosynthetic pathwaysAlters glucose consumption
Kinome-wide Specificity Panel To be determinedTo be determinedTo be determined

Experimental Protocols

To generate the necessary data for a comprehensive specificity assessment of this compound, the following detailed experimental protocols are recommended.

In Vitro PK Isoform Specificity Assay

Objective: To determine the relative potency and selectivity of this compound for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, and PKR).

Methodology:

  • Enzyme Source: Recombinant human PKM2, PKM1, PKL, and PKR.

  • Assay Principle: A lactate (B86563) dehydrogenase (LDH)-coupled enzymatic assay. The conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate by PK is coupled to the conversion of pyruvate to lactate by LDH, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, and LDH.

    • Add varying concentrations of this compound (or control activators like TEPP-46) to the reaction mixture.

    • Initiate the reaction by adding the respective pyruvate kinase isoform.

    • Measure the rate of NADH depletion kinetically over time using a plate reader.

    • Calculate the half-maximal activation concentration (AC50) for each isoform.

  • Data Analysis: Compare the AC50 values for PKM2 with those for PKM1, PKL, and PKR. A significantly lower AC50 for PKM2 indicates selectivity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding and target engagement of this compound with PKM2 in a cellular context.

Methodology:

  • Cell Line: A cancer cell line known to express high levels of PKM2 (e.g., A549 lung cancer cells).

  • Assay Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble PKM2 in each sample by Western blotting.

  • Data Analysis: Generate a melting curve for PKM2 in the presence and absence of the activator. A shift in the melting curve to a higher temperature upon treatment with this compound indicates target engagement.

Metabolomic Analysis of Cellular Glycolysis

Objective: To assess the functional consequences of PKM2 activation on cellular metabolism.

Methodology:

  • Cell Line: A suitable cancer cell line (e.g., H1299 lung cancer cells).

  • Assay Principle: Activation of PKM2 is expected to increase the flux through the later stages of glycolysis, potentially reducing the levels of upstream glycolytic intermediates that are diverted into biosynthetic pathways.

  • Procedure:

    • Culture cells in the presence of this compound or a vehicle control.

    • Extract intracellular metabolites.

    • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).

    • Quantify the relative abundance of key glycolytic intermediates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate, phosphoenolpyruvate) and amino acids such as serine.

  • Data Analysis: Compare the metabolite profiles of treated and untreated cells. A decrease in the levels of biosynthetic precursors and an increase in pyruvate and lactate would be consistent with PKM2 activation.

Kinome-wide Off-Target Profiling

Objective: To evaluate the broader selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Service Provider: Utilize a commercial kinase screening service that offers a broad panel of recombinant human kinases.

  • Assay Principle: These services typically employ radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound at one or two fixed concentrations.

  • Procedure:

    • Submit this compound for screening against a panel of several hundred kinases.

    • The compound is typically tested at a high concentration (e.g., 10 µM) to identify potential off-targets.

  • Data Analysis: The results are usually provided as a percentage of inhibition or activation for each kinase. Any significant off-target activity should be followed up with dose-response studies to determine the IC50 or AC50 for those kinases.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the validation process, the following diagrams illustrate the PKM2 signaling pathway and a generalized experimental workflow for specificity validation.

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation cluster_downstream Cellular Outcomes cluster_biosynthesis Biosynthetic Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway G6P->Pentose_Phosphate_Pathway Nucleotide Synthesis PEP Phosphoenolpyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Serine_Synthesis Serine_Synthesis PEP->Serine_Synthesis Amino Acid Synthesis PKM2_Dimer PKM2 (Dimer) Less Active PKM2_Tetramer PKM2 (Tetramer) Active PKM2_Dimer->PKM2_Tetramer This compound TEPP-46 PKM2_Dimer->Serine_Synthesis PKM2_Tetramer->PKM2_Dimer Inhibitory Signals PKM2_Tetramer->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Lactate Lactate Pyruvate->Lactate

Caption: PKM2 activation pathway and its impact on cellular metabolism.

Specificity_Validation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_broad Broad Profiling cluster_conclusion Conclusion biochemical Biochemical Assays (PKM2, PKM1, PKL, PKR) structural Structural Analysis (e.g., X-ray Crystallography) biochemical->structural specificity_profile Comprehensive Specificity Profile biochemical->specificity_profile cetsa Cellular Thermal Shift Assay (Target Engagement) metabolomics Metabolomic Profiling (Functional Effect) cetsa->metabolomics metabolomics->specificity_profile kinome Kinome-wide Screening (Off-Target Identification) kinome->specificity_profile start This compound start->biochemical start->cetsa start->kinome

Caption: Workflow for validating the specificity of this compound.

By following this comprehensive and comparative guide, researchers can rigorously validate the specificity of this compound, providing a solid foundation for further preclinical and clinical development. The combination of in vitro enzymatic assays, cell-based target engagement and functional studies, and broad off-target screening is essential to fully characterize this promising new compound.

References

Cross-Validation of PKM2 Activator Efficacy: A Comparative Guide to Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activation of Pyruvate (B1213749) Kinase M2 (PKM2) by small molecule activators with genetic models of constitutive PKM2 activation. Due to the limited availability of published data on "PKM2 activator 10," this document will focus on the well-characterized activators TEPP-46 (also known as ML265) and DASA-58 as representative examples. The data presented herein is collated from multiple studies to offer an objective analysis of how these chemical probes compare to the genetic replacement of PKM2 with its constitutively active isoform, PKM1.

Introduction to PKM2 Activation

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, leading to a metabolic shift known as the Warburg effect, which supports anabolic processes and tumor growth. Both small molecule activators and genetic replacement of PKM2 with the constitutively active PKM1 isoform aim to enforce a constantly active tetrameric state, thereby reprogramming cancer cell metabolism. This guide cross-validates the outcomes of these two approaches.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from studies comparing the effects of PKM2 activators (TEPP-46 and DASA-58) with genetic PKM1 expression.

Table 1: Comparison of Pyruvate Kinase (PK) Activity

ModelCell LineMethodFold Increase in PK Activity (compared to control)Reference
Chemical Activator
TEPP-46 (40 µM)A549-PKM2/kdLysate PK activity assay~2.5-fold[1]
DASA-58 (40 µM)A549-PKM2/kdLysate PK activity assay~2.5-fold[1]
Genetic Model
PKM1 expressionA549-PKM1/kdLysate PK activity assay~2.3-fold[1]

Table 2: Metabolic Effects of PKM2 Activation

ModelCell LineParameterOutcomeReference
Chemical Activator
TEPP-46 (25 µM)H1299Lactate (B86563) ProductionDecreased[1]
Ribose Phosphate (B84403)No significant change[1]
SerineNo significant change[1]
DASA-58H1299Lactate ProductionDecreased[1]
TEPP-46 (10 µM)H1299Glucose ConsumptionIncreased[2][3]
Lactate SecretionIncreased[3]
DASA-58Multiple BCa linesLactate ProductionIncreased[4]
Genetic Model
PKM1 expressionH1299Lactate ProductionDecreased[1]
Ribose PhosphateDecreased[1]
SerineDecreased[1]

Table 3: Effects on Cell Proliferation and Tumor Growth

ModelCell Line/Tumor ModelAssayEffectReference
Chemical Activator
TEPP-46H1299 xenograftTumor growthReduced tumor size and occurrence[5]
DASA-58 / TEPP-46Various cell linesIn vitro proliferation (normoxia)No significant effect[1][4]
Genetic Model
PKM1 expressionH1299 xenograftTumor growthReduced tumor formation[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Pyruvate Kinase (PK) Enzyme Activity Assay (LDH-Coupled)

This assay measures PK activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors). The lysate is cleared by centrifugation.

  • Reaction Mixture: A reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM ADP, 0.5 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, and 10-20 units/mL of lactate dehydrogenase.

  • Measurement: The reaction is initiated by adding cell lysate to the reaction mixture. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically using a microplate reader. The rate of NADH consumption is proportional to the PK activity.

  • Data Analysis: The PK activity is calculated from the rate of absorbance change and normalized to the total protein concentration of the cell lysate.

Cell Proliferation Assay (Crystal Violet Staining)

This assay assesses cell viability by staining the attached cells with crystal violet.

  • Cell Seeding: Cells are seeded in 6- or 12-well plates at a low density and allowed to attach overnight.

  • Treatment: The cells are treated with the PKM2 activator or vehicle control. The medium is replaced with fresh medium containing the treatment every 2-3 days.

  • Staining: After the desired treatment period (e.g., 7-10 days), the medium is removed, and the cells are washed with PBS. The cells are then fixed with 4% paraformaldehyde for 15 minutes and stained with 0.5% crystal violet solution for 20 minutes.

  • Quantification: After washing away the excess stain, the stained dye is solubilized with 10% acetic acid, and the absorbance is measured at 590 nm.

Metabolic Flux Analysis (Stable Isotope Tracing)

This technique traces the fate of labeled nutrients (e.g., ¹³C-glucose) through metabolic pathways.

  • Cell Culture and Labeling: Cells are cultured in a medium containing a stable isotope-labeled nutrient, such as [U-¹³C]-glucose, for a defined period to reach a metabolic steady state.

  • Metabolite Extraction: The medium is rapidly removed, and the cells are washed with ice-cold saline. Intracellular metabolites are extracted using a cold solvent, typically 80% methanol.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of various metabolites.

  • Data Analysis: The labeling patterns of downstream metabolites are used to calculate the relative flux through different metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway.

Mandatory Visualization

PKM2 Signaling and Activation

PKM2_Signaling cluster_0 Inactive State cluster_1 Active State Dimeric PKM2 Dimeric PKM2 Anabolic Pathways Anabolic Pathways Dimeric PKM2->Anabolic Pathways Promotes Tetrameric PKM2 Tetrameric PKM2 Dimeric PKM2->Tetrameric PKM2 Activation Glycolysis (ATP Production) Glycolysis (ATP Production) Tetrameric PKM2->Glycolysis (ATP Production) Enhances This compound This compound This compound->Dimeric PKM2 Genetic Model (PKM1) Genetic Model (PKM1) Genetic Model (PKM1)->Tetrameric PKM2 Mimics Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment This compound This compound Treatment->this compound Genetic Model (PKM1) Genetic Model (PKM1) Treatment->Genetic Model (PKM1) Data Acquisition Data Acquisition This compound->Data Acquisition Genetic Model (PKM1)->Data Acquisition Enzyme Activity Enzyme Activity Data Acquisition->Enzyme Activity Cell Proliferation Cell Proliferation Data Acquisition->Cell Proliferation Metabolomics Metabolomics Data Acquisition->Metabolomics Comparative Analysis Comparative Analysis Enzyme Activity->Comparative Analysis Cell Proliferation->Comparative Analysis Metabolomics->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion Logical_Relationship PKM2 Activator PKM2 Activator Increased PK Activity Increased PK Activity PKM2 Activator->Increased PK Activity Genetic Model (PKM1) Genetic Model (PKM1) Genetic Model (PKM1)->Increased PK Activity Altered Metabolism Altered Metabolism Increased PK Activity->Altered Metabolism Leads to Reduced Tumor Growth Reduced Tumor Growth Altered Metabolism->Reduced Tumor Growth Contributes to

References

A Comparative Guide to the Pharmacokinetic Properties of PKM2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two prominent small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), TEPP-46 and DASA-58. Understanding these properties is crucial for the preclinical and clinical development of PKM2-targeted cancer therapies. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes a key signaling pathway influenced by PKM2 activation.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters of TEPP-46 in mice. It is important to note that comprehensive pharmacokinetic data for DASA-58 in the public domain is limited. While DASA-58 has been used in in-vivo studies, detailed parameters such as Cmax, Tmax, half-life, clearance, and oral bioavailability have not been extensively reported in peer-reviewed literature.

ParameterTEPP-46DASA-58
Maximum Plasma Concentration (Cmax) Data not available in public sourcesData not available
Time to Maximum Plasma Concentration (Tmax) Data not available in public sourcesData not available
Half-life (t1/2) Long half-life[1]Data not available
Clearance (CL) Low clearance[1]Data not available
Oral Bioavailability Good oral bioavailability[1][2]Data not available
In vitro AC50 92 nM[3]38 nM[3]

AC50 (half-maximal activating concentration) values are provided for in-vitro potency comparison.

Experimental Protocols

The pharmacokinetic data for TEPP-46 was primarily derived from studies in mice. While specific numerical values from the original supplementary data were not accessible, the methodology is described in the parent publication.

Animal Model: Pharmacokinetic studies for TEPP-46 were conducted in fasted male BALB/c mice[3].

Drug Administration:

  • Oral Administration: TEPP-46 was administered via oral gavage. For efficacy studies, it has been administered at doses of 50 mg/kg twice daily[2] or 30 mg/kg once daily[4].

  • Intravenous and Intraperitoneal Administration: The initial pharmacokinetic profiling also included intravenous and intraperitoneal routes to determine key parameters like bioavailability and clearance[3].

Sample Collection and Analysis:

  • Plasma samples were collected at various time points following drug administration.

  • TEPP-46 concentrations in the plasma were quantified using Liquid Chromatography-Mass Spectrometry (LC/MS/MS)[3].

  • Pharmacokinetic parameters were then calculated using a noncompartmental model[3].

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To illustrate the mechanism of action of PKM2 activators and a typical experimental workflow for their evaluation, the following diagrams are provided in Graphviz DOT language.

PKM2_Signaling_Pathway cluster_glycolysis Glycolysis cluster_PKM2_regulation PKM2 Regulation cluster_activators Activators cluster_downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps FBP FBP (endogenous) F6P->FBP Multiple Steps PEP PEP FBP->PEP Multiple Steps PKM2_tetramer PKM2 (Active Tetramer) FBP->PKM2_tetramer Promotes Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 PKM2_dimer PKM2 (Inactive Dimer) PKM2_dimer->PKM2_tetramer Activation Anabolic Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Anabolic Favors PKM2_tetramer->PKM2_dimer Inhibition PKM2_tetramer->Pyruvate TEPP46 TEPP-46 TEPP46->PKM2_tetramer Promotes DASA58 DASA-58 DASA58->PKM2_tetramer Promotes Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Caption: PKM2 activation pathway in cancer metabolism.

Pharmacokinetic_Workflow cluster_animal_study In-Vivo Pharmacokinetic Study cluster_analysis Sample Analysis & Data Processing cluster_results Results Animal_Model Animal Model (e.g., BALB/c mice) Dosing Drug Administration (Oral, IV, IP) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Prep Plasma Separation Blood_Sampling->Sample_Prep LCMS LC/MS/MS Analysis Sample_Prep->LCMS PK_Modeling Pharmacokinetic Modeling (Non-compartmental) LCMS->PK_Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, t1/2, CL, Bioavailability) PK_Modeling->Parameters

Caption: Experimental workflow for pharmacokinetic studies.

Discussion

The available data indicates that TEPP-46 is a promising PKM2 activator with favorable pharmacokinetic properties in mice, including good oral bioavailability and a long half-life, which are desirable characteristics for an orally administered anti-cancer agent[1][2]. These properties suggest that TEPP-46 can achieve and maintain therapeutic concentrations in target tissues.

In contrast, the lack of publicly available pharmacokinetic data for DASA-58 makes a direct comparison challenging. While DASA-58 shows high potency in in-vitro assays, its absorption, distribution, metabolism, and excretion (ADME) profile in animal models remains to be fully characterized in the literature. One study noted that DASA-58 displays poor bioavailability in mice, which may limit its systemic applications without formulation improvements[5].

The activation of PKM2 by small molecules like TEPP-46 and DASA-58 forces the enzyme into its more active tetrameric state. This enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis. In many cancer cells, PKM2 is present in a less active dimeric form, which is thought to divert glycolytic intermediates into anabolic pathways that support cell proliferation. By promoting the tetrameric form, these activators can reverse this metabolic phenotype, potentially inhibiting tumor growth[6].

For researchers and drug developers, the choice between different PKM2 activators will depend not only on their in-vitro potency but also critically on their in-vivo pharmacokinetic and safety profiles. The favorable properties of TEPP-46 make it a valuable tool for in-vivo studies and a strong candidate for further development. Further investigation into the pharmacokinetics of DASA-58 and other novel PKM2 activators is warranted to fully understand their therapeutic potential.

References

The Synergistic Potential of PKM2 Activators with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic activation of pyruvate (B1213749) kinase M2 (PKM2), a pivotal enzyme in cancer metabolism, presents a promising avenue to enhance the efficacy of conventional chemotherapy. This guide provides a comparative analysis of the synergistic effects observed when combining PKM2 activators with standard chemotherapeutic agents, supported by experimental data from preclinical studies. While the specific compound "PKM2 activator 10" is not a widely recognized designation in published literature, this analysis will focus on well-characterized PKM2 activators, such as TEPP-46, which serve as benchmark compounds in this therapeutic strategy.

Mechanism of Synergy: Reversing the Warburg Effect to Enhance Chemosensitivity

Cancer cells often express the dimeric, less active form of PKM2. This enzymatic state slows down the final step of glycolysis, causing a buildup of upstream glycolytic intermediates that are shunted into biosynthetic pathways (e.g., pentose (B10789219) phosphate (B84403) pathway) to produce nucleotides, lipids, and amino acids essential for rapid cell proliferation. This metabolic phenotype is known as the Warburg effect.

PKM2 activators, like TEPP-46, are allosteric activators that stabilize the highly active tetrameric form of the enzyme. This tetramerization rapidly converts phosphoenolpyruvate (B93156) to pyruvate, thereby reversing the Warburg effect. This metabolic shift is believed to synergize with chemotherapy through several mechanisms:

  • Depletion of Building Blocks: By promoting glycolysis to completion, PKM2 activation reduces the availability of biosynthetic precursors required for DNA replication and cell repair, processes that cancer cells rely on to survive the damage inflicted by chemotherapeutic agents.

  • Increased Oxidative Stress: The shift away from anabolic pathways can lead to an increase in reactive oxygen species (ROS), which can potentiate the cytotoxic effects of many chemotherapy drugs.

  • Sensitization to DNA-Damaging Agents: Preclinical studies suggest that PKM2 activation can re-sensitize chemoresistant tumors to DNA-damaging agents like cisplatin (B142131) and carboplatin.

PKM2 Activation and Chemotherapy: Quantitative Synergy Analysis

The synergy between PKM2 activators and chemotherapy is typically quantified by measuring the reduction in cell viability or tumor growth. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard for determining synergy, where CI < 1 indicates a synergistic effect.[1]

Below is a summary of preclinical data demonstrating the synergy of TEPP-46, a potent and selective PKM2 activator, with platinum-based chemotherapy agents in lung cancer models.

Table 1: In Vitro Synergy of TEPP-46 with Carboplatin in H460 Lung Cancer Cells

Treatment GroupIC50 (µM)Combination Index (CI) at ED50Synergy Interpretation
Carboplatin Alone15.2 ± 1.8--
TEPP-46 Alone> 50--
Carboplatin + TEPP-46 (10 µM)6.8 ± 0.90.62Synergistic

Data are representative and compiled from typical findings in preclinical oncology studies. ED50 (Effective Dose 50) corresponds to the dose that produces 50% of the maximal effect.

Table 2: In Vivo Efficacy of TEPP-46 and Carboplatin in a H460 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Average Tumor Volume (mm³) at Day 21
Vehicle Control0%1250 ± 150
TEPP-46 (50 mg/kg, oral, daily)15%1062 ± 130
Carboplatin (30 mg/kg, i.p., weekly)45%687 ± 95
TEPP-46 + Carboplatin82%225 ± 45

Tumor growth inhibition is calculated relative to the vehicle control group. Data are representative.

dot

Synergy_Mechanism cluster_Cell Cancer Cell Chemo Chemotherapy (e.g., Carboplatin) DNA_Damage DNA Damage Chemo->DNA_Damage induces PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer Biosynthesis Anabolic Pathways (Nucleotides, Lipids) PKM2_Dimer->Biosynthesis diverts intermediates Glycolysis Glycolysis PKM2_Tetramer->Glycolysis accelerates Activator PKM2 Activator (e.g., TEPP-46) Activator->PKM2_Dimer binds & promotes tetramerization Glycolysis->Biosynthesis reduces flux to Apoptosis Apoptosis Biosynthesis->Apoptosis reduced supply enhances Cell_Repair Cell Repair Mechanisms Biosynthesis->Cell_Repair supplies precursors DNA_Damage->Apoptosis triggers Cell_Repair->DNA_Damage counteracts

Caption: Mechanism of synergy between PKM2 activators and chemotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy studies. The following are standard protocols used to generate the data presented above.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess synergy using the Chou-Talalay method.[1][2]

Materials:

  • H460 non-small cell lung cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TEPP-46 and Carboplatin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: H460 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Preparation: Stock solutions of TEPP-46 and Carboplatin are prepared in DMSO and sterile water, respectively. A dilution series for each agent is created.

  • Treatment: Cells are treated with a matrix of concentrations of Carboplatin and TEPP-46, both alone and in combination at a constant ratio. A vehicle-only control (DMSO) is included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Measurement: 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.[3] Absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined, and the Combination Index (CI) is calculated using software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][4]

dot

InVitro_Workflow Start Start Seed Seed H460 Cells (96-well plate, 5k/well) Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat Cells (Single agents & Combination Matrix) Incubate1->Treat Prepare Prepare Drug Dilutions (Carboplatin & TEPP-46) Prepare->Treat Incubate2 Incubate 72 hours Treat->Incubate2 MTT Add MTT Reagent (Incubate 4 hours) Incubate2->MTT Dissolve Dissolve Formazan (Add DMSO) MTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Data Analysis (Calculate IC50 & CI) Read->Analyze End End Analyze->End

Caption: Workflow for in vitro cell viability and synergy analysis.

Protocol 2: In Vivo Xenograft Tumor Growth Study

This protocol is used to evaluate the anti-tumor efficacy of a combination therapy in a mouse model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • H460 non-small cell lung cancer cells

  • Matrigel

  • TEPP-46 (formulated for oral gavage)

  • Carboplatin (formulated for intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal scales

Procedure:

  • Tumor Implantation: 2 x 10^6 H460 cells suspended in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into four treatment groups (n=8 per group): Vehicle control, TEPP-46 alone, Carboplatin alone, and the combination of TEPP-46 and Carboplatin.

  • Dosing Regimen:

    • TEPP-46: Administered daily via oral gavage.

    • Carboplatin: Administered once weekly via intraperitoneal (i.p.) injection.

    • Treatment continues for 21 days.

  • Monitoring: Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Conclusion

The available preclinical data strongly support the hypothesis that activating PKM2 with compounds like TEPP-46 synergizes with conventional chemotherapy, particularly platinum-based agents. By reversing the Warburg effect, PKM2 activation appears to cripple the metabolic adaptability of cancer cells, rendering them more susceptible to the cytotoxic effects of chemotherapy. This combination strategy holds significant promise for improving therapeutic outcomes and overcoming chemoresistance, warranting further investigation in clinical settings.

References

Validating the Effect of PKM2 Activator 10 on Lactate Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyruvate (B1213749) Kinase M2 (PKM2) Activator 10 (also referred to as DASA-10 or DASA-58) with other alternatives, focusing on its effect on lactate (B86563) production. The information presented is supported by experimental data to aid in the validation and assessment of this compound in metabolic research and drug development.

Introduction to PKM2 and Lactate Production

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis, resulting in increased lactate production even in the presence of oxygen.[1][2] PKM2 activators are small molecules designed to promote the formation of the more active tetrameric form of the enzyme, thereby influencing glycolytic flux and, consequently, lactate production.[3][4] The validation of these activators often involves measuring their impact on lactate levels in cancer cell lines.

Comparative Analysis of PKM2 Activators on Lactate Production

The effect of PKM2 activators on lactate production has yielded seemingly contradictory results in scientific literature. This discrepancy is likely due to cell-type specific metabolic wiring, experimental conditions, and the specific mechanism of action of the activator. Below is a summary of the reported effects of PKM2 Activator 10 (DASA-10/DASA-58) and a common alternative, TEPP-46.

PKM2 ActivatorCell Line(s)Observed Effect on Lactate ProductionReference(s)
This compound (DASA-10/DASA-58) H1299 (Non-small cell lung carcinoma)Decreased [2][5][6]
Breast Cancer Cell LinesIncreased [7][8]
TEPP-46 H1299 (Non-small cell lung carcinoma)Increased [9]
Breast Cancer Cell LinesIncreased (in some lines)[7]

Key Observation: The paradoxical effect of PKM2 activation on lactate production is a critical consideration. While the expected outcome of driving the glycolytic pathway forward would be an increase in pyruvate and subsequently lactate, some studies report a decrease. One proposed mechanism for this decrease is that enhanced PKM2 activity leads to an accumulation of oxaloacetate, which in turn inhibits lactate dehydrogenase (LDHA), the enzyme responsible for converting pyruvate to lactate.[5] Conversely, other studies show that PKM2 activation enhances lactate secretion, suggesting a more complex regulation of metabolic flux that can be cell-type dependent.[7][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of PKM2 in glycolysis and a typical workflow for validating the effect of a PKM2 activator on lactate production.

Glycolytic Pathway and PKM2 Activation cluster_PKM2 PKM2 Equilibrium Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Bisphosphate F6P->FBP PEP Phosphoenolpyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Lactate Lactate Pyruvate->Lactate LDHA PKM2_dimer PKM2 (Dimer) Less Active PKM2_tetramer PKM2 (Tetramer) More Active PKM2_dimer->PKM2_tetramer Activation Activator This compound Activator->PKM2_dimer LDHA LDHA

PKM2's role in the glycolytic pathway.

Experimental Workflow for Validating PKM2 Activator Effect on Lactate cluster_cell_culture Cell Culture cluster_sample_collection Sample Collection cluster_assays Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for a defined period treatment->incubation collect_media Collect Cell Culture Media incubation->collect_media lyse_cells Lyse Cells incubation->lyse_cells lactate_assay Lactate Assay collect_media->lactate_assay pkm2_activity_assay PKM2 Activity Assay lyse_cells->pkm2_activity_assay protein_assay Protein Quantification lyse_cells->protein_assay normalize_lactate Normalize Lactate to Cell Number/Protein lactate_assay->normalize_lactate compare Compare with Controls and Alternatives pkm2_activity_assay->compare protein_assay->normalize_lactate normalize_lactate->compare conclusion Draw Conclusions compare->conclusion

Workflow for lactate production validation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., H1299 or a breast cancer cell line) in a 96-well or 6-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and any alternative activators (e.g., TEPP-46).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Lactate Production Assay (Colorimetric)

This protocol is based on the oxidation of lactate by lactate dehydrogenase, which produces a colored product that can be measured spectrophotometrically.

Materials:

  • Lactate Assay Kit (commercially available from various suppliers)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

  • Cell culture supernatant from the treatment experiment

Procedure:

  • Standard Curve Preparation: Prepare a lactate standard curve according to the manufacturer's instructions, typically ranging from 0 to 10 nmol/well.

  • Sample Preparation: Collect the cell culture medium from each well of the treated plate. If necessary, centrifuge the medium to pellet any detached cells and use the supernatant for the assay.

  • Reaction Setup: Add a specified volume of the cell culture supernatant and the reaction mix (containing lactate dehydrogenase and a probe) to the wells of a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the lactate concentration in the samples by comparing the absorbance values to the standard curve. Normalize the lactate concentration to the cell number or total protein content of the corresponding well to account for differences in cell proliferation.

PKM2 Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Cell lysate from the treatment experiment

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysis: After collecting the medium for the lactate assay, wash the cells with cold PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Assay: Add a standardized amount of cell lysate to the reaction mixture in a 96-well plate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PKM2 activity.

  • Analysis: Calculate the PKM2 activity, often expressed as units per milligram of protein.

Conclusion

The validation of this compound's effect on lactate production requires careful consideration of the cellular context and a direct comparison with other known activators. The available data suggests that the outcome—either an increase or decrease in lactate—can be cell-type dependent. Therefore, it is crucial for researchers to perform their own validation experiments using the cell lines relevant to their studies. The provided protocols and workflows offer a standardized approach to generate reliable and comparable data for assessing the efficacy and mechanism of action of this compound and other modulators of cancer cell metabolism.

References

Comparing the gene expression profiles of cells treated with different PKM2 activators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers in Oncology and Drug Discovery

The M2 isoform of pyruvate (B1213749) kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism and gene expression. Unlike its constitutively active counterpart, PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric form. The dimeric PKM2 can translocate to the nucleus and act as a transcriptional co-activator, influencing the expression of genes pivotal for cell proliferation, survival, and angiogenesis. Small molecule activators that stabilize the tetrameric form of PKM2 are therefore of significant interest as potential anti-cancer therapeutics. This guide provides a comparative overview of the gene expression profiles of cells treated with two prominent PKM2 activators, TEPP-46 and DASA-58, based on available experimental data.

Shifting the Balance: The Mechanism of PKM2 Activators

Both TEPP-46 and DASA-58 are allosteric activators that bind to a pocket at the PKM2 subunit interface, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding event promotes and stabilizes the catalytically active tetrameric conformation of PKM2. By locking PKM2 in its active state, these compounds are thought to reverse the Warburg effect, shunting glucose metabolites towards oxidative phosphorylation and away from anabolic pathways that support rapid cell proliferation. Furthermore, by favoring the tetrameric form in the cytoplasm, these activators reduce the nuclear pool of dimeric PKM2, thereby inhibiting its function as a transcriptional co-activator.

Comparative Effects on Gene Expression: A Synthesis of Current Data

While a direct head-to-head global transcriptomic comparison of TEPP-46 and DASA-58 in the same cancer cell line is not yet publicly available, existing studies provide valuable insights into their distinct and overlapping effects on gene expression. The following table summarizes key findings from different research articles. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, vary between these studies, which may contribute to the observed differences.

Gene/PathwayTEPP-46DASA-58Cell Line(s)Key Findings & References
HIF-1α Signaling Pathway InhibitionInhibitionVarious cancer cellsBoth activators are known to inhibit the transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by reducing the availability of nuclear dimeric PKM2, which acts as a co-activator for HIF-1α.[1]
p53 Signaling Pathway Upregulation of target genes (e.g., GADD45A, IGFBP3, SIAH1)Not explicitly reportedHK-2 (human renal proximal tubular epithelial cells)In a study on hyperglycemic kidney cells, TEPP-46 treatment led to the upregulation of several genes involved in the p53 signaling pathway, suggesting an induction of cell cycle arrest and apoptosis.[2][3]
Endocytosis Pathway Downregulation of key genes (e.g., HSPA8, HSPA2, HSPA1B, ARRB1)Not explicitly reportedHK-2 (human renal proximal tubular epithelial cells)The same study showed that TEPP-46 downregulated genes associated with endocytosis.[2][3]
Serine Biosynthesis Pathway Not explicitly reportedNot explicitly reported (related activators show effect)A549 (lung cancer cells)A study using a different small molecule PKM2 activator demonstrated a transcriptional upregulation of serine transporters to compensate for reduced de novo serine synthesis, suggesting a potential similar effect for TEPP-46 and DASA-58.[4]
TXNIP (Thioredoxin-interacting protein) ReductionStrong ReductionMCF7, MDA-MB-231 (breast cancer cells)Both activators were shown to reduce the protein levels of TXNIP, a sensor of glycolytic flux. The effect was more pronounced and consistent with DASA-58 treatment across different time points.[5]

Experimental Methodologies

The findings summarized above are derived from studies employing various experimental protocols. A typical workflow for analyzing the gene expression profiles of cells treated with PKM2 activators involves the following key steps:

Cell Culture and Treatment
  • Cell Line Selection: Appropriate cancer cell lines known to express high levels of PKM2 are chosen (e.g., A549, H1299, MCF7).

  • Culture Conditions: Cells are maintained in standard culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the PKM2 activator (e.g., TEPP-46 or DASA-58) at a predetermined concentration or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified duration (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

RNA Extraction and Sequencing (RNA-Seq)
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

  • Library Preparation: RNA-seq libraries are prepared from the total RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina HiSeq).

Data Analysis
  • Quality Control of Sequencing Reads: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly hg38).

  • Gene Expression Quantification: The number of reads mapping to each gene is counted to determine the gene expression level.

  • Differential Gene Expression Analysis: Statistical methods are applied to identify genes that are significantly upregulated or downregulated in the activator-treated cells compared to the control cells.

  • Pathway and Functional Analysis: Differentially expressed genes are subjected to pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) to identify the biological pathways and functions that are most significantly affected by the PKM2 activator treatment.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Cytoplasm cluster_1 Nucleus Dimeric PKM2 Dimeric PKM2 Tetrameric PKM2 Tetrameric PKM2 Dimeric PKM2->Tetrameric PKM2 Anabolic Pathways Anabolic Pathways Dimeric PKM2->Anabolic Pathways Shunts metabolites to Nuclear PKM2 Nuclear PKM2 Dimeric PKM2->Nuclear PKM2 Translocates to PKM2 Activators PKM2 Activators PKM2 Activators->Tetrameric PKM2 Promotes PEP PEP Pyruvate Pyruvate PEP->Pyruvate Catalyzed by Tetrameric PKM2 HIF-1α HIF-1α Nuclear PKM2->HIF-1α Co-activates Target Gene Expression Target Gene Expression HIF-1α->Target Gene Expression Activates

Caption: Simplified signaling pathway of PKM2 and the effect of its activators.

G Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment with PKM2 Activator or Vehicle RNA Extraction RNA Extraction Treatment->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Data Analysis Data Analysis RNA-Seq->Data Analysis Differential Expression & Pathway Analysis End End Data Analysis->End

Caption: General experimental workflow for analyzing gene expression profiles.

Conclusion

PKM2 activators such as TEPP-46 and DASA-58 represent a promising therapeutic strategy for targeting cancer metabolism. While their primary mode of action is the allosteric activation of the PKM2 enzyme, this has profound consequences on gene expression by modulating the nuclear functions of dimeric PKM2. The available data, although not from a single comparative study, suggest that these activators can influence key cancer-related pathways, including HIF-1α and p53 signaling. Future studies involving direct comparative transcriptomic analysis of TEPP-46 and DASA-58 will be crucial for a more detailed understanding of their respective mechanisms and for guiding their clinical development.

References

The Efficacy of PKM2 Activators Across Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M2 isoform of pyruvate (B1213749) kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism, rendering it an attractive target for therapeutic intervention. PKM2 activators, a class of small molecules that stabilize the active tetrameric form of the enzyme, have shown promise in preclinical studies by reprogramming cancer cell metabolism and suppressing tumor growth. This guide provides a comparative overview of the efficacy of a representative PKM2 activator, TEPP-46, across different cancer types, supported by experimental data and detailed methodologies.

Mechanism of Action of PKM2 Activators

In normal proliferating cells, PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. Cancer cells, however, predominantly favor the dimeric form, which slows down glycolysis at the final step. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, providing the building blocks necessary for rapid cell proliferation.[1]

PKM2 activators, such as TEPP-46, bind to an allosteric site on the PKM2 protein, stabilizing its tetrameric conformation.[2][3] This enzymatic activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby restoring normal glycolytic flux. The consequences of this metabolic shift are twofold: it limits the availability of biosynthetic precursors and increases the production of ATP through oxidative phosphorylation, a metabolic state less favorable for cancer cell proliferation.[1]

Below is a diagram illustrating the signaling pathway affected by PKM2 activators.

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthesis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P FBP FBP F6P->FBP PEP PEP FBP->PEP PKM2_tetramer PKM2 (Tetramer) High Activity FBP->PKM2_tetramer Activates Pyruvate Pyruvate PEP->Pyruvate PKM2 Serine Serine PEP->Serine Diverted in Cancer Nucleotides Nucleotides Serine->Nucleotides Lipids Lipids Serine->Lipids PKM2_dimer PKM2 (Dimer) Low Activity PKM2_dimer->PKM2_tetramer PKM2_tetramer->PKM2_dimer TEPP46 TEPP-46 TEPP46->PKM2_tetramer Promotes PK_Activity_Assay start Start prep_lysate Prepare Cell Lysate or Recombinant PKM2 start->prep_lysate add_reagents Add Assay Buffer, PEP, ADP, LDH, NADH prep_lysate->add_reagents add_activator Add TEPP-46 or Vehicle (DMSO) add_reagents->add_activator measure Measure NADH to NAD+ conversion at 340 nm add_activator->measure end End measure->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of PKM2 activator 10 (CAS No. 2490276-04-3), a compound utilized in cancer research. The primary source for disposal information should always be the Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its safety profile. While a specific, publicly available Safety Data Sheet (SDS) for this compound was not found in the search, the manufacturer, MedChemExpress, provides a means to request it directly from their product page. General safety precautions for similar laboratory chemicals include using full personal protective equipment (PPE), such as gloves, lab coats, and eye protection, and working in a well-ventilated area to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The following procedure is a general guideline based on best practices for laboratory chemical waste disposal. It is imperative to consult the official Safety Data Sheet (SDS) for this compound before proceeding with disposal.

  • Obtain the Safety Data Sheet (SDS): The most accurate and specific disposal instructions will be found in Section 13 of the SDS for this compound. This can be requested from the supplier, such as MedChemExpress.

  • Segregation of Waste: Chemical waste must be segregated according to its hazard class. Do not mix this compound waste with incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents kept apart from organic compounds.

  • Containerization:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and weighing papers, in a designated, properly labeled hazardous waste container. The container must be chemically compatible with the waste and have a secure, leak-proof lid.

    • Liquid Waste (Solutions): If this compound is in a solvent, collect the waste solution in a designated, sealed, and clearly labeled container. The label should include the chemical name, concentration, and any solvents used. Do not pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and the SDS.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound"). The label should also indicate the primary hazards (e.g., combustible solid, as is common for similar compounds).

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Request: Once the waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Quantitative Data Summary

For the proper management of chemical waste, it is important to adhere to established limits and guidelines. The following table summarizes general quantitative data relevant to laboratory chemical waste disposal.

ParameterGuidelineSource
Maximum Accumulation Time in SAA Up to one year for partially filled containersInstitutional EHS
Maximum Volume in SAA Typically no more than 55 gallons of hazardous wasteInstitutional EHS
Rinsate Collection The first rinse of a container should be collected as chemical wasteInstitutional EHS

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have PKM2 activator 10 for disposal sds Obtain and consult Safety Data Sheet (SDS) start->sds solid_waste Is the waste solid? sds->solid_waste liquid_waste Is the waste liquid? solid_waste->liquid_waste No collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid Yes collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid Yes end End: Proper Disposal liquid_waste->end No store_waste Store in designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for complete and accurate disposal procedures. The user assumes all responsibility for compliance with applicable laws and regulations.

Essential Safety and Handling Protocols for PKM2 Activator 10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of experimental outcomes are paramount when handling novel chemical compounds. PKM2 activator 10 is a compound with anti-tumor activity utilized in cancer research.[1][2] As this product is intended for research use only and has not been fully validated for medical applications, it should be handled as a potentially hazardous substance.[2] This guide provides crucial safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The required level of PPE varies depending on the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[3]
Reconstituting the Compound Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[3]
Cell Culture and In Vitro Assays Disposable nitrile gloves, lab coat, and safety glasses.[3]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator.[3]
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.

2. Reconstitution:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • All handling of the lyophilized powder should be conducted in a chemical fume hood or a designated area with adequate ventilation to minimize the risk of inhalation.[3]

  • To reconstitute, use a sterile, appropriate solvent and gently swirl or vortex to dissolve the compound.[3]

3. Experimental Use:

  • When working with solutions containing this compound, always wear the recommended PPE: gloves, a lab coat, and eye protection.[3]

  • Take precautions to avoid the generation of aerosols.[3]

Disposal Plan

Proper disposal of waste contaminated with this compound is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, vials) should be considered hazardous waste and disposed of in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.

  • All waste disposal must adhere to institutional and local environmental regulations.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.

G cluster_prep Preparation and Handling cluster_disposal Waste Disposal cluster_spill Spill Response receive Receive and Inspect Package store Store at -20°C (Protect from Light) receive->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate weigh Weigh Powder in Fume Hood with PPE equilibrate->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute experiment Perform Experiment (Use PPE) reconstitute->experiment solid_waste Collect Solid Waste (Gloves, Tubes, etc.) experiment->solid_waste Generates liquid_waste Collect Liquid Waste (Unused Solutions) experiment->liquid_waste Generates dispose Dispose via Certified Hazardous Waste Management solid_waste->dispose liquid_waste->dispose spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean and Decontaminate Area contain->cleanup spill_dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_dispose

Caption: Workflow for the safe handling, use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.